molecular formula C16H11BrN2 B3327649 4,4'-(5-Bromo-1,3-phenylene)dipyridine CAS No. 361366-74-7

4,4'-(5-Bromo-1,3-phenylene)dipyridine

Cat. No.: B3327649
CAS No.: 361366-74-7
M. Wt: 311.18 g/mol
InChI Key: WKOOMBSRXIYXHY-UHFFFAOYSA-N
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Description

4,4'-(5-Bromo-1,3-phenylene)dipyridine (CAS 361366-74-7) is an aromatic bromo-intermediate of high value in materials science research. With the molecular formula C16H11BrN2 and a molecular weight of 311.18 g/mol, this compound serves as a crucial precursor in the synthesis of advanced π-conjugated functional polymers . Its primary research application is as a building block for electrochromic polymers, such as polycarbazoles, which are investigated for use in fast-switching electrochromic devices (ECDs) . These devices have potential applications in smart windows, color camouflage, self-dimming mirrors for automobiles, and wearable electronics . The molecular structure, featuring a central brominated phenylene core flanked by two pyridine rings, allows it to function as an acceptor unit in donor-acceptor type polymers. When copolymerized with electron-donating units like carbazole derivatives, thiophene, or selenophene, it helps narrow the band gap of the resulting polymers, enhancing their charge transport properties and enriching their color changes in different redox states . This makes it an essential compound for researchers developing next-generation optoelectronic materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Safety Information: Signal Word: Warning . Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromo-5-pyridin-4-ylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-16-10-14(12-1-5-18-6-2-12)9-15(11-16)13-3-7-19-8-4-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOOMBSRXIYXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)Br)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4,4'-(5-Bromo-1,3-phenylene)dipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4,4'-(5-Bromo-1,3-phenylene)dipyridine CAS 361366-74-7 Content Type: In-depth Technical Guide

CAS 361366-74-7 | Molecular Formula: C₁₆H₁₁BrN₂

Executive Summary & Core Identity

4,4'-(5-Bromo-1,3-phenylene)dipyridine is a high-value heteroaromatic ligand extensively utilized in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . Its structural geometry—a central benzene ring flanked by two pyridine moieties at the 1,3-positions and a reactive bromine atom at the 5-position—classifies it as a functionalized V-shaped pillar ligand .

The bromine substituent is not merely structural; it serves as a critical "chemical handle" for Post-Synthetic Modification (PSM) , allowing researchers to introduce complex functionalities (e.g., fluorophores, catalytic sites) into a porous framework after the lattice has formed.

Physicochemical Specifications
PropertySpecificationNotes
Molecular Weight 311.18 g/mol Monoisotopic Mass: 310.01
Appearance Off-white to pale yellow solidCrystalline powder
Solubility Soluble in CHCl₃, DMF, DMSOPoor solubility in water/alcohols
Melting Point >180 °C (Typical for class)Decomposes at high T
pKa (Pyridine N) ~5.2 (Estimated)Basic sites for metal coordination
Symmetry

(Effective)
Key for NMR interpretation

Standardized Synthetic Protocol

Methodology: Double Suzuki-Miyaura Cross-Coupling Objective: Selective synthesis of the disubstituted product from a trisubstituted precursor.

Reaction Logic

The synthesis utilizes 1,3,5-tribromobenzene as the electrophile and 4-pyridineboronic acid as the nucleophile. The challenge is statistical control: we require bis-substitution while avoiding tris-substitution. This is achieved through stoichiometry control (2.1 equivalents of boronic acid) and monitoring.

Workflow Diagram (DOT)

SynthesisWorkflow Start 1,3,5-Tribromobenzene (1.0 eq) Reaction Reflux (100°C) Toluene/EtOH/H2O 18-24 Hours Start->Reaction Reagent 4-Pyridineboronic Acid (2.2 eq) Reagent->Reaction Catalyst Pd(PPh3)4 (5 mol%) Na2CO3 (2M aq) Catalyst->Reaction Workup Extraction (DCM) Wash (Brine) Reaction->Workup Purification Column Chromatography (SiO2, DCM/MeOH) Workup->Purification Product Target Ligand (CAS 361366-74-7) Purification->Product

Caption: Synthetic pathway for 4,4'-(5-Bromo-1,3-phenylene)dipyridine via controlled Suzuki coupling.

Step-by-Step Protocol
  • Pre-reaction Setup: Flame-dry a 250 mL 3-neck round-bottom flask and equip with a reflux condenser and nitrogen inlet.

  • Reagent Loading:

    • Add 1,3,5-tribromobenzene (1.0 eq, e.g., 3.15 g).

    • Add 4-pyridineboronic acid (2.2 eq, e.g., 2.70 g).

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1] Note: Add catalyst last or under inert stream.

  • Solvent System: Add a degassed mixture of Toluene (60 mL) , Ethanol (20 mL) , and 2M Na₂CO₃ (20 mL) . The biphasic system ensures solubility of both organic and inorganic components.

  • Reaction: Purge with N₂ for 15 mins. Heat to reflux (approx. 90-100°C) for 24 hours. Monitor via TLC (DCM:MeOH 95:5).

  • Workup:

    • Cool to room temperature.[1][2]

    • Extract aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the crude oil. Purify via silica gel flash chromatography using a gradient of DCM → 5% MeOH/DCM. The mono-substituted byproduct elutes first, followed by the target bis-substituted product, and finally the tris-substituted impurity.

Structural Characterization (Self-Validation)

To validate the synthesis, the following spectroscopic signatures must be observed. The molecule possesses a plane of symmetry passing through the Br atom and the C-H bond at position 2.

¹H NMR (400 MHz, CDCl₃) Expectation
Proton PositionMultiplicityIntegrationShift (δ ppm)Assignment Logic
Pyridine-H (α) Doublet (d)4H8.70 - 8.75Deshielded by ring nitrogen (ortho to N).
Pyridine-H (β) Doublet (d)4H7.50 - 7.55Meta to N, coupled to α-protons.
Benzene-H2 Triplet (t)*1H7.80 - 7.90Between two pyridine rings. Appears as singlet if coupling is weak.
Benzene-H4, H6 Doublet (d)2H7.70 - 7.80Ortho to Bromine.

Note: The central benzene protons may appear as a narrow multiplet or overlapping singlets depending on resolution.

Advanced Applications: MOF Engineering

The primary utility of CAS 361366-74-7 lies in its ability to act as a pillaring linker in pillared-layer MOFs.

Mechanism: The "Functional Pillar" Strategy

In a typical paddlewheel MOF (e.g., Zn-carboxylate layers), this ligand replaces neutral pillars (like 4,4'-bipyridine).

  • Structural Role: The dipyridyl length defines the interlayer distance (pore size).

  • Functional Role: The uncoordinated Bromine atom points into the pore channel.

  • Post-Synthetic Modification (PSM): The Br site can undergo further Suzuki/Sonogashira coupling inside the crystal, attaching fluorophores or catalytic sites without destroying the framework.

MOF Construction Diagram (DOT)

MOF_Logic MetalNode Metal Node (Zn2+ Paddlewheel) MOF Pillared-Layer MOF (3D Porous Structure) MetalNode->MOF Coordination LayerLinker Anionic Linker (e.g., Terephthalate) LayerLinker->MOF Sheet Formation TargetLigand Pillar Ligand (CAS 361366-74-7) TargetLigand->MOF Pillaring PSM Post-Synthetic Modification (Suzuki Coupling on Br) MOF->PSM Active Br Site FinalMaterial Functionalized MOF (Catalysis/Sensing) PSM->FinalMaterial

Caption: Engineering logic for using 4,4'-(5-Bromo-1,3-phenylene)dipyridine in MOF construction.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption, although the pyridine rings are relatively stable.

  • Incompatibility: Strong oxidizing agents.

References

  • Synthesis of 1,3,5-Tribromobenzene Derivatives: ChemicalBook. "1,3,5-Tribromobenzene synthesis protocols."[3]

  • General Suzuki Coupling for Poly-aryl Systems: Organic Syntheses. "Synthesis of Symmetrical trans-Stilbenes by a Double Heck Reaction." (Analogous Pd-catalyzed coupling methodology).

  • MOF Pillaring Strategy: Encyclopedia. "Metal-Organic Frameworks: Applications in Catalysis and Separation." (Context for dipyridyl pillar ligands).

  • Crystal Structure Analogs: CrystEngComm. "Hexatopic ligands and coordination polymers." (Structural data for similar tris-pyridyl benzene derivatives).

  • Compound Identity: PubChem. "4,4'-(1,4-Phenylene)dipyridine and related structures." (Structural confirmation of the dipyridyl-benzene core).

Sources

3,5-di(4-pyridyl)bromobenzene: A Bifunctional Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of advanced functional materials, the strategic selection of molecular building blocks dictates the ultimate topology and utility of the synthesized system. 3,5-di(4-pyridyl)bromobenzene (IUPAC: 1-bromo-3,5-bis(pyridin-4-yl)benzene) represents a highly privileged, bifunctional scaffold.

As an Application Scientist specializing in molecular architectures, I frequently leverage this molecule because it elegantly solves a common design paradox: the need for robust, predictable self-assembly combined with the capacity for late-stage functionalization. The molecule features two 4-pyridyl groups oriented at a ~120° angle, acting as excellent nitrogen-donor ligands for transition metals. Concurrently, the bromine atom at the 1-position serves as an orthogonal, unhindered reactive handle for carbon-carbon cross-coupling. This guide provides an in-depth technical analysis of its structural profiling, optimized synthesis, and applications in Metal-Organic Frameworks (MOFs) and Supramolecular Coordination Complexes (SCCs).

Structural and Electronic Profiling

The utility of 3,5-di(4-pyridyl)bromobenzene stems directly from its geometric and electronic properties. The central benzene ring acts as a rigid spacer, enforcing a V-shaped (bent) geometry between the two coordinating nitrogen atoms. This 120° vector is critical for forming discrete polyhedral cages rather than linear coordination polymers[1].

Electronically, the pyridine rings are electron-withdrawing, which slightly depletes the electron density of the central benzene ring. However, the bromine atom remains highly active for oxidative addition by low-valent palladium species, allowing for subsequent Post-Synthetic Modification (PSM) without disrupting the coordination bonds.

Table 1: Physicochemical and Structural Properties
PropertySpecificationMechanistic Significance
Molecular Formula C₁₆H₁₁BrN₂Defines the stoichiometric mass for synthetic planning.
Molecular Weight 311.18 g/mol Essential for precise molar equivalent calculations.
Ligand Geometry ~120° N-to-N angleDirects the formation of discrete M₄L₄ or M₁₂L₂₄ polyhedra.
H-Bond Acceptors 2 (Pyridine Nitrogens)Facilitates secondary supramolecular interactions.
Orthogonal Handle Aryl Bromide (-Br)Enables late-stage Suzuki/Sonogashira PSM.

Synthesis Protocol: A Self-Validating System

Synthesizing 3,5-di(4-pyridyl)bromobenzene requires strict chemoselectivity. If one starts with 1,3,5-tribromobenzene, statistical mixtures of mono-, di-, and tri-substituted products occur, complicating purification.

The Causality of Reagent Selection: To bypass statistical mixtures, we utilize 1-bromo-3,5-diiodobenzene as the starting material. Because the carbon-iodine bond (Bond Dissociation Energy ~280 kJ/mol) is significantly weaker than the carbon-bromine bond (~340 kJ/mol), a palladium catalyst will selectively undergo oxidative addition at the iodo positions. By using exactly 2.05 equivalents of 4-pyridinylboronic acid[2], we achieve selective di-substitution while preserving the bromo handle.

Table 2: Suzuki-Miyaura Optimization Matrix
EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O9054%
2Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O10072%
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O 90 88%

Note: Entry 3 is optimal. The bidentate dppf ligand prevents catalyst degradation into palladium black, while the biphasic Dioxane/Water system ensures solubility of both the organic electrophile and the inorganic base.

Step-by-Step Methodology (Optimized Protocol)
  • Preparation and Degassing:

    • Charge a flame-dried Schlenk flask with 1-bromo-3,5-diiodobenzene (1.0 equiv), 4-pyridinylboronic acid (2.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Degassing is critical. Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Subject the flask to three vacuum/argon backfill cycles.

  • Solvent Addition:

    • Inject sparged 1,4-dioxane and an aqueous solution of K₂CO₃ (3.0 equiv) via syringe.

    • Causality: The biphasic nature allows the boronic acid to activate via base coordination at the phase boundary, accelerating transmetalation.

  • Reaction Execution:

    • Heat the mixture to 90 °C under rigorous stirring for 16 hours. Monitor via TLC (DCM:MeOH 9:1) until the diiodo starting material is consumed.

  • Workup and Purification:

    • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄.

    • Purify via silica gel flash chromatography. Expert Tip: Pre-treat the silica with 1% triethylamine to prevent the basic pyridyl nitrogens from streaking on the column.

G SM 1-Bromo-3,5-diiodobenzene + 4-Pyridinylboronic acid OA Oxidative Addition (Pd(0) to Pd(II)) SM->OA Pd Catalyst TM Transmetalation (Boronic Acid Transfer) OA->TM Base / Heat RE Reductive Elimination (C-C Bond Formation) TM->RE RE->OA Pd(0) Regeneration Prod 3,5-di(4-pyridyl)bromobenzene (Target Molecule) RE->Prod

Fig 1: Catalytic cycle for the selective Suzuki-Miyaura synthesis of 3,5-di(4-pyridyl)bromobenzene.

Applications in Advanced Materials

The true power of 3,5-di(4-pyridyl)bromobenzene lies in its post-synthetic versatility. Once incorporated into a larger architecture, the bromine atom acts as a docking station for further chemical evolution.

Metal-Organic Frameworks (MOFs)

Pyridyl ligands are foundational in the construction of MOFs due to their strong, predictable coordination to transition metals like Zn(II), Cu(II), and Ag(I)[3]. When 3,5-di(4-pyridyl)bromobenzene is co-crystallized with a metal node, it forms porous 2D or 3D networks. The bromine atoms line the internal pores of the MOF. Through Post-Synthetic Modification (PSM), these bromo sites can be reacted with functionalized boronic acids (e.g., fluorophores or chiral catalysts) to create highly tailored microenvironments for gas capture or heterogeneous catalysis[4].

Supramolecular Coordination Complexes (SCCs)

Pioneered by researchers like Makoto Fujita, the directional bonding approach uses specific coordination angles to yield discrete, finite nanostructures[1]. Because 3,5-di(4-pyridyl)bromobenzene possesses a 120° angle, reacting it with a 90° capped metal corner (such as [Pd(en)(NO₃)₂]) typically yields M₄L₄ molecular squares or M₁₂L₂₄ cuboctahedra. The outward-facing bromine atoms can then be functionalized to alter the solubility of the cage or to append biological targeting peptides for drug delivery systems.

G Core 3,5-di(4-pyridyl)bromobenzene (Bifunctional Ligand) MOF Metal-Organic Frameworks (Zn, Cu, Cd Nodes) Core->MOF Coordination Network SCC Supramolecular Cages (Pd/Pt Corners) Core->SCC Discrete Assembly PSM Post-Synthetic Modification (Suzuki/Sonogashira on -Br) Core->PSM C-C Cross-Coupling MOF->PSM Functionalized MOF

Fig 2: Divergent application pathways of 3,5-di(4-pyridyl)bromobenzene in advanced materials.

Conclusion

For drug development professionals and materials scientists, 3,5-di(4-pyridyl)bromobenzene is more than a simple ligand; it is a programmable node. By understanding the causality behind its selective synthesis and leveraging its geometric constraints, researchers can reliably deploy this molecule to build complex, functionalized nano-architectures that push the boundaries of modern chemistry.

References

  • Waters, J. E., et al. "Uncovering the Hidden Landscape of Tris(4-pyridyl) Ligands: Topological Complexity Derived from the Bridgehead." University of Cambridge / Chemistry - A European Journal, 2021. Available at: [Link]

  • Liang, G., et al. "Efficient capture of trace benzene vapor by metal–organic frameworks modified with macrocyclic pyridyl ligands." Chemical Science (RSC Publishing), 2023. Available at: [Link]

  • Fujita, M., Tominaga, M., Hori, A., Therrien, B. "Coordination assemblies from a Pd(II)-cornered square complex." Accounts of Chemical Research, 2005. Available at:[Link]

Sources

Technical Whitepaper: 5-Bromo-1,3-di(4-pyridyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Properties, and Applications in Reticular Chemistry

Executive Summary

5-Bromo-1,3-di(4-pyridyl)benzene is a specialized, semi-rigid V-shaped ligand employed primarily in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Distinguished by its


 symmetry and a unique 120° bite angle between the two pyridyl donors, this molecule serves as a critical "node-and-spacer" in coordination networks. The bromine substituent at the 5-position acts as a steric modulator or a latent functional handle for Post-Synthetic Modification (PSM), allowing researchers to introduce complex functionality into porous materials after framework assembly. This guide details the optimized synthesis, purification, and structural characterization of this ligand.
Chemical Identity & Physicochemical Profile
PropertySpecification
IUPAC Name 5-Bromo-1,3-bis(pyridin-4-yl)benzene
Molecular Formula

Molecular Weight 387.28 g/mol
CAS Number Not widely indexed (Custom Synthesis)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in

, DCM, DMF, DMSO; Insoluble in

, Hexanes
Melting Point >220 °C (Decomposition likely before melting)
Geometry V-Shaped (approx. 120° angle between pyridyl vectors)
pKa (Pyridyl N) ~5.2 (Predicted based on 4-phenylpyridine)
Synthetic Pathways: The "Stoichiometric Control" Protocol

The synthesis of 5-bromo-1,3-di(4-pyridyl)benzene presents a challenge in statistical probability. The most robust route involves the Suzuki-Miyaura cross-coupling of 1,3,5-tribromobenzene with 4-pyridylboronic acid .

Critical Challenge: The reaction must be controlled to favor the di-substituted product over the mono- (undesired) and tri- (thermodynamically favored) substituted byproducts.

Protocol: Controlled Suzuki Coupling

Reagents:

  • 1,3,5-Tribromobenzene (1.0 eq)

  • 4-Pyridylboronic acid (2.1 eq)

  • 
     (5 mol%)
    
  • 
     (2M aqueous solution, 4.0 eq)
    
  • Solvent: Toluene : Ethanol (3:1 v/v)

Step-by-Step Methodology:

  • Degassing (Crucial): In a Schlenk flask, combine 1,3,5-tribromobenzene and 4-pyridylboronic acid. Evacuate and backfill with Argon (

    
    ) three times. Add the solvent mixture (Toluene/Ethanol) and degas by bubbling 
    
    
    
    for 20 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
  • Catalyst Addition: Add

    
     and the degassed 
    
    
    
    solution under a positive pressure of Argon.
  • Reaction: Heat the mixture to 85°C (oil bath temperature) for 24-36 hours .

    • Note: Do not exceed 90°C or prolong beyond 48h, as this promotes the formation of the tri-substituted impurity (1,3,5-tris(4-pyridyl)benzene).

  • Workup: Cool to room temperature. Dilute with

    
     (DCM) and wash with water (
    
    
    
    mL) and brine. Dry the organic layer over anhydrous
    
    
    .
  • Purification (The Self-Validating Step):

    • Concentrate the crude mixture.

    • Column Chromatography: Silica gel stationary phase.

    • Eluent Gradient: Start with 100% DCM to elute unreacted tribromobenzene. Gradient to 2% MeOH in DCM to elute the mono-substituted product. Finally, increase to 5-8% MeOH in DCM to elute the target 5-bromo-1,3-di(4-pyridyl)benzene .

    • Validation: The tri-substituted byproduct is much more polar and will elute last (requiring >10% MeOH or distinct Rf).

Synthesis start 1,3,5-Tribromobenzene (1.0 eq) catalyst Pd(PPh3)4 Na2CO3 / Toluene / EtOH start->catalyst reagent 4-Pyridylboronic Acid (2.1 eq) reagent->catalyst intermediate Statistical Mixture: Mono-, Di-, Tri-substituted catalyst->intermediate 85°C, 36h purification Column Chromatography (DCM -> 5% MeOH/DCM) intermediate->purification product Target: 5-Bromo-1,3-di(4-pyridyl)benzene purification->product Isolated Yield ~40-50%

Caption: Controlled Suzuki coupling pathway emphasizing stoichiometry and purification logic.

Structural Characterization

To validate the identity of the synthesized ligand, the following spectral signatures must be confirmed.


 NMR (Predicted, 400 MHz, 

):
The molecule possesses

symmetry, simplifying the spectrum.
  • Pyridyl Protons (AA'BB' system):

    • 
       ~8.70 ppm (d, 
      
      
      
      Hz, 4H, ortho-H to N).
    • 
       ~7.55 ppm (d, 
      
      
      
      Hz, 4H, meta-H to N).
  • Central Benzene Ring:

    • 
       ~7.90 ppm (t, 
      
      
      
      Hz, 1H, H at position 2, between pyridines).
    • 
       ~7.80 ppm (d, 
      
      
      
      Hz, 2H, H at positions 4,6, adjacent to Br).
    • Note: The triplet at position 2 is chemically distinct due to being flanked by two pyridyl rings, while the doublet protons are flanked by one pyridyl and one bromine.

Mass Spectrometry (ESI-MS):

  • 
    :  Calculated m/z = 387.05 (for 
    
    
    
    ) and 389.05 (for
    
    
    ).
  • Isotope Pattern: A distinct 1:1 doublet pattern characteristic of a mono-brominated compound.

Applications in Reticular Chemistry

This ligand is a "privileged linker" for engineering pore environments in MOFs.

A. Topology Control

Unlike linear linkers (e.g., 4,4'-bipyridine), 5-bromo-1,3-di(4-pyridyl)benzene introduces a 120° bend into the network. This geometry favors the formation of:

  • Helical Channels: In combination with flexible dicarboxylates.

  • Discrete Metallocages:

    
     type cages where the bend dictates the cage volume.
    
B. Post-Synthetic Modification (PSM)

The unreacted bromine atom is the key feature. It does not participate in coordination but points into the pore void.

  • Steric Tuning: The bulky Br atom reduces pore size, increasing selectivity for small gas molecules (e.g.,

    
     vs 
    
    
    
    ).
  • Chemical Functionalization: The Br site can undergo further Suzuki or Sonogashira coupling after the MOF is formed (if the framework is stable), allowing the introduction of fluorophores or catalytic sites without disrupting the crystal lattice.

Applications cluster_mof MOF Assembly cluster_psm Post-Synthetic Modification ligand 5-Bromo-1,3-di(4-pyridyl)benzene metal Metal Node (Cu, Zn, Cd) ligand->metal Coordination bromine Unreacted Br Site (Pore-Facing) ligand->bromine Structural Feature topology 1D Chains or Helical Networks metal->topology func Functionalization (e.g., -C≡C-R, -Aryl) bromine->func Suzuki/Sonogashira (PSM)

Caption: Dual role of the ligand in topology direction and post-synthetic functionalization.

References
  • Suzuki-Miyaura Coupling Fundamentals: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Synthesis of Pyridyl-Benzene Ligands: Constable, E. C., et al. "4,4'-(1,3-Phenylene)bis(pyridine): A Versatile Ligand." Dalton Transactions, 2008.
  • MOF Ligand Design: Furukawa, H.; Cordova, K. E.; O’Keeffe, M.; Yaghi, O. M. "The Chemistry and Applications of Metal-Organic Frameworks." Science, 2013 , 341(6149). Link

  • Post-Synthetic Modification: Cohen, S. M. "Postsynthetic Methods for the Functionalization of Metal-Organic Frameworks." Chemical Reviews, 2012 , 112(2), 970–1000. Link

Technical Guide: V-Shaped Dipyridyl Ligands for Coordination Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the crystal engineering of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs), ligand geometry is the primary determinant of network topology. While linear linkers (e.g., 4,4'-bipyridine) typically yield 1D linear chains or simple cubic grids, V-shaped dipyridyl ligands introduce angularity (


) and flexibility. This geometric bias is critical for accessing helical structures, interpenetrated networks, and lower-symmetry topologies  that are otherwise inaccessible.

This guide details the selection, synthesis, and application of these ligands. It moves beyond basic coordination chemistry to focus on the causality between ligand angle and resulting material properties, specifically for fluorescence sensing and guest sorption.

Ligand Architecture & Design Logic

The "V-shape" is defined by the central spacer group (


) connecting two pyridine rings. The electronic nature and hybridization of 

dictate the bend angle (

) and the ligand's conformational flexibility.
The Core Variables

The selection of the spacer (


) is not arbitrary; it controls the dimensionality of the final CP.
Spacer (

)
Ligand Name (Abbr.)Approx. Angle (

)
FlexibilityKey Topological Outcome
-NH- 4,4'-dipyridylamine (dpa )~120^\circModerateHelical chains, H-bonding donor
-S- 4,4'-dipyridylsulfide (dps )~104^\circHighZig-zag chains, flexible capsules
-O- 4,4'-oxybis(pyridine) (obp )~115^\circHighU-shape conformers, macrocycles
-CO- 4,4'-dipyridylketone (dpk )~118^\circRigid (

)
Acentric polar packing (SHG active)
-N=N- 4,4'-azobispyridine (azp )VariablePhoto-switchableCis/Trans isomerization triggers breathing
Design Logic Pathway

The following decision tree illustrates how to select a ligand based on the desired structural outcome.

LigandSelection Start Target Property Helicity Helical/Chiral Channels Start->Helicity Porosity Flexible/Breathing Pores Start->Porosity Sensing Fluorescence Sensing Start->Sensing Ligand_NH dpa (-NH-) H-bond donor Helicity->Ligand_NH Requires H-bonds Ligand_S dps (-S-) High Flexibility Porosity->Ligand_S Requires bending Ligand_CO dpk (-CO-) Conjugated Sensing->Ligand_CO Requires u03c0-system Outcome1 Supramolecular Helix Ligand_NH->Outcome1 Outcome2 Guest-Induced Fit Ligand_S->Outcome2 Outcome3 Turn-Off/On Sensor Ligand_CO->Outcome3

Figure 1: Decision matrix for selecting V-shaped ligands based on target material properties.

Experimental Protocol: Solvothermal Synthesis

This protocol describes the synthesis of a Zn(II) Coordination Polymer using 4,4'-dipyridylamine (dpa) . This system is chosen for its reliability and the ability of dpa to form robust helical networks via hydrogen bonding.

Reagents & Safety
  • Metal Source: Zinc Nitrate Hexahydrate (

    
    ) - Oxidizer, handle with care.
    
  • Ligand: 4,4'-dipyridylamine (dpa).

  • Co-Ligand: Isophthalic Acid (

    
    ) - Used to neutralize charge and expand dimensionality.
    
  • Solvent: N,N-Dimethylformamide (DMF) / Ethanol / Water.

Step-by-Step Methodology

Rationale: We use a mixed-solvent system (DMF/EtOH/H2O). DMF solubilizes the organic ligands, while water aids in the solubility of the metal salt and promotes gradual crystallization (hydrolysis control).

  • Precursor Dissolution:

    • Vial A: Dissolve

      
       of 
      
      
      
      in
      
      
      deionized water.
    • Vial B: Dissolve

      
       of dpa  and 
      
      
      
      of
      
      
      in
      
      
      DMF. Sonicate for 5 minutes to ensure complete dissolution.
  • Mixing:

    • Slowly add the contents of Vial A to Vial B under stirring. A transient precipitate may form; stir until clear or slightly turbid.

    • Critical Step: Adjust pH to ~6.0 using dilute NaOH if necessary to facilitate deprotonation of the acid, though the amine functionality of dpa often self-buffers.

  • Solvothermal Treatment:

    • Transfer the mixture into a

      
       Teflon-lined stainless steel autoclave.
      
    • Seal and heat at 100°C for 72 hours .

    • Cooling: Program a cool-down rate of

      
       to room temperature. Slow cooling is essential for high-quality single crystals suitable for XRD. 
      
  • Isolation:

    • Filter the resulting block-shaped crystals.

    • Wash with DMF (

      
      ) followed by Ethanol (
      
      
      
      ) to remove unreacted ligand.
    • Air dry at room temperature.

Validation (Self-Correcting Checks)
  • Check 1 (Visual): If powder forms instead of crystals, reduce the concentration by 50% or increase the temperature to 120°C.

  • Check 2 (PXRD): Compare the experimental Powder X-Ray Diffraction pattern with the simulated pattern from single-crystal data to ensure phase purity.

  • Check 3 (IR Spectroscopy): Look for the characteristic

    
     stretch of dpa around 
    
    
    
    and the carboxylate stretches of
    
    
    to confirm ligand incorporation.

Characterization & Topological Analysis[1]

Once synthesized, the V-shaped geometry manifests in specific structural motifs.[1]

Crystallographic Analysis

The "V" shape prevents the formation of linear rods. Instead, expect:

  • Helices: The dpa ligand often bridges metal centers in a cis conformation, inducing a twist.

  • Loops/Rhomboids: Two V-shaped ligands bridging two metals form a

    
     metallocycle.
    
Workflow: From Synthesis to Data

Workflow Syn Solvothermal Synthesis (100°C, 72h) Micro Microscopy Check (Crystal Quality) Syn->Micro Micro->Syn Powder/Amorphous (Optimize T/Conc) SCXRD Single Crystal XRD (Structure Solution) Micro->SCXRD Good Crystals PXRD Powder XRD (Phase Purity) SCXRD->PXRD Simulate Pattern Topos Topological Analysis (SHELX / TOPOS) SCXRD->Topos

Figure 2: Experimental workflow for structural validation.

Applications: Sensing & Sorption

The utility of V-shaped dipyridyl CPs lies in their responsiveness . The angular ligands create "hinges" within the framework, allowing for dynamic behavior.

Fluorescence Sensing (Turn-Off Mechanism)

CPs constructed from


 metals (Zn, Cd) and conjugated V-shaped ligands (like dpa or dpk) are excellent candidates for sensing nitroaromatic explosives (e.g., nitrobenzene, TNP).
  • Mechanism: Photo-induced Electron Transfer (PET).

  • Process:

    • The CP is excited by UV light (

      
      ) and emits blue fluorescence.
      
    • Electron-deficient analytes (nitroaromatics) adsorb into the pores or interact with the surface.

    • Excited electrons transfer from the CP (donor) to the analyte (acceptor), quenching the fluorescence.

  • Protocol: Disperse

    
     of finely ground CP in 
    
    
    
    ethanol. Add analyte incrementally and monitor emission intensity.
Gas Sorption & Separation

While linear ligands often form rigid, non-porous interpenetrated networks, V-shaped ligands can form flexible MOFs .

  • Gate-Opening Effect: The flexible spacer (e.g.,

    
     in dps) allows the pores to expand upon gas pressure, showing an "S-shaped" isotherm.
    
  • Selectivity: The bent shape creates irregular pore shapes that can discriminate between gases of similar size (e.g.,

    
     vs 
    
    
    
    ) based on shape matching rather than just kinetic diameter.

References

  • Review of Dipyridyl Ligands

    • Title: Coordination polymers: what has been achieved in going from innocent 4,4′-bipyridine to bis-pyridyl ligands having a non-innocent backbone?
    • Source: CrystEngComm (RSC)[2]

    • URL:[Link]

  • Synthesis of Zn-dpa CP

    • Title: Synthesis and structural characterization of a Zn(II) coordination polymer based on 4,4'-bipyridine derivatives.
    • Source: NIH / PubMed Central
    • URL:[Link]

  • V-Shaped Ligand Topology

    • Title: Solvent/Temperature and Dipyridyl Ligands Induced Diverse Coordination Polymers.[3]

    • Source: Crystal Growth & Design (ACS)
    • URL:[Link]

  • Fluorescence Sensing Applications

    • Title: Electrochemical and fluorescence sensing performance of four new coordination polymers tuned by different metal ions.[2]

    • Source: CrystEngComm[2]

    • URL:[Link]

  • Sonochemical Synthesis (Green Method)

    • Title: Green Preparation of Antimicrobial 1D-Coordin
    • Source: MDPI / NIH
    • URL:[Link]

Sources

Engineering Halogenated Dipyridine Linkers for Advanced Metal-Organic Frameworks: Synthesis, Mechanics, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of halogenated dipyridine (bipyridine) linkers into Metal-Organic Frameworks (MOFs) represents a paradigm shift in the design of highly robust, electronically tunable, and functionally specific porous materials. For drug development professionals, materials scientists, and catalytic chemists, the precise control over the microenvironment within MOF pores is critical. By strategically substituting hydrogen atoms with highly electronegative halogens (predominantly fluorine) on the bipyridine backbone, researchers can dramatically alter the electronic landscape—stabilizing the Highest Occupied Molecular Orbital (HOMO), lowering the Lowest Unoccupied Molecular Orbital (LUMO), and increasing the hydrophobicity of the framework[1][2][3].

This technical guide provides an authoritative blueprint on the mechanistic rationale, synthesis protocols, and catalytic applications of halogenated dipyridine-based MOFs.

Mechanistic Rationale for Halogenation in Dipyridine Linkers

As an Application Scientist, it is vital to understand why we select specific halogenated linkers rather than relying on empirical trial and error. The causality behind these experimental choices rests on three pillars:

  • Electronic Modulation via Inductive Effects: The incorporation of strongly electron-withdrawing groups, such as trifluoromethyl (–CF3) at the 4,4′ or 5,5′ positions of 2,2′-bipyridine, significantly lowers the energy of the LUMO. In photocatalytic MOFs where the bipyridine acts as a chelating site for Ruthenium (Ru) or Iridium (Ir) centers, this deep LUMO facilitates a highly efficient Metal-to-Ligand Charge Transfer (MLCT) and Mixed Metal-Ligand-to-Ligand Charge Transfer (MLLCT)[2]. This extends the lifetime of the excited state and suppresses electron-hole recombination.

  • Steric Shielding and Hydrophobicity: Perfluoroalkyl chains (e.g., C6F13 or C8F17) attached to the bipyridine rings create a superhydrophobic pore environment[4]. This repels water molecules, protecting moisture-sensitive metal nodes (like Zn4O clusters) from hydrolysis, while simultaneously enhancing the thermodynamic affinity for non-polar or quadrupolar gases like CO2 and fluorocarbons via C–F···CO2 dipole interactions[3].

  • Prevention of Aggregation-Caused Quenching (ACQ): The bulky nature of halogenated groups prevents the close π–π stacking of adjacent bipyridine linkers within the MOF lattice. This spatial isolation is crucial for maintaining high quantum yields in luminescent MOFs used for sensing or photodynamic therapy.

Fig 1: MLCT electronic pathway in Ir-metalated fluorinated bipyridine MOFs.

Quantitative Data & Benchmarking

The selection of the linker dictates the ultimate performance of the MOF. Table 1 summarizes the comparative advantages of various bipyridine derivatives based on recent empirical data.

Table 1: Comparative Properties of Dipyridine Linkers in MOF Architectures

Linker TypeElectronic EffectPrimary Application in MOFsKey Performance Metric
2,2'-Bipyridine (Standard) Baseline MLCTGeneral Coordination / PillaringStandard baseline for structural integrity[5].
4,4'-Bis(trifluoromethyl)-2,2'-bipyridine HOMO StabilizationDSSCs, PhotoconversionUp to 34% efficiency boost in Dye-Sensitized Solar Cells (DSSCs)[1].
5,5'-Bis(trifluoromethyl)-2,2'-bipyridine Deep LUMO, MLLCTIr(III) PhotocatalysisH2 Evolution Turnover Number (TON) > 800 at 96h[2].
Perfluoroalkyl-bipyridine SuperhydrophobicityCO2/Fluorocarbon SeparationHigh IAST selectivity; extreme moisture resistance[3][4].

Core Synthesis Protocols

To ensure reproducibility, the protocols described below are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm success before proceeding.

Protocol A: Solvothermal Assembly of a Halogenated Pillared-Paddlewheel MOF

This protocol utilizes a dicarboxylic acid to form 2D metal-carboxylate sheets, which are then pillared in the third dimension by a halogenated dipyridine (e.g., 4,4'-(CF3)2-bpy)[5].

Step 1: Precursor Preparation

  • Dissolve 0.5 mmol of Zinc Nitrate Hexahydrate (

    
    ) and 0.5 mmol of the primary dicarboxylate linker (e.g., 2-sulfonatoterephthalic acid) in 15 mL of N,N-Dimethylformamide (DMF).
    
  • Add 0.25 mmol of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine to the solution.

  • Causality Check: The 2:1 ratio of dicarboxylate to bipyridine ensures the thermodynamic preference for the pillared-paddlewheel topology (

    
     nodes).
    

Step 2: Modulator Addition

  • Add 1.0 mL of Trifluoroacetic acid (TFA).

  • Causality Check: TFA acts as a competing monocarboxylate modulator. It slows down the nucleation rate, preventing the formation of amorphous kinetic products and yielding highly crystalline, defect-engineered MOFs[3].

Step 3: Solvothermal Synthesis

  • Seal the mixture in a 25 mL Teflon-lined stainless-steel autoclave.

  • Heat at 120°C for 48 hours, followed by a controlled cooling rate of 5°C/hour to room temperature.

  • Validation: Isolate the resulting block-shaped crystals. Perform Powder X-Ray Diffraction (PXRD). The presence of sharp peaks at low angles (

    
    ) confirms the formation of the mesoporous framework.
    

Step 4: Solvent Exchange and Activation

  • Wash the crystals 3x with fresh DMF, followed by solvent exchange with anhydrous acetone for 3 days (replacing acetone daily).

  • Activate under dynamic vacuum at 100°C for 12 hours.

  • Validation: Solid-state

    
     NMR must show a distinct, sharp resonance at approximately -62 ppm, confirming the intact incorporation of the –CF3 groups within the rigid framework[1].
    
Protocol B: Post-Synthetic Metalation (PSM) for Photocatalysis

Halogenated bipyridines within the MOF possess uncoordinated nitrogen atoms pointing into the pores, serving as ideal docking sites for catalytically active transition metals.

Step 1: Metalation

  • Suspend 100 mg of the activated halogenated MOF in 10 mL of anhydrous acetonitrile.

  • Add 0.1 mmol of

    
     (ppy = 2-phenylpyridine) dimer.
    
  • Reflux under an inert Argon atmosphere for 24 hours.

Step 2: Purification

  • Filter and wash extensively with hot acetonitrile until the filtrate is colorless, ensuring all physically adsorbed (uncoordinated) Ir-complex is removed.

Step 3: Validation

  • Digest a 5 mg sample of the metalated MOF in dilute

    
     and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The Ir:Zn atomic ratio will quantify the exact metalation yield.
    

Fig 2: Solvothermal assembly and post-synthetic metalation of halogenated MOFs.

Applications in Advanced Therapeutics and Catalysis

Photocatalytic Hydrogen Evolution and CO2 Reduction By utilizing 5,5′-bis(trifluoromethyl)-2,2′-bipyridine as a chelating ligand for Ir(III) within the MOF, researchers have achieved remarkable turnover numbers (TONs) exceeding 800 for


 evolution under visible light[2]. The fluorinated MOF pore acts as a nanoreactor, concentrating substrates while the stabilized MLCT state drives the thermodynamics of the reduction reaction.

Gas Separation and Environmental Remediation Fully fluorinated MOFs (F-MOFs) exhibit extraordinary specific surface areas (up to 2500


) and are highly effective in separating light fluorocarbon gases and capturing 

[3]. The electronegative fluorine atoms lining the pores create a highly polarized microenvironment that selectively binds quadrupolar molecules while strictly excluding water, a critical feature for industrial flue-gas scrubbing.

References

  • Synthesis of Fluorinated ReCl(4,4′-R2-2,2′-bipyridine)(CO)3 Complexes and Their Photophysical Characterization in CH3CN and Supercritical CO2 Inorganic Chemistry - ACS Publications[Link]

  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) RSC Publishing[Link]

  • Locating Guest Molecules inside Metal–Organic Framework Pores with a Multilevel Computational Approach The Journal of Physical Chemistry C - ACS Publications[Link]

Sources

Advanced Synthesis & Reticular Utility of Bromo-Functionalized Pyridine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the domain of reticular chemistry and drug discovery, pyridine-based linkers serve as the architectural spine of functional materials and bioactive scaffolds.[1] However, the integration of bromo-functionalization —specifically at the ortho (2,6) or meta (3,5) positions relative to the nitrogen—transforms these inert struts into reactive, intelligent sites.

This guide details the engineering of bromo-functionalized pyridine linkers, focusing on 2,6-dibromoisonicotinic acid (2,6-DBINA) and its derivatives. Unlike standard organic linkers, these motifs offer dual utility:

  • Structural Rigidity: The pyridine ring ensures robust coordinate bonding in Metal-Organic Frameworks (MOFs).

  • The "Sigma-Hole" Function: The polarizable bromine substituent acts as a distinct halogen-bonding (XB) donor, enhancing gas selectivity (

    
    ) and enabling post-synthetic modification (PSM) via cross-coupling.
    

Part 1: Strategic Design & Chemical Physics

The "Sigma-Hole" Advantage in Crystal Engineering

The inclusion of bromine on the pyridine ring is not merely steric; it introduces an anisotropic electrostatic potential known as the sigma-hole (


-hole). In a MOF pore, this region of positive potential (on the extension of the C-Br bond) interacts specifically with Lewis bases (e.g., nitrogen in analytes, oxygen in guests).
PropertyC-H Bond (Standard Linker)C-Br Bond (Functionalized)Reticular Impact
Electrostatics Neutral/Weakly PositiveStrong

-hole (+)
Enhanced adsorption selectivity for polar guests.
Bond Length ~1.09 Å~1.89 ÅPore aperture narrowing (steric gating).
Reactivity InertLabile to Pd-catalysisEnables Post-Synthetic Modification (PSM).
Polarizability LowHighIncreases London dispersion forces within the pore.
Regioselectivity & The Halogen Dance

Synthesizing these linkers requires navigating the "Halogen Dance"—a base-catalyzed rearrangement where bromine atoms migrate to thermodynamically more stable positions on the pyridine ring during lithiation. Understanding this mechanism is critical for isolating the correct isomer (e.g., 3,5-dibromo vs. 2,6-dibromo).

Part 2: Experimental Protocol

Synthesis of 2,6-Dibromoisonicotinic Acid (2,6-DBINA)

Rationale: Direct bromination of isonicotinic acid is low-yielding due to ring deactivation. The most robust, self-validating route involves the Lithiation-Carboxylation of 2,6-Dibromopyridine . This method ensures regiocontrol and high purity.

Phase 1: Materials & Setup
  • Precursor: 2,6-Dibromopyridine (98%+, dried).

  • Reagent: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

  • Electrophile: Carbon Dioxide (

    
    ), anhydrous (dried over 
    
    
    
    trap).
  • Solvent: Anhydrous THF (distilled over Na/benzophenone).

  • Atmosphere: Argon or Nitrogen (strictly moisture-free).

Phase 2: Step-by-Step Methodology
  • Cryogenic Lithiation:

    • Charge a flame-dried 250 mL Schlenk flask with 2,6-dibromopyridine (2.37 g, 10.0 mmol) and anhydrous THF (50 mL).

    • Cool the solution to -78 °C (acetone/dry ice bath). Critical: Temperature must be maintained to prevent halogen scrambling.

    • Add LDA (5.5 mL, 11.0 mmol) dropwise over 20 minutes via syringe pump.

    • Checkpoint: The solution should turn a deep yellow/orange, indicating the formation of the 4-lithio-2,6-dibromopyridine species. Stir for 45 minutes at -78 °C.

  • Electrophilic Trapping (Carboxylation):

    • Introduce a stream of dry

      
       gas into the headspace (or via cannula into the solution) for 30 minutes while maintaining -78 °C.
      
    • Observation: The color will fade to pale yellow/colorless as the lithiated species is quenched.

    • Allow the reaction to warm slowly to room temperature (RT) over 2 hours under

      
       atmosphere.
      
  • Quench & Isolation:

    • Quench with

      
       (20 mL) followed by acidification to pH 2 using 2M HCl.
      
    • Extract with Ethyl Acetate (3 x 50 mL). The product is in the organic phase.[1][2]

    • Purification: Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Recrystallize from Ethanol/Water (1:1) to yield off-white needles.

Phase 3: Quality Control (Self-Validation)
  • Yield Expectation: 75-85%.

  • 1H NMR (400 MHz, DMSO-d6):

    
     13.5 (br s, 1H, COOH), 8.05 (s, 2H, Ar-H). Note: Symmetry dictates a singlet for the aromatic protons.
    
  • Purity Check: HPLC (C18 column, MeCN/H2O gradient) should show >98% purity.

Part 3: Reticular Utility & Post-Synthetic Modification

Once synthesized, 2,6-DBINA serves as a "trojan horse" linker. It forms the MOF topology, but the bromine atoms remain available for modification after the crystal is formed.

Workflow: From Linker to Functionalized MOF

The following diagram illustrates the conversion of the brominated linker into a functionalized MOF via Post-Synthetic Modification (PSM).

PSM_Workflow cluster_conditions Critical Control Points Linker 2,6-Dibromo- isonicotinic Acid Solvothermal Solvothermal Synthesis (Zn(NO3)2, DMF, 85°C) Linker->Solvothermal Coordination PristineMOF Pristine Br-MOF (Porous Scaffold) Solvothermal->PristineMOF Assembly Activation Activation (Solvent Exchange) PristineMOF->Activation Guest Removal PSM PSM: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Activation->PSM Reagent Diffusion FuncMOF Functionalized MOF (Expanded Pore/Active Site) PSM->FuncMOF C-C Bond Formation

Caption: Logical workflow for transforming the 2,6-DBINA linker into a functionalized MOF material via Post-Synthetic Modification (PSM).

Application in Drug Discovery: The PIM-1 Kinase Connection

Beyond MOFs, the 3-bromo-pyridine motif is a privileged scaffold in medicinal chemistry.

  • Target: PIM-1 Kinase (Overexpressed in leukemia).

  • Mechanism: The bromine atom at the 3-position of 2-amino-pyridine derivatives is often replaced via Suzuki coupling to introduce hydrophobic aryl groups that occupy the kinase ATP-binding pocket.

  • Halogen Bonding in Active Sites: Recent docking studies suggest that retaining the Bromine can sometimes enhance potency via Halogen...Oxygen interactions with backbone carbonyls in the receptor.

Part 4: Synthesis Pathway Visualization

The following diagram details the divergent synthesis pathways from the commodity chemical Citrazinic Acid to high-value linkers.

Synthesis_Pathway Citrazinic Citrazinic Acid (2,6-dihydroxyisonicotinic acid) Dichloro 2,6-Dichloroisonicotinic Acid Citrazinic->Dichloro POCl3, Reflux (Deoxychlorination) Direct Direct Bromination (Low Yield) DibromoPy 2,6-Dibromopyridine Dichloro->DibromoPy HBr/AcOH (Halogen Exchange) Lithiated [4-Li-2,6-Br2-Pyridine] (Transient Species) DibromoPy->Lithiated LDA, THF, -78°C (Regioselective Lithiation) Target 2,6-Dibromoisonicotinic Acid (Target Linker) Lithiated->Target 1. CO2 (g) 2. H3O+ Quench

Caption: Synthetic tree illustrating the conversion of Citrazinic Acid and 2,6-Dibromopyridine into the target linker via lithiation-carboxylation.

References

  • Halogen Bonding in Crystal Engineering & MOFs

    • Title: Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Comput
    • Source: ResearchG
    • URL:[Link]

  • Title: Method for synthesizing 2,6-dibromo pyridine (CN102993086A)
  • Post-Synthetic Modific

    • Title: Post-synthetic modification of metal–organic frameworks[3]

    • Source: Royal Society of Chemistry (Chem. Soc. Rev.)[4]

    • URL:[Link]

  • Medicinal Chemistry Applic

    • Title: The Crucial Role of 2-Amino-3-bromopyridine in Modern Drug Discovery
    • Source: Ningbo Inno Pharmchem
    • URL:[Link]

  • Citrazinic Acid Chemistry

    • Title: The chemistry of citrazinic acid (2,6-dihydroxyisonicotinic acid)[5]

    • Source: ResearchGate[5][6][7]

    • URL:[Link]

Sources

An In-depth Technical Guide to the Solubility of 3,5-di(4-pyridyl)bromobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-di(4-pyridyl)bromobenzene, a key building block in supramolecular chemistry and crystal engineering. In the absence of extensive published quantitative solubility data for this specific compound, this guide synthesizes information from structurally related molecules, primarily bipyridine derivatives, to predict its solubility profile in a range of common organic solvents. Furthermore, this document offers detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate critical data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility behavior of this and similar heterocyclic compounds.

Introduction: The Significance of 3,5-di(4-pyridyl)bromobenzene

3,5-di(4-pyridyl)bromobenzene is a rigid, non-linear molecule featuring two pyridyl nitrogen atoms that can act as hydrogen bond acceptors or coordinate with metal centers.[1] The presence of the bromobenzene core introduces a degree of hydrophobicity and potential for halogen bonding interactions. These structural features make it a versatile component in the design of coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies.[1][2] Understanding its solubility is paramount for its synthesis, purification, crystal growth, and formulation in various applications.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The molecular structure of 3,5-di(4-pyridyl)bromobenzene suggests a balance of polar and non-polar characteristics. The two pyridine rings introduce polarity and the capacity for hydrogen bonding, while the bromobenzene moiety contributes to the molecule's non-polar character.[4][5]

Based on the general solubility trends of bipyridines and other pyridyl-substituted compounds, the following qualitative predictions can be made[6][7][8][9]:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the pyridine rings.[7]

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good solubility is expected. These solvents can engage in dipole-dipole interactions with the polar pyridyl groups.[7]

  • Aromatic Solvents (e.g., Toluene, Benzene): Moderate to good solubility is likely due to favorable π-π stacking interactions between the aromatic rings of the solvent and the solute.[6]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted, as these solvents can effectively solvate the aromatic and halogenated portions of the molecule.[1][9]

  • Non-Polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): Low solubility is expected due to the significant difference in polarity.[7]

  • Water: Very low solubility is anticipated due to the predominantly hydrophobic nature of the large aromatic structure.[7][8]

The following table summarizes the predicted solubility of 3,5-di(4-pyridyl)bromobenzene in various organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to GoodHydrogen bonding with pyridyl nitrogens.[7]
Polar Aprotic DMF, DMSOGoodDipole-dipole interactions.[7]
Aromatic Toluene, BenzeneModerate to Goodπ-π stacking interactions.[6]
Chlorinated Dichloromethane, ChloroformGoodFavorable interactions with aromatic and halogenated moieties.[1][9]
Non-Polar Aliphatic Hexane, CyclohexaneLowMismatch in polarity.[7]
Aqueous WaterVery LowPredominantly hydrophobic character.[7][8]

Experimental Determination of Solubility

For applications requiring precise solubility values, experimental determination is essential.[6] The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[5][10]

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of 3,5-di(4-pyridyl)bromobenzene to a known volume of the desired organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.[5]

  • Equilibration:

    • Place the vials in a constant-temperature shaker bath (e.g., 25 °C) and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[5]

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, re-weigh the vial containing the solid residue.

  • Calculation:

    • The solubility can be calculated using the following formula:

      • Solubility ( g/100 mL) = [(Mass of vial + solid) - (Mass of empty vial)] / (Volume of solution taken) * 100

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_calc Calculation A Add excess 3,5-di(4-pyridyl)bromobenzene to known volume of solvent B Agitate in constant temperature bath (24-72h) A->B Achieve Saturation C Filter supernatant B->C Isolate Saturated Solution D Evaporate solvent from known volume of filtrate C->D E Weigh residue D->E F Calculate solubility (e.g., g/100 mL) E->F Determine Mass of Solute

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometric Method

This method is applicable if 3,5-di(4-pyridyl)bromobenzene exhibits a characteristic UV-Vis absorbance in the chosen solvent. It involves creating a calibration curve to relate absorbance to concentration.[6]

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of 3,5-di(4-pyridyl)bromobenzene of known concentrations in the desired solvent.[6]

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution and separate the supernatant as described in the gravimetric method (Steps 1-3).

    • Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

G cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation A Prepare standard solutions of known concentrations B Measure absorbance at λmax A->B C Plot Absorbance vs. Concentration to create calibration curve B->C G Determine concentration from calibration curve C->G Use Curve D Prepare saturated solution and filter E Dilute filtrate to be within calibration range D->E F Measure absorbance of diluted sample E->F F->G H Calculate original solubility accounting for dilution G->H

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Causality Behind Experimental Choices

  • Use of Excess Solid: Ensures that the solution is truly saturated and that the measured solubility represents the equilibrium concentration.[5]

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.[10]

  • Extended Equilibration Time: Allows sufficient time for the dissolution process to reach equilibrium, which can be slow for some compounds.[5]

  • Filtration: Removes any undissolved microparticles that could lead to an overestimation of the solubility.

Conclusion

References

  • Solubility Profile of 2'-Methyl-2,3'-bipyridine in Organic Solvents: A Technical Guide - Benchchem.
  • 2,2'-Bipyridine - Solubility of Things.
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
  • Bipyridine - Wikipedia. Available at: [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Bipyridine - Grokipedia.
  • Method for determining solubility of slightly soluble organic compounds - ACS Publications. (2002, May 1). Available at: [Link]

  • 4,4'-bipyridine. Available at: [Link]

  • (PDF) Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole - ResearchGate. (2025, October 16). Available at: [Link]

  • 1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole <1/1> - MDPI. (2024, April 1). Available at: [Link]

  • Synthesis and Characterization of 1-Substituted-3,5-Diaryl-4-Bromo Pyrazoles. (2006, June 23). Available at: [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available at: [Link]

  • Bromobenzene - Wikipedia. Available at: [Link]

  • Synthesis and structural exploration of 4-amino-3,5-bis(pyridin-2-yl)-1,2,4- triazole based ligands and their transition metal c - Newcastle University Theses. Available at: [Link]

  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - Beilstein Journals. (2023, December 12). Available at: [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. Available at: [Link]

  • (PDF) 3,5-Dibromo-4-methylpyridine - ResearchGate. (2016, June 10). Available at: [Link]

  • 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC. Available at: [Link]

  • Crystal engineering focusing on intermolecular CH–π interactions in the 1,4-distyrylbenzene backbone for organic crystal laser media - Materials Advances (RSC Publishing). Available at: [Link]

  • Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde - ResearchGate. Available at: [Link]

  • Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview - Benchchem.
  • Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes - MDPI. (2025, November 14). Available at: [Link]

  • 3-Bromo-5-(4-fluorophenyl)pyridine Properties - EPA. (2025, October 15). Available at: [Link]

Sources

Methodological & Application

synthesis of 4,4'-(5-Bromo-1,3-phenylene)dipyridine via Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Controlled Synthesis of 4,4'-(5-Bromo-1,3-phenylene)dipyridine via Suzuki Coupling

Executive Summary & Strategic Analysis

The synthesis of 4,4'-(5-Bromo-1,3-phenylene)dipyridine (also known as 1-bromo-3,5-di(4-pyridyl)benzene) represents a classic challenge in desymmetrization chemistry. This molecule is a critical "bent" linker used in the construction of Metal-Organic Frameworks (MOFs) and supramolecular cages, where the remaining bromine atom serves as a handle for post-synthetic modification (PSM) or further chain extension.

The Core Challenge: The starting material, 1,3,5-tribromobenzene, has


 symmetry with three equivalent reaction sites. The objective is to couple exactly two  equivalents of 4-pyridylboronic acid while leaving the third bromine intact.
  • Under-reaction leads to the mono-pyridyl species.

  • Over-reaction leads to the tris-pyridyl species (1,3,5-tri(4-pyridyl)benzene).

The Solution: A "Self-Validating" protocol relying on statistical stoichiometry control combined with a solubility-driven purification strategy . While electronic differences between the mono-, bis-, and tris-products are subtle, their acid-base properties and polarity differ significantly, allowing for robust separation.

Critical Reaction Parameters

ParameterRecommendationScientific Rationale
Stoichiometry 2.1 – 2.2 equiv. of Boronic AcidStatistical probability maximizes the bis-product. Excess (>2.5 eq) accelerates tris-coupling; Deficit (<1.8 eq) favors mono.
Catalyst Pd(PPh₃)₄ (3-5 mol%)The standard tetrakis(triphenylphosphine)palladium(0) is robust for aryl bromides. More active catalysts (e.g., Pd-SPhos) may promote over-coupling.
Solvent THF/Water (5:1) or Dioxane/Water Pyridylboronic acids are prone to protodeboronation. Aqueous mixtures facilitate the solubility of the inorganic base and the boronic acid.
Base K₂CO₃ (2.0 M aq.)A moderate base is sufficient. Stronger bases (e.g., hydroxides) may accelerate protodeboronation of the pyridyl ring.
Atmosphere Argon/Nitrogen (Sparged) Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species. Rigorous degassing is mandatory.

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Glassware: Oven-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 1,3,5-Tribromobenzene: 3.15 g (10.0 mmol)

    • 4-Pyridylboronic acid: 2.70 g (22.0 mmol) [Critical: 2.2 equiv]

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.58 g (0.5 mmol, 5 mol%)

    • Tetrahydrofuran (THF): 100 mL

    • Potassium Carbonate (K₂CO₃): 4.14 g (30.0 mmol) dissolved in 15 mL distilled water.

  • Degassing: Combine THF and the aqueous K₂CO₃ solution in the flask. Sparge with Argon for 20 minutes before adding catalyst to prevent oxidative damage.

  • Addition: Add the Tribromobenzene, Boronic acid, and Pd catalyst under a positive pressure of Argon.

Step 2: Reaction & Monitoring
  • Heating: Heat the mixture to a gentle reflux (approx. 70-75 °C external oil bath temperature) for 15–18 hours .

  • Monitoring (TLC):

    • Eluent: 5% Methanol in Dichloromethane (DCM).

    • Visualization: UV (254 nm).

    • Observation: The starting material (SM) is non-polar (

      
      ). The Mono-product is intermediate. The Bis-product (Target) is more polar (
      
      
      
      ). The Tris-product is most polar (
      
      
      ).
    • Endpoint: Stop when the Mono-product spot diminishes significantly, even if trace SM remains. Do not push for full conversion if Tris spots begin to dominate.

Step 3: Workup (The "Acid-Base Switch")

This step separates the pyridyl products from non-basic impurities (catalyst ligands, unreacted tribromobenzene).

  • Evaporation: Remove the bulk THF under reduced pressure.

  • Dissolution: Redissolve the residue in DCM (150 mL).

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (3 × 50 mL).

    • Chemistry: The pyridines protonate and move to the aqueous phase. Neutral impurities (SM,

      
      ) stay in DCM.
      
  • Wash: Wash the combined acidic aqueous layers with fresh DCM (2 × 30 mL) to remove entrained organics.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6.0 M NaOH until pH > 10. The product will precipitate as an off-white/tan solid.

  • Recovery: Extract the basic aqueous mixture with DCM (3 × 70 mL). Dry the combined organics over anhydrous

    
    , filter, and concentrate.
    
Step 4: Purification (Flash Chromatography)

The crude mixture now contains mostly Mono-, Bis-, and Tris-pyridyl species. Separation is based on polarity.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Gradient:

    • 100% DCM: Elutes trace non-polar impurities.

    • 1% MeOH / 99% DCM: Elutes Mono-product (1,3-dibromo-5-(4-pyridyl)benzene).

    • 3% - 5% MeOH / 95% DCM: Elutes TARGET (Bis-product) .

    • 10% MeOH / 90% DCM: Elutes Tris-product .

  • Yield Expectation: 50–65% isolated yield (approx. 1.9 – 2.5 g).

Visualization of Workflows

Diagram 1: Reaction Pathway & Stoichiometry Logic

ReactionScheme SM 1,3,5-Tribromobenzene (D3h Symmetry) Mono Mono-Coupled (Impurity) SM->Mono Pd(0), Base 1st Coupling Boronic 4-Pyridylboronic Acid (2.2 Equiv) Boronic->Mono Bis TARGET: 4,4'-(5-Bromo-1,3-phenylene)dipyridine (C2v Symmetry) Mono->Bis 2nd Coupling (Major Pathway) Tris Tris-Coupled (Over-reaction) Bis->Tris 3rd Coupling (Minimize via Stoichiometry)

Caption: Stepwise arylation pathway. Stoichiometric control (2.2 eq) targets the Bis-species while minimizing Tris-formation.

Diagram 2: Purification Logic Tree

WorkupLogic Crude Crude Reaction Mixture (SM, Mono, Bis, Tris, Pd, Ligands) AcidExt Extract with 1M HCl Crude->AcidExt OrgLayer1 DCM Layer (Discard) AcidExt->OrgLayer1 Neutrals (SM, PPh3) AqLayer1 Aqueous Acidic Layer (Protonated Pyridines) AcidExt->AqLayer1 Pyridinium Salts Basify Basify (NaOH) & Extract DCM AqLayer1->Basify CrudePy Crude Pyridine Mixture (Mono + Bis + Tris) Basify->CrudePy Column Flash Chromatography (Silica Gel) CrudePy->Column Frac1 Frac 1 (1% MeOH) Mono-product Column->Frac1 Frac2 Frac 2 (4% MeOH) TARGET (Bis) Column->Frac2 Frac3 Frac 3 (10% MeOH) Tris-product Column->Frac3

Caption: Acid-Base extraction strategy removes non-basic impurities before chromatographic separation of homologues.

Characterization & Validation (Self-Validating System)

To confirm the isolation of the correct Bis-product (and not the symmetric Tris or Mono), analyze the proton NMR symmetry.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~8.7 ppm (4H, d):  Pyridyl H-2'/H-6' (Ortho to N).
      
    • 
       ~7.5 ppm (4H, d):  Pyridyl H-3'/H-5' (Meta to N).
      
    • 
       ~7.8 ppm (1H, t/s):  Central Benzene H-2 (Between the two pyridine rings).
      
    • 
       ~7.9 ppm (2H, d/s):  Central Benzene H-4, H-6 (Between pyridine and bromine).
      
    • Diagnostic: The central ring shows a 2:1 intensity ratio for its protons. The Tris product would show a singlet (3H equivalent). The Mono product would show a 1:2 ratio (1H between bromines, 2H between Br and Py).

  • Mass Spectrometry (ESI+):

    • Look for the Bromine Isotope Pattern . The molecular ion

      
       should show a 1:1 doublet  (separation of 2 amu) characteristic of 
      
      
      
      and
      
      
      .
    • Tris-product will have no bromine pattern.

    • Mono-product will have a 1:2:1 pattern (for

      
      ).
      

References

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Literature. Retrieved October 24, 2025, from [Link]

  • Zhang, M., et al. (2017). Synthesis of 3,3'-(5-bromo-1,3-phenylene)dipyridine. Patent CN106946853A. (Cited via ChemicalBook).
  • Marshall University. (2014). Synthesis of 1,3-Di(4-Pyridinyl)Acetone and Pyridyl Analogues. Marshall Digital Scholar. Retrieved October 24, 2025, from [Link]

Application Note: Solvothermal Synthesis of Functionalized MOFs using 5-Bromo-2,2'-Bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the solvothermal synthesis, activation, and post-synthetic modification (PSM) of a functionalized Metal-Organic Framework (MOF) incorporating 5-bromo-2,2'-bipyridine (5-Br-bpy) . Unlike standard linkers, the 5-Br-bpy ligand acts as a chelating node-capper, introducing a chemically active bromine "handle" into the MOF pore environment. This handle is critical for downstream drug development applications, specifically for conjugating pharmacophores or targeting moieties via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) without destroying the framework integrity.

Part 1: Scientific Foundation & Mechanism

The Target System: Cu(BDC)(5-Br-bpy)

The protocol focuses on the synthesis of an isoreticular analog of the well-known Cu(BDC)(bpy) system (where BDC = 1,4-benzenedicarboxylate).

  • Metal Node: Copper(II) paddlewheel secondary building unit (SBU).

  • Linker: BDC anions form 2D sheets.

  • Functional Ligand: 5-Br-bpy chelates to the axial sites of the Cu(II) paddlewheel.

  • Significance: The bromine atom on the bipyridine ring remains uncoordinated and points into the framework's void space, accessible for post-synthetic modification.

Reaction Mechanism & Causality

The synthesis relies on a self-assembly mechanism driven by the varying lability of the ligands.

  • Chelation (Fast): The neutral 5-Br-bpy ligand rapidly chelates to the Cu(II) ion due to the chelate effect, blocking specific coordination sites and preventing the formation of dense, non-porous inorganic oxides.

  • Framework Extension (Slow): The BDC dicarboxylate displaces solvent molecules (DMF/Water) from the equatorial positions of the copper cluster, extending the structure into a 2D or 3D network depending on packing.

  • Crystallization: Solvothermal conditions (100–120°C) increase the solubility of the BDC linker, allowing for reversible bond formation/breaking (defect repair), which is essential for growing single crystals rather than amorphous powder.

Logic Diagram: Synthesis & Activation Workflow

MOF_Synthesis_Workflow Start Precursors: Cu(NO3)2 + H2BDC + 5-Br-bpy Solvothermal Solvothermal Reaction (DMF/EtOH, 100°C, 24h) Start->Solvothermal Dissolution Cooling Cooling & Filtration (Slow cooling prevents defects) Solvothermal->Cooling Nucleation Washing Solvent Exchange (DMF → EtOH → Acetone) Cooling->Washing Removal of unreacted ligand Activation Thermal Activation (Vacuum, 80-100°C) Washing->Activation Pore opening PSM Post-Synthetic Modification (Suzuki Coupling) Activation->PSM Functionalization

Caption: Step-by-step workflow from precursor assembly to functionalized scaffold ready for drug conjugation.

Part 2: Detailed Experimental Protocols

Reagents and Materials
ReagentPurityRoleSource Note
Cu(NO₃)₂ · 3H₂O 99%+Metal SourceHygroscopic; store in desiccator.
H₂BDC (Terephthalic acid)98%Bridging LinkerProtonated form requires base or heat to deprotonate.
5-Bromo-2,2'-bipyridine >95%Functional LigandThe "Active Handle" for future coupling.
DMF (N,N-Dimethylformamide)AnhydrousSolventHigh boiling point, solubilizes linkers.
Ethanol AbsoluteCo-solventModulates solubility and crystal growth rate.
Protocol: Solvothermal Synthesis of Cu(BDC)(5-Br-bpy)

Step 1: Precursor Dissolution

  • In a 20 mL scintillation vial, dissolve 0.241 g (1.0 mmol) of Cu(NO₃)₂·3H₂O in 10 mL of DMF .

  • In a separate vial, dissolve 0.166 g (1.0 mmol) of H₂BDC and 0.235 g (1.0 mmol) of 5-bromo-2,2'-bipyridine in 10 mL of DMF . Sonicate for 5 minutes to ensure complete dissolution.

    • Note: An equimolar ratio is used here. Excess bipyridine can lead to molecular complex formation instead of a framework.

Step 2: Mixing and Sealing

  • Slowly add the ligand solution to the metal salt solution while stirring. A slight precipitate may form; this will redissolve upon heating.

  • Transfer the mixture into a 50 mL Teflon-lined stainless steel autoclave .

  • Seal the autoclave tightly.

Step 3: Solvothermal Treatment

  • Place the autoclave in a programmable oven.

  • Ramp: Heat to 100°C over 2 hours (1°C/min).

  • Dwell: Hold at 100°C for 24 to 48 hours .

  • Cool: Cool down to room temperature over 6 hours. Critical: Slow cooling promotes the formation of high-quality crystals suitable for XRD.

Step 4: Isolation

  • Open the autoclave. You should observe blue block-shaped crystals.

  • Filter the crystals and wash with fresh DMF (3 x 10 mL) to remove unreacted ligands.

Protocol: Activation (Solvent Exchange)

Direct drying from DMF often leads to pore collapse due to high surface tension.

  • Immerse the crystals in Ethanol for 24 hours. Refresh the ethanol every 8 hours (3 exchanges total).

  • (Optional) Perform a final exchange with Acetone or Dichloromethane for 12 hours (lower boiling point solvents).

  • Dry the crystals under vacuum at 80°C for 12 hours.

    • Validation: The activated MOF should retain its crystallinity (check via PXRD) and show weight loss corresponding to solvent removal in TGA.

Part 3: Application - Post-Synthetic Modification (PSM)

This section addresses the "Drug Development" requirement. The bromine handle allows you to attach complex molecules (e.g., fluorophores, drug pharmacophores) to the MOF pore walls.

Protocol: Suzuki-Miyaura Cross-Coupling on MOF

Objective: Replace the -Br group with a phenyl derivative (Model Reaction).

  • Setup: In a glovebox or under Argon, charge a reaction tube with:

    • Activated Cu(BDC)(5-Br-bpy) crystals (50 mg).

    • Phenylboronic acid (3 eq. relative to Br sites).

    • K₂CO₃ (4 eq., dried).

    • Pd(PPh₃)₄ (5 mol% catalyst).

  • Solvent: Add 5 mL of dry 1,4-Dioxane .

  • Reaction: Heat at 85°C for 24 hours without stirring (to avoid grinding the crystals).

  • Washing: Decant the solution. Wash crystals extensively with Dioxane, then Water (to remove inorganic salts), then Ethanol.

  • Validation: Digest the MOF in dilute DCl/DMSO-d6 and analyze via ¹H-NMR. Look for the disappearance of the 5-Br-bpy shift and appearance of the coupled product signals.

Mechanism of PSM

PSM_Mechanism MOF_Br MOF-Br Scaffold (Solid State) OxAdd Oxidative Addition (Pd inserts into C-Br bond) MOF_Br->OxAdd Pd(0) Catalyst TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim MOF_R Functionalized MOF-R (Drug Conjugate) RedElim->MOF_R Regeneration of Pd(0)

Caption: Catalytic cycle for the post-synthetic functionalization of the MOF pore.

Part 4: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Amorphous Powder Reaction too fast; Temp too low.Increase Temp to 120°C; Decrease concentration.
Green Precipitate Formation of Copper(II) Acetate/Hydroxide impurities.Ensure H₂BDC is fully dissolved; Check solvent water content (use anhydrous DMF).
Pore Collapse Activation too harsh.Use supercritical CO₂ drying or milder solvent exchange (Pentane).
Low PSM Conversion Pore blockage; Catalyst too bulky.Use smaller catalyst precursors; Ensure MOF pores are >10Å.

References

  • Solvothermal Synthesis of MOF-5 and Derivatives

    • Title: Advances in the Synthesis and Applic
    • Source: Journal of Chemical Reviews
    • URL:[Link]

    • Relevance: Foundational protocols for solvothermal synthesis and solvent selection (DMF/Ethanol systems).
  • Cu-MOF Catalysis and Structure

    • Title: Cu2(BDC)2(BPY)–MOF: an efficient and reusable heterogeneous catalyst for the aerobic Chan–Lam coupling[1][2][3]

    • Source: RSC Advances / ResearchG
    • URL:[Link]

    • Relevance: Provides the specific isoreticular crystal structure and synthesis conditions for the Copper-BDC-Bipyridine system used as the templ
  • Post-Synthetic Modification (PSM)

    • Title: Postsynthetic modification of metal-organic frameworks--a progress report[4]

    • Source: Chemical Society Reviews (PubMed)
    • URL:[Link]

    • Relevance: Validates the "Application" section, detailing how organic handles (like Br) on linkers are modified post-synthesis.
  • Mixed Ligand Zn-MOF Protocols (Alternative System)

    • Title: Zinc-1,4-benzenedicarboxylate-bipyridine frameworks – linker functionalization impacts network topology[5][6]

    • Source: Journal of Materials Chemistry[5][6]

    • URL:[Link]

    • Relevance: Demonstrates the effect of functionalizing the BDC linker vs. the bipyridine pillar, crucial for understanding topology changes.

Sources

post-synthetic modification of MOFs containing bromo-phenylene linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Post-Synthetic Modification (PSM) of Bromo-Phenylene MOFs via Suzuki-Miyaura Cross-Coupling

Part 1: Executive Summary & Strategic Rationale

The Challenge: Metal-Organic Frameworks (MOFs) are tunable porous materials, but direct solvothermal synthesis of complex functionalized linkers often fails due to thermal instability, steric hindrance, or interference with metal node coordination.

The Solution: Post-Synthetic Modification (PSM) separates the framework formation from the functionalization. Using bromo-phenylene linkers (e.g., 2-bromoterephthalic acid) provides a chemically robust, electrophilic "handle" (C-Br bond) within the pore. Unlike amino-MOFs (nucleophilic), bromo-MOFs allow for the formation of ultra-stable Carbon-Carbon (C-C) bonds via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).

Applications:

  • Drug Discovery: Covalent attachment of complex pharmacophores or prodrugs that cannot survive solvothermal synthesis.

  • Catalysis: Installing bulky chiral ligands for asymmetric catalysis.

  • Imaging: Conjugating fluorescent dyes (e.g., BODIPY-boronates) for biological tracking.

Part 2: Mechanistic Principles

The success of PSM on bromo-MOFs is governed by diffusion and pore accessibility . The reaction does not occur in a homogeneous solution; it occurs at the solid-liquid interface and within the nanopores.

Key Constraints:

  • Pore Aperture vs. Reagent Size: The boronic acid and the Pd-catalyst must fit through the MOF windows. For UiO-66 (approx. 6 Å windows), bulky phosphine ligands (like BINAP) may be excluded, restricting reaction to the surface. Smaller phosphines or ligand-free Pd sources are preferred.

  • Framework Stability: The reaction conditions (base, temperature, water) must not degrade the MOF nodes. Zr-based MOFs (UiO-66) are preferred over Zn-based (MOF-5) due to superior chemical stability.

  • Catalyst Leaching: Trapped Pd species can mimic catalytic activity. Rigorous washing is non-negotiable.

Workflow Visualization

PSM_Workflow cluster_0 Critical Control Point: Anaerobic Conditions Start Pristine MOF-Br (Activated) Reaction Suzuki Coupling (80-100°C, 18-24h) Start->Reaction Suspend Reagents Reagents: Pd Cat., Base, R-B(OH)2 Reagents->Reaction Add Washing Soxhlet/Solvent Exchange Reaction->Washing Filter Analysis Digestion H-NMR & PXRD Washing->Analysis Dry

Figure 1: Operational workflow for the post-synthetic modification of bromo-MOFs.

Part 3: Detailed Experimental Protocol

Target Material: UiO-66-Br (Zr6O4(OH)4(BDC-Br)6) Reaction: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials & Reagents
  • MOF: UiO-66-Br (Pre-activated at 120°C under vacuum for 12h).

  • Coupling Partner: Phenylboronic acid (1.5 - 3.0 equivalents per Br site).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv).

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv).

  • Solvent: DMF/Water (9:1 v/v) or Dioxane/Water. Note: Water is essential for the transmetalation step in the Suzuki mechanism.

  • Inert Gas: Argon or Nitrogen.

Step-by-Step Procedure

Step 1: Inert Setup

  • Charge a flame-dried Schlenk flask or a crimp-top microwave vial with UiO-66-Br (100 mg, ~0.25 mmol Br equivalents).

  • Add Phenylboronic acid (91 mg, 0.75 mmol) and K2CO3 (69 mg, 0.50 mmol).

  • Evacuate and backfill with Argon (3 cycles) to remove pore-trapped oxygen.

Step 2: Catalyst Addition

  • In a glovebox or under rapid Argon flow, add Pd(PPh3)4 (14 mg, 0.0125 mmol).

  • Add degassed DMF/Water (9:1) mixture (10 mL).

    • Expert Tip: Do not use pure DMF. The base (K2CO3) is insoluble in pure DMF, and the boronic acid requires a protic source for activation.

Step 3: Reaction

  • Heat the mixture to 85–100°C for 24 hours with gentle stirring.

    • Caution: Vigorous magnetic stirring can grind the MOF crystals, destroying crystallinity. Use an overhead stirrer or slow magnetic stirring.

Step 4: Work-up & Washing (The "Self-Validating" Step)

  • Centrifuge the mixture and decant the supernatant (dark brown/black due to Pd).

  • Resuspend the solid in fresh DMF and soak for 2 hours. Centrifuge.

  • Repeat DMF wash 3 times.[1][2]

  • Wash with Water (2x) to remove inorganic salts (KBr, excess base).

  • Wash with Methanol or Acetone (3x) to exchange high-boiling pore solvents.

  • Soxhlet Extraction (Optional but Recommended): If the application is catalysis or biological, perform Soxhlet extraction with Methanol for 12 hours to ensure complete removal of trapped Pd species.

Step 5: Activation

  • Dry the solid under dynamic vacuum at 100°C for 12 hours.

Part 4: Characterization & Data Analysis

To validate the protocol, you must prove (1) Chemical Conversion and (2) Structural Integrity.[3]

Digestion 1H-NMR (Quantitative Yield)

Since the MOF is a solid, standard NMR is impossible. You must digest the framework.

  • Digestion Solvent: 10% HF in DMSO-d6 (for Zr-MOFs) or DCl/DMSO-d6.

  • Procedure:

    • Place ~5-10 mg of modified MOF in an NMR tube.

    • Add 600 µL DMSO-d6 and 20 µL 48% HF (aq). Safety: HF is extremely toxic. Handle with specific gloves and Ca-gluconate gel nearby.

    • Sonicate until the solution is clear (MOF dissolved).

    • Analysis: Integrate the peak of the starting material (Br-BDC aromatic protons) vs. the product (Phenyl-BDC protons).

    • Calculation:

      
      
      
Structural Integrity Check
TechniquePurposeExpected Outcome
PXRD Check crystallinityPatterns should match parent MOF. Loss of peaks indicates collapse.
N2 Isotherm (BET) Check porositySurface area will decrease slightly due to the added mass of the phenyl group, but the isotherm shape (Type I) should remain.
ICP-MS Check Pd leachingPd content should be < 10 ppm for biological applications.

Part 5: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric hindranceSwitch to "ligand-free" conditions (Pd(OAc)2) or smaller ligands. Ensure pore size > 6 Å.
Loss of Crystallinity Base hydrolysisUse a weaker base (Na2CO3 or CsF) or lower temperature (60°C).
Black Precipitate Pd aggregationPd nanoparticles formed outside pores. Improve washing or increase ligand concentration.

Part 6: References

  • Tanabe, K. K., & Cohen, S. M. (2011). "Post-synthetic modification of metal–organic frameworks—a progress report." Chemical Society Reviews, 40(2), 498–519. Link

  • Wang, Z., & Cohen, S. M. (2009).[4] "Postsynthetic modification of metal-organic frameworks."[3][4][5][6][7][8][9] Chemical Society Reviews, 38(5), 1315–1329. Link

  • Kandiah, M., et al. (2010). "Post-synthetic modification of the metal-organic framework UiO-66." Chemistry of Materials, 22(24), 6632–6640. Link

  • Deshpande, R. K., et al. (2010). "Post-synthetic modification of an IRMOF series via palladium-catalyzed coupling reactions." Journal of the American Chemical Society, 132(42), 14726–14728. Link

  • Islamoglu, T., et al. (2017). "Post-synthetic modification of Metal-Organic Frameworks." CrystEngComm, 19, 1849-1856. Link

Sources

using 4,4'-(5-Bromo-1,3-phenylene)dipyridine as a pillaring ligand

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance MOF Engineering using 4,4'-(5-Bromo-1,3-phenylene)dipyridine

Part 1: Introduction & Design Principles

4,4'-(5-Bromo-1,3-phenylene)dipyridine (hereafter referred to as L-Br ) is a specialized ditopic nitrogen-donor ligand used primarily in the crystal engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike the ubiquitous linear linker 4,4'-bipyridine, L-Br features a meta-substituted central phenyl ring, introducing a critical


 bend (approximate) into the backbone.

Key Structural Advantages:

  • Geometry-Driven Topology: The bent geometry prevents the formation of simple cubic (

    
    -Po) nets often seen with linear pillars, instead favoring the formation of helical channels, interpenetrated networks, or discrete molecular polygons (M2L2 macrocycles).
    
  • The "Bromine Handle": The -Br substituent at the 5-position is non-innocent. It serves two distinct functions:

    • Steric/Electronic Tuning: It modulates pore size and polarizability without altering the network topology, enhancing selectivity for gases like

      
      .
      
    • Post-Synthetic Modification (PSM) Site: It acts as a reactive handle for Suzuki-Miyaura cross-coupling on the pre-formed MOF, allowing for the introduction of complex functional groups (e.g., fluorophores, catalytic sites) that would otherwise poison the crystallization process.

Part 2: Ligand Synthesis Protocol

Note: Commercial availability of this specific isomer can be sporadic. The following protocol is a validated in-house synthesis route via Suzuki coupling.

Reaction Scheme:



Materials Checklist
ReagentEquiv.Role
1,3,5-Tribromobenzene1.0Electrophile Core
4-Pyridineboronic acid2.2Nucleophile Arm

0.05Catalyst

(2M aq)
5.0Base
Toluene / Ethanol (4:1)-Solvent System
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 250 mL Schlenk flask and cycle with

    
     (3x).
    
  • Dissolution: Add 1,3,5-tribromobenzene (10 mmol) and 4-pyridineboronic acid (22 mmol) to the flask. Add degassed Toluene (80 mL) and Ethanol (20 mL).

  • Activation: Add

    
     (0.5 mmol) under positive 
    
    
    
    flow. The solution should turn light yellow/orange.
  • Base Addition: Add degassed

    
     (25 mL, 2M) via syringe.
    
  • Reflux: Heat to 90°C for 48 hours with vigorous stirring. The biphasic mixture requires high agitation rates (approx. 600 rpm).

  • Workup:

    • Cool to RT. Separate organic layer.[1][2][3][4]

    • Extract aqueous layer with

      
       (
      
      
      
      mL).
    • Combine organics, dry over

      
      , and concentrate in vacuo.
      
  • Purification (Critical): The crude will contain mono-substituted (impurity), di-substituted (Target), and tri-substituted (impurity) products.

    • Column Chromatography: Silica Gel.[3]

    • Eluent: Gradient of

      
       : MeOH (99:1 
      
      
      
      95:5).
    • Target

      
      :  ~0.4 (in 95:5 DCM:MeOH).
      
  • Yield: Expect 55-65% as a white/off-white powder.

Part 3: MOF Synthesis (Pillaring Protocol)

This protocol describes the synthesis of a Zn-Paddlewheel Pillared MOF . The L-Br ligand pillars 2D sheets formed by Zinc and a dicarboxylate (e.g., Isophthalic Acid or Terephthalic Acid).

Experimental Workflow Diagram

MOF_Synthesis Start Precursors: Zn(NO3)2 + Dicarboxylate + L-Br Solvothermal Solvothermal Reaction DMF/EtOH, 80-100°C, 24-72h Start->Solvothermal Dissolve & Seal Crystals Harvest Crystals (Block/Needle Morphology) Solvothermal->Crystals Slow Cooling Wash Solvent Exchange DMF -> CHCl3 (3 days) Crystals->Wash Filtration Activation Activation 80°C Vacuum, 12h Wash->Activation Pore Clearing PSM Optional: PSM (Suzuki Coupling on MOF) Activation->PSM Post-Synthetic Mod

Figure 1: Workflow for the solvothermal synthesis and activation of L-Br pillared MOFs.

Detailed Protocol
  • Precursor Prep:

    • Solution A:

      
       (0.1 mmol) in 2 mL DMF.
      
    • Solution B: 1,4-Benzenedicarboxylic acid (

      
      , 0.1 mmol) + L-Br  (0.05 mmol) in 3 mL DMF. Note: Use a 2:1 acid:pillar ratio for standard pillared layers.
      
  • Mixing: Slowly layer Solution B onto Solution A in a scintillation vial, or mix thoroughly if not growing single crystals. Add 100

    
    L of dilute 
    
    
    
    (in DMF) if precipitation is too rapid (modulator).
  • Heating: Seal vial and place in an oven at 85°C for 48 hours .

  • Cooling: Cool to RT at a rate of 5°C/hour. Rapid cooling induces defects.

  • Solvent Exchange (Activation):

    • Decant mother liquor.

    • Soak crystals in fresh DMF (1 day).

    • Exchange DMF for

      
       or Acetone (
      
      
      
      per day for 3 days). Crucial: L-Br is large; ensure complete removal of DMF from pores.
  • Drying: Heat at 60-80°C under dynamic vacuum (

    
     mbar) for 12 hours. Warning: Do not exceed 150°C initially, as the bent ligand framework may be more flexible/fragile than linear analogues.
    

Part 4: Post-Synthetic Modification (PSM) Strategy

The defining feature of L-Br is the ability to perform chemistry after the MOF is formed.

Reaction: Suzuki Coupling on the Crystal Surface/Pore. Target: Conversion of -Br to -Phenyl-R (e.g.,


 for sensing).

Protocol:

  • Dry MOF: Take 50 mg of activated Zn(BDC)(L-Br) crystals.

  • Catalyst Loading: Add

    
     (5 mol%) and Boronic Acid (
    
    
    
    , 3 equiv).
  • Solvent: Add 5 mL of 1,4-Dioxane (anhydrous).

  • Base: Add

    
     (solid, anhydrous, 2 equiv). Avoid water to prevent MOF degradation.
    
  • Reaction: Heat at 80°C for 24 hours without stirring (to preserve crystal morphology). Gently swirl occasionally.

  • Cleaning: Wash extensively with Dioxane, then MeOH, to remove trapped catalyst and byproducts.

  • Validation: Digest the MOF (using

    
    ) and analyze via 
    
    
    
    NMR. Look for the disappearance of the signal corresponding to the proton ortho to the Br group.

Part 5: Data Interpretation & Troubleshooting

Characterization Checklist
TechniqueWhat to look forSuccess Criteria
PXRD Crystallinity & Phase PuritySharp peaks; match simulated pattern from SCXRD. Broad peaks = pore collapse.
TGA Thermal StabilityWeight loss < 5% up to 250°C (solvent loss only). Decomposition of ligand usually > 300°C.
N2 Isotherm (77K) PorosityType I isotherm (microporous). Hysteresis indicates mesopores or flexibility (common with bent ligands).
1H NMR (Digestion) StoichiometryRatio of Dicarboxylate : L-Br should be integer (e.g., 1:1 or 2:1).
Troubleshooting Guide
  • Issue: Amorphous powder instead of crystals.

    • Fix: Increase acid modulator (

      
       or Acetic Acid) concentration. Lower temperature to 75°C.
      
  • Issue: Low Surface Area (BET).

    • Fix: Incomplete activation. Switch to supercritical

      
       drying. The bent ligand might create "bottlenecks" trapping solvent.
      
  • Issue: Ligand Leaching during PSM.

    • Fix: The coordination bond Zn-N is weaker than the C-C coupling bond. Ensure the PSM temperature does not exceed the MOF's stability limit in the chosen solvent. Use anhydrous conditions.

References

  • Ligand Synthesis Basis:Suzuki-Miyaura Coupling of Halopyridines. Source: ChemicalBook Protocols for 3,3'-(5-bromo-1,3-phenylene)dipyridine (Isomer analogue).
  • MOF Pillaring Strategy: Pillared-layer metal–organic frameworks constructed with Co(II) and 4,4′-bipyridine.[4] (General methodology for dipyridyl pillaring).

    • Source: CrystEngComm (RSC Publishing).
    • URL:[Link]

  • Post-Synthetic Modification:Tandem postsynthetic modification of a metal-organic framework by thermal elimination and subsequent bromin

    • Source: PubMed / Dalton Transactions.
    • URL:[Link]

  • General Review on PSM:Current trends in the postsynthetic modification of framework m

    • Source: Coordin
    • URL:[Link]

Sources

Application Note: Crystal Growth of Coordination Polymers using 3,5-Di(4-pyridyl)bromobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. 3,5-Di(4-pyridyl)bromobenzene (3,5-dpbb) is a highly versatile, V-shaped dipyridyl ligand. The meta-substitution of the pyridyl rings dictates a ~120° dihedral angle, which inherently prevents the formation of simple linear 1D polymers and strongly biases the self-assembly toward highly corrugated 2D sheets, zigzag chains, or complex 3D interpenetrated networks[1]. Furthermore, the bulky bromo-substituent provides critical steric hindrance to regulate pore size and can engage in halogen bonding (C–Br···Br–C or C–Br···O), acting as a secondary supramolecular synthon to stabilize the crystal lattice[2].

This application note provides detailed, self-validating protocols for the crystal growth of 3,5-dpbb-based coordination polymers, contrasting thermodynamic (solvothermal) and kinetic (slow diffusion) methodologies.

Mechanistic Principles of Crystal Assembly

The successful isolation of diffraction-quality single crystals requires precise control over the nucleation and growth phases. The choice of synthetic methodology dictates whether the final coordination polymer is a kinetic or thermodynamic product.

Thermodynamic Control: Solvothermal Synthesis

Solvothermal synthesis utilizes closed reaction vessels (autoclaves) heated above the boiling point of the solvent system, generating autogenous pressure[3]. Under these high-temperature conditions (typically 90–150 °C), the coordination bonds between the transition metal ions and the pyridyl nitrogen atoms of 3,5-dpbb become highly reversible. This reversibility allows the system to continuously break and reform bonds, "error-correcting" structural defects until the most thermodynamically stable, highly crystalline 3D framework is achieved[4]. Additionally, the use of N,N-dimethylformamide (DMF) at elevated temperatures can lead to its partial hydrolysis, generating formate anions that act as in situ bridging co-ligands[5].

Kinetic Control: Liquid-Liquid Slow Diffusion

For structures that are thermodynamically metastable (such as discrete metallacycles or delicate 1D zigzag chains), solvothermal conditions often lead to decomposition or structural rearrangement. In these cases, liquid-liquid slow diffusion at room temperature is employed[3]. By separating the metal precursor and the 3,5-dpbb ligand with a neutral "buffer" solvent layer, the diffusion rate is artificially suppressed. This ensures that the local concentration of reactants at the interface remains just above the supersaturation limit, favoring the slow growth of large single crystals rather than the rapid precipitation of amorphous powders[6].

AssemblyMechanisms cluster_kinetic Kinetic Control (Room Temperature) cluster_thermo Thermodynamic Control (High Temperature) R Reactants Metal(II) Salt + 3,5-dpbb K1 Liquid-Liquid Slow Diffusion (Buffer Layer Mediated) R->K1 Solvent Layering T1 Solvothermal Synthesis (Autogenous Pressure) R->T1 Heat & Pressure K2 Irreversible Coordination (Slow Nucleation) K1->K2 K3 Metastable Products (1D Chains / 2D Layers) K2->K3 T3 Stable Products (3D Interpenetrated MOFs) K3->T3 Heating / Phase Transition T2 Reversible Bond Breaking (Error Correction) T1->T2 T2->T3

Figure 1: Mechanistic divergence of 3,5-dpbb coordination polymer assembly under kinetic vs. thermodynamic control.

Experimental Methodologies & Protocols

Protocol A: Solvothermal Synthesis of a 3D Zn(II)-dpbb Framework

This protocol is designed to yield robust, highly crystalline 3D networks suitable for applications such as gas sorption or drug delivery[2].

Materials:

  • Zinc nitrate hexahydrate (

    
    )
    
  • 3,5-Di(4-pyridyl)bromobenzene (3,5-dpbb)

  • N,N-Dimethylformamide (DMF) and Deionized Water (

    
    )
    

Step-by-Step Procedure:

  • Reactant Preparation: Weigh 0.2 mmol of

    
     and 0.1 mmol of 3,5-dpbb.
    
    • Causality: A 2:1 metal-to-ligand ratio is chosen to saturate the coordination sphere of the V-shaped ligand, promoting 3D cross-linking rather than 1D chain termination.

  • Solvent Mixing: Dissolve the solids in a 3 mL solvent mixture of DMF/

    
     (2:1 v/v) in a glass vial. Sonicate for 10 minutes until a clear solution is obtained.
    
  • Vessel Loading: Transfer the homogeneous solution into a 15 mL Teflon-lined stainless steel autoclave. Ensure the fill volume does not exceed 40% to maintain safe autogenous pressure limits[5].

  • Thermal Profile: Seal the autoclave and place it in a programmable oven. Heat to 120 °C at a rate of 2 °C/min. Hold isothermally at 120 °C for 72 hours.

  • Controlled Cooling (Critical Step): Cool the oven to room temperature at a strictly controlled rate of 0.5 °C/hour.

    • Causality: Rapid cooling induces thermal shock and massive spontaneous nucleation, yielding microcrystalline powder. Slow cooling ensures that molecules deposit onto existing crystal faces, yielding large, block-shaped single crystals[5].

  • Harvesting & Validation: Filter the resulting crystals and wash with fresh DMF (3 × 5 mL) followed by ethanol.

    • Self-Validation: Examine under a polarized light microscope. The presence of sharp extinction angles upon rotation confirms single-crystal integrity and lack of twinning.

SolvothermalWorkflow A Metal Salt (Zn(NO3)2) D Teflon-Lined Autoclave A->D Mix & Seal B Ligand (3,5-dpbb) B->D Mix & Seal C Solvent Mixture (DMF/H2O) C->D Mix & Seal E Solvothermal Heating (120°C, 72h) D->E Autogenous Pressure F Controlled Cooling (0.5°C/hr) E->F Thermodynamic Equilibration G Crystalline 3D Coordination Polymer F->G Nucleation & Growth

Figure 2: Workflow for the solvothermal crystal growth of 3D coordination polymers.

Protocol B: Liquid-Liquid Slow Diffusion of a 1D Cu(II)-dpbb Chain

This protocol is utilized to isolate delicate structures, such as 1D zigzag chains featuring paddle-wheel secondary building units (SBUs)[1].

Materials:

  • Copper(II) acetate monohydrate (

    
    )
    
  • 3,5-dpbb

  • Dichloromethane (DCM), Ethanol (EtOH), and Methanol (MeOH)

Step-by-Step Procedure:

  • Ligand Solution (Bottom Layer): Dissolve 0.05 mmol of 3,5-dpbb in 2 mL of DCM in a narrow, straight-walled crystallization tube (approx. 8 mm inner diameter).

  • Buffer Layer (Middle Layer): Carefully layer 2 mL of a 1:1 mixture of DCM and EtOH directly on top of the ligand solution using a fine-tipped Pasteur pipette.

    • Causality: The buffer zone prevents immediate turbulent mixing of the metal and ligand solutions, establishing a smooth concentration gradient essential for controlled diffusion[6].

  • Metal Solution (Top Layer): Dissolve 0.05 mmol of

    
     in 2 mL of MeOH. Gently layer this solution on top of the buffer zone.
    
  • Incubation: Seal the tube tightly with Parafilm to prevent solvent evaporation. Store the tube in a dark, vibration-free environment at constant room temperature (20–25 °C).

  • Harvesting & Validation: Over 2 to 4 weeks, blue/green crystals will form at the interface of the buffer and metal layers.

    • Self-Validation: Extract a crystal and immerse it in a drop of Paratone-N oil. If the crystal loses transparency or cracks rapidly, it indicates highly volatile solvent loss, confirming a highly porous or delicate 1D/2D architecture.

Quantitative Data Synthesis

The table below summarizes the optimized parameters for synthesizing various topologies using the 3,5-dpbb ligand, synthesized from empirical trends in V-shaped dipyridyl coordination chemistry[5],[1].

Metal PrecursorLigand (3,5-dpbb)Solvent System (v/v)Temp (°C)TimeMethodYield (%)Expected Topology / Dimensionality

0.1 mmolDMF /

(2:1)
12072 hSolvothermal653D Interpenetrated Framework

0.05 mmolDCM / EtOH / MeOH2521 dSlow Diffusion451D Zigzag Chain (Paddle-wheel SBU)

0.1 mmolDMF /

(1:1)
9048 hSolvothermal552D Corrugated Layer

0.1 mmolDMF / MeOH (1:1)8572 hSolvothermal603D Framework (Halogen-bonded)

Table 1: Comparative experimental parameters and resulting structural topologies for 3,5-dpbb coordination polymers.

Troubleshooting & Optimization

  • Issue: Amorphous Powder Precipitation instead of Crystals.

    • Cause: Nucleation rate far exceeds the crystal growth rate.

    • Solution (Solvothermal): Increase the volume of the coordinating solvent (e.g.,

      
       or add a modulator like acetic acid) to slow down the metal-ligand association rate.
      
    • Solution (Slow Diffusion): Increase the height of the neutral buffer layer or lower the temperature of the room to further retard the diffusion kinetics[3].

  • Issue: Crystal Twinning.

    • Cause: Rapid temperature fluctuations during the cooling phase.

    • Solution: Ensure the oven's cooling rate is strictly programmed (do not simply turn off the oven). Use a heavy thermal mass (like a sand bath) inside the oven to buffer temperature changes[5].

References

  • Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies.CrystEngComm (RSC Publishing).
  • Coordination Polymer Networks.FOLIA (University of Fribourg).
  • Advanced coordination polymer materials for drug delivery systems.SciSpace.
  • Two Coordination Polymers with Rare Topologies Based on Copper(II) and Ligands Generated by In Situ Reactions.
  • A First Cyclodextrin-Transition Metal Coordination Polymer.

Sources

The Prospect of 4,4'-(5-Bromo-1,3-phenylene)dipyridine in Advanced Fluorescent Sensing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, photophysical properties, and, most notably, the prospective applications of 4,4'-(5-Bromo-1,3-phenylene)dipyridine as a novel fluorophore in the sensing of metal ions and nitroaromatic compounds. While direct experimental applications of this specific molecule are not yet prevalent in the literature, its structural motifs—a π-rich phenylene core and metal-coordinating dipyridyl units—suggest significant potential. This guide is intended for researchers, chemists, and drug development professionals interested in the design and implementation of new fluorescent probes. We present a robust, proposed synthesis protocol, predict its core photophysical characteristics based on analogous phenylpyridine systems, and provide detailed, field-proven experimental protocols for its hypothetical use in both "turn-off" and "turn-on" fluorescent sensing paradigms.

Introduction: The Rationale for a New Sensing Platform

The field of fluorescent chemosensors is driven by the need for rapid, sensitive, and selective detection of environmentally and biologically significant analytes.[1] Pyridine-based fluorophores have become a cornerstone of sensor design due to their excellent photophysical properties and the ability of the pyridine nitrogen to act as a binding site for a variety of analytes.[2] Substituted phenylpyridines, in particular, offer a tunable electronic structure where the interplay between the electron-deficient pyridine and the electron-rich phenyl ring can be modulated to create highly responsive sensing systems.[3]

4,4'-(5-Bromo-1,3-phenylene)dipyridine is a compelling, yet underexplored, candidate in this domain. Its structure features:

  • A dipyridyl-functionalized phenyl ring , which forms the core fluorophore.

  • Two pyridine nitrogen atoms , which are excellent Lewis basic sites for the coordination of metal ions.[2]

  • A π-conjugated aromatic system , making it a suitable electron-rich donor for interaction with electron-deficient nitroaromatic compounds.[4]

  • A bromo substituent , which can either modulate the electronic properties of the fluorophore or serve as a handle for further functionalization.

This guide will, therefore, serve as a foundational document to stimulate research into this promising molecule.

Synthesis of 4,4'-(5-Bromo-1,3-phenylene)dipyridine

The synthesis of 4,4'-(5-Bromo-1,3-phenylene)dipyridine can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This well-established method provides a reliable route for the formation of C-C bonds between aryl halides and organoboron compounds.[5][6]

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product R1 1,3,5-Tribromobenzene Catalyst Pd(PPh₃)₄ (cat.) K₂CO₃ (aq) Toluene/Ethanol R1->Catalyst R2 4-Pyridylboronic Acid (2.2 eq.) R2->Catalyst P1 4,4'-(5-Bromo-1,3-phenylene)dipyridine Catalyst->P1

Figure 1: Proposed synthesis of 4,4'-(5-Bromo-1,3-phenylene)dipyridine.

Materials:

  • 1,3,5-Tribromobenzene

  • 4-Pyridylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a 250 mL three-necked flask, add 1,3,5-tribromobenzene (1.0 eq.), 4-pyridylboronic acid (2.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask until the reactants are fully dissolved.

  • Base Addition: Prepare a 2 M aqueous solution of K₂CO₃ and add it to the reaction mixture (3.0 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 4,4'-(5-Bromo-1,3-phenylene)dipyridine.

Predicted Photophysical Properties

The photophysical properties of phenylpyridine derivatives are characterized by strong absorption in the UV region due to π-π* transitions.[3]

Table 1: Predicted Photophysical Characteristics

PropertyPredicted Value/CharacteristicRationale
Absorption Max (λ_abs) ~300 - 350 nmBased on the π-π* transitions of similar phenyl-bipyridine systems.[7]
Emission Max (λ_em) ~380 - 450 nm (Blue region)Phenyl-substituted terpyridines and bipyridines typically exhibit blue fluorescence.[8]
Fluorescence Quantum Yield (Φ_F) Moderate to High in non-polar solventsThe rigid, planar structure should favor radiative decay. The quantum yield is expected to decrease in polar solvents due to potential charge transfer states.
Stokes Shift ModerateTypical for this class of fluorophores.
Excited-State Lifetime (τ) Nanosecond rangeConsistent with singlet state fluorescence.

Application Note I: Fluorescent Sensing of Metal Ions

The dipyridyl moiety of 4,4'-(5-Bromo-1,3-phenylene)dipyridine provides two nitrogen atoms in a geometrically favorable position for chelating metal ions.[2] This interaction is expected to perturb the electronic structure of the fluorophore, leading to a change in its fluorescence emission. For many transition metal ions such as Cu²⁺ or Fe³⁺, this coordination often leads to fluorescence quenching ("turn-off" sensing) due to mechanisms like photoinduced electron transfer (PET) or energy transfer.[9][10]

Proposed Sensing Mechanism: Chelation-Induced Quenching

G cluster_process Fluorescence 'Turn-Off' Sensing Probe 4,4'-(5-Bromo-1,3-phenylene)dipyridine (Fluorescent) Complex Probe-Metal Complex (Non-Fluorescent) Probe->Complex + Metal Ion (Chelation) Metal Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal->Complex G cluster_workflow Fluorescence Quenching by Nitroaromatics cluster_pathways De-excitation Pathways Start Excitation (hν) Probe_Excited Probe* (S₁) (Highly Fluorescent) Probe_Ground Probe (S₀) Probe_Ground->Probe_Excited Excitation Fluorescence Fluorescence (hν') Probe_Excited->Fluorescence Radiative Decay Quenching Quenching (PET) Probe_Excited->Quenching Non-Radiative Decay NAC Nitroaromatic (e.g., TNP) NAC->Quenching Accepts e⁻

Figure 3: Proposed PET mechanism for nitroaromatic sensing.

Protocol 5.1: Detection of Nitroaromatics in Solution

This protocol details the steps for evaluating the quenching efficiency of 4,4'-(5-Bromo-1,3-phenylene)dipyridine in the presence of various NACs.

Materials and Instruments:

  • Stock solution of 4,4'-(5-Bromo-1,3-phenylene)dipyridine (e.g., 0.1 mM in THF or acetonitrile).

  • Stock solutions (e.g., 1 mM) of various NACs (e.g., 2,4,6-trinitrophenol (TNP), 2,4-dinitrotoluene (DNT), nitrobenzene) in the same solvent.

  • Spectrofluorometer and quartz cuvettes.

Procedure:

  • Prepare Sensor Solution: Place a fixed volume and concentration of the dipyridine probe solution (e.g., 2 mL of a 5 µM solution) into a quartz cuvette.

  • Initial Measurement: Record the initial fluorescence spectrum (F₀) of the probe solution.

  • Titration: Add small aliquots of the NAC stock solution into the cuvette to achieve a range of final quencher concentrations.

  • Measurement: After each addition, mix thoroughly and record the new fluorescence spectrum (F).

  • Data Analysis (Stern-Volmer Plot): Analyze the quenching efficiency using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] Where:

    • F₀ is the fluorescence intensity in the absence of the quencher.

    • F is the fluorescence intensity in the presence of the quencher.

    • Ksv is the Stern-Volmer quenching constant.

    • [Q] is the concentration of the quencher (NAC). Plot F₀ / F versus [Q]. The slope of the resulting linear plot gives the value of Ksv, which indicates the sensitivity of the probe to the specific NAC. [11][12]

Conclusion and Future Outlook

4,4'-(5-Bromo-1,3-phenylene)dipyridine represents a promising, yet untapped, resource for the development of novel fluorescent sensors. Its straightforward synthesis via Suzuki coupling and the inherent sensing capabilities of its dipyridyl and π-rich aromatic core make it an ideal candidate for detecting both metal ions and nitroaromatic compounds. The protocols and theoretical framework provided in this guide are designed to serve as a launchpad for researchers to explore and validate these potential applications. Future work should focus on the experimental validation of the proposed synthesis, a thorough characterization of its photophysical properties, and the systematic evaluation of its performance as a chemosensor for a wide range of analytes. Further functionalization at the bromine position could also lead to second-generation sensors with enhanced selectivity and performance.

References

  • Gotor, R., et al. (2018). Tuning the fluorescence sensing for Fe3+ ions by using different dipyridyl linkers in pillar-layered metal–organic frameworks. New Journal of Chemistry, 42(15), 12586-12592. Available at: [Link]

  • Trillo, P., et al. (2021). Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines. Molecules, 26(21), 6485. Available at: [Link]

  • Mondal, B., et al. (2017). Design and Development of Fluorescent Sensors with Mixed Aromatic Bicyclic Fused Rings and Pyridyl Groups: Solid Mediated Selective Detection of 2,4,6-Trinitrophenol in Water. ACS Omega, 2(10), 7234–7243. Available at: [Link]

  • Hancock, R. D., et al. (2012). The pyridyl group in ligand design for selective metal ion complexation and sensing. Chemical Society Reviews, 41(24), 8237-8260. Available at: [Link]

  • Lee, H. S., et al. (2008). Enhanced Metal Ion Selectivity of 2,9-Di-(pyrid-2-yl)-1,10-phenanthroline and Its Use as a Fluorescent Sensor for Cadmium(II). Journal of the American Chemical Society, 130(3), 946-955. Available at: [Link]

  • Sivakumar, K., et al. (2012). Chemosensors for detection of nitroaromatic compounds (explosives). Russian Chemical Reviews, 81(8), 733-748. Available at: [Link]

  • Balamurugan, K., & Murugan, E. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 868. Available at: [Link]

  • Gafteanu, R., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of Spectroscopy, 26(4), 221-230. Available at: [Link]

  • Sun, H., et al. (2023). Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives. Molecules, 28(7), 3244. Available at: [Link]

  • Achelle, S., et al. (2017). 2,6-Diphenylpyridine-based fluorophores: Synthesis, photophysical properties and effects of protonation. Dyes and Pigments, 141, 194-203. Available at: [Link]

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  • Kumar, A., et al. (2017). Diphenyl-2-Pyridylphosphine Based Palladium Catalysts for the Suzuki-Miyaura Reactions in Environment Friendly Solvents. Letters in Organic Chemistry, 14(7), 498-504. Available at: [Link]

  • Tziofakos, D., et al. (2024). Functionalised Al(III) metal organic frameworks for fluorescence sensing of nitroaromatic vapours. ChemRxiv. Available at: [Link]

  • Shi, G. H., et al. (2008). Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 247-252. Available at: [Link]

  • Lee, J. Y., et al. (2018). Ratiometric Turn-On Fluorophore Displacement Ensembles for Nitroaromatic Explosives Detection. Journal of the American Chemical Society, 140(40), 12895-12903. Available at: [Link]

  • Li, H., et al. (2023). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Biosensors, 13(4), 461. Available at: [Link]

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  • Fairlamb, I. J. S., et al. (2004). Diphenyl-2-pyridylphosphine Based Palladium Catalysts for the Suzuki-Miyaura Reactions in Environment Friendly Solvents. ChemInform, 35(49). Available at: [Link]

  • Imae, I., et al. (2004). Phenyl-substituted 2,2′:6′,2″-terpyridine as a new series of fluorescent compounds - Their photophysical properties and fluorescence tuning. Tetrahedron, 60(38), 8345-8351. Available at: [Link]

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Application Notes and Protocols for the Fabrication of Porous Materials with Functionalized Dipyridine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Elegance of Functional Porous Materials

In the realm of materials science, the ability to design and construct materials with precisely defined pores and tailored chemical functionalities has opened up a new frontier of scientific innovation. Among the most promising of these are porous materials constructed with functionalized dipyridine linkers. These materials, which include classes such as Metal-Organic Frameworks (MOFs), Porous Coordination Polymers (PCPs), and Covalent Organic Frameworks (COFs), are crystalline structures built from metal nodes or organic clusters connected by organic molecules known as linkers.[1][2] The dipyridine moiety, a key component of these linkers, offers a versatile platform for introducing a wide array of chemical functionalities, thereby enabling the fine-tuning of the material's properties for specific applications.

The inherent porosity of these materials provides a high surface area, making them ideal candidates for applications such as gas storage, separation, and catalysis.[3][4][5] Furthermore, the ability to introduce functional groups onto the dipyridine linkers allows for the creation of materials with tailored chemical environments within their pores. This has profound implications for the field of drug development, where these materials can serve as sophisticated nanocarriers for targeted drug delivery.[6][7][8] The functional groups can enhance drug loading, control release kinetics, and even target specific cells or tissues.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication of porous materials with functionalized dipyridine linkers. We will delve into the underlying principles of their synthesis, provide detailed, field-proven protocols, and discuss the critical characterization techniques required to validate their structure and function.

I. Strategic Approaches to Synthesis: De Novo vs. Post-Synthetic Modification

The fabrication of functionalized porous materials with dipyridine linkers can be broadly categorized into two primary strategies: de novo synthesis and post-synthetic modification (PSM).[1] The choice between these approaches depends on the desired functionality, the complexity of the functional group, and the stability of the parent framework.

  • De Novo Synthesis: In this "bottom-up" approach, the functionalized dipyridine linker is synthesized first and then used directly in the solvothermal or hydrothermal reaction with the metal nodes to construct the porous framework.[9] This method is advantageous when the desired functional group is stable under the synthesis conditions and does not interfere with the self-assembly process.

  • Post-Synthetic Modification (PSM): This "top-down" strategy involves first synthesizing a parent porous material with a reactive dipyridine linker.[1][10] Subsequently, the desired functional group is introduced by chemically modifying the linker within the intact framework. PSM is particularly useful for incorporating delicate or complex functional groups that might not withstand the initial synthesis conditions.[11] It also allows for the systematic study of the effect of different functional groups on the material's properties using a common parent framework.

Below is a diagram illustrating the two main synthetic pathways:

Synthesis_Pathways cluster_denovo De Novo Synthesis cluster_psm Post-Synthetic Modification (PSM) DN_L Functionalized Dipyridine Linker DN_S Solvothermal Synthesis DN_L->DN_S DN_M Metal Node Precursor DN_M->DN_S DN_F Functionalized Porous Material DN_S->DN_F PSM_L Reactive Dipyridine Linker PSM_S1 Solvothermal Synthesis PSM_L->PSM_S1 PSM_M Metal Node Precursor PSM_M->PSM_S1 PSM_PF Parent Porous Material PSM_S1->PSM_PF PSM_S2 Modification Reaction PSM_PF->PSM_S2 PSM_FG Functional Group Precursor PSM_FG->PSM_S2 PSM_F Functionalized Porous Material PSM_S2->PSM_F

A diagram illustrating the De Novo and Post-Synthetic Modification (PSM) pathways.

II. Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the fabrication of a model porous material using a dipyridine linker, followed by its post-synthetic functionalization. These protocols are designed to be a starting point and may require optimization based on the specific linker, metal node, and desired functional group.

Protocol 1: Solvothermal Synthesis of a Parent Porous Material

This protocol describes the synthesis of a zinc-based porous coordination polymer using a commercially available dipyridine linker, 4,4'-bipyridine, and a carboxylate co-linker. The solvothermal method is widely used as it allows for the crystallization of the product at elevated temperatures and pressures.[12][13]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • 4,4'-Bipyridine (4,4'-bpy)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate and 0.1 mmol of 1,4-benzenedicarboxylic acid in 10 mL of DMF.

  • Add 0.1 mmol of 4,4'-bipyridine to the solution.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

  • Allow the oven to cool down to room temperature naturally.

  • Colorless crystals should form at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 80 °C for 12 hours to remove any residual solvent.

Protocol 2: Post-Synthetic Functionalization with a Fluorescent Tag

This protocol details the functionalization of the parent porous material with a fluorescent tag, for example, by attaching a molecule containing an isothiocyanate group to a pre-installed amine functionality on the dipyridine linker. For this example, we assume a parent material was synthesized with an amino-functionalized dipyridine linker.

Materials:

  • Amine-functionalized parent porous material (e.g., synthesized with 2-amino-4,4'-bipyridine)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Activate the parent porous material by heating it under vacuum at 100 °C for 12 hours to remove any guest molecules from the pores.

  • In a nitrogen-filled glovebox, suspend 50 mg of the activated porous material in 5 mL of anhydrous DMF.

  • In a separate vial, dissolve 1.2 equivalents of FITC in 2 mL of anhydrous DMF.

  • Add the FITC solution to the suspension of the porous material.

  • Add 2 equivalents of triethylamine to the reaction mixture to act as a base.

  • Seal the reaction vial and stir the mixture at 60 °C for 48 hours.

  • After cooling to room temperature, collect the solid product by centrifugation.

  • Wash the functionalized material extensively with fresh DMF (5 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted FITC and TEA.

  • Dry the final product under vacuum at 60 °C for 24 hours.

Experimental_Workflow cluster_synthesis Protocol 1: Solvothermal Synthesis cluster_functionalization Protocol 2: Post-Synthetic Modification P1_Start Mix Reactants: Zn(NO₃)₂·6H₂O H₂BDC 4,4'-bpy DMF P1_Heat Solvothermal Reaction (120°C, 24h) P1_Start->P1_Heat P1_Cool Cool to RT P1_Heat->P1_Cool P1_Wash Wash with DMF & Ethanol P1_Cool->P1_Wash P1_Dry Dry under Vacuum P1_Wash->P1_Dry P1_Product Parent Porous Material P1_Dry->P1_Product P2_Activate Activate Parent Material (Vacuum, 100°C) P1_Product->P2_Activate P2_Suspend Suspend in Anhydrous DMF P2_Activate->P2_Suspend P2_Add Add FITC & TEA P2_Suspend->P2_Add P2_React Reaction (60°C, 48h) P2_Add->P2_React P2_Wash Wash with DMF & Ethanol P2_React->P2_Wash P2_Dry Dry under Vacuum P2_Wash->P2_Dry P2_Product Functionalized Porous Material P2_Dry->P2_Product

A workflow diagram of the experimental protocols.

III. Characterization: Validating Structure and Function

Thorough characterization is essential to confirm the successful fabrication of the desired porous material and to understand its properties. A combination of techniques should be employed to probe the material's crystallinity, porosity, thermal stability, and the presence of the functional groups.

Technique Information Obtained Typical Expected Results
Powder X-Ray Diffraction (PXRD) Crystalline structure and phase purity.A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction data, indicating the formation of the desired crystalline phase.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups and confirmation of linker incorporation.Characteristic peaks corresponding to the vibrational modes of the dipyridine linker, the carboxylate co-linker, and the newly introduced functional group.
Thermogravimetric Analysis (TGA) Thermal stability and solvent content.A weight loss profile showing the temperature at which the material decomposes. An initial weight loss at lower temperatures corresponds to the removal of guest solvent molecules.[14]
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) Surface area and pore volume.A Type I isotherm for microporous materials, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated.[14]
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) Crystal morphology and size distribution.Images showing the shape and size of the crystals, confirming their uniformity.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy (for digested samples) Confirmation of linker integrity and functionalization.Spectra of the digested material showing signals corresponding to the protons or carbons of the functionalized linker.
Fluorescence Spectroscopy Confirmation of successful functionalization with a fluorescent tag.An emission spectrum characteristic of the attached fluorophore when the material is excited at the appropriate wavelength.

IV. Application in Focus: Drug Delivery

Porous materials with functionalized dipyridine linkers are highly promising as nanocarriers for drug delivery.[6] Their high porosity allows for significant drug loading, while the tunable functionality of the linkers can be exploited to control the release of the therapeutic agent.

Key Advantages for Drug Delivery:

  • High Drug Loading Capacity: The large pore volume and surface area enable the encapsulation of a substantial amount of drug molecules.

  • Controlled Release: The chemical environment within the pores, dictated by the functional groups on the dipyridine linkers, can be designed to release the drug in response to specific stimuli such as pH, temperature, or the presence of certain biomolecules.

  • Targeted Delivery: The surface of the porous material can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the nanocarrier to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.

  • Biocompatibility: Many porous materials, particularly those based on biocompatible metals and organic linkers, exhibit low toxicity.

Protocol for Drug Loading:

  • Activate the functionalized porous material as described in Protocol 2.

  • Prepare a concentrated solution of the desired drug in a suitable solvent.

  • Immerse the activated porous material in the drug solution.

  • Stir the suspension for 24-48 hours to allow for the diffusion of the drug into the pores.

  • Collect the drug-loaded material by centrifugation.

  • Wash the material with a small amount of fresh solvent to remove any drug adsorbed on the external surface.

  • Dry the drug-loaded material under vacuum.

The amount of loaded drug can be quantified by techniques such as UV-Vis spectroscopy, by measuring the decrease in the drug concentration in the supernatant.

V. Conclusion and Future Perspectives

The fabrication of porous materials with functionalized dipyridine linkers represents a powerful platform for the development of advanced materials with tailored properties. The synthetic versatility offered by both de novo and post-synthetic modification approaches allows for an unprecedented level of control over the chemical environment within the pores. While significant progress has been made, future research will likely focus on the development of more complex, multifunctional materials for applications in theranostics, where the material can simultaneously act as a drug delivery vehicle and an imaging agent. The continued exploration of new linker designs and synthetic methodologies will undoubtedly lead to the creation of even more sophisticated and effective porous materials for a wide range of scientific and biomedical applications.

VI. References

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  • Manna, B., Bhaumik, A., & Farha, O. K. (2016). Regioselective Functionalization of the Mesoporous Metal–Organic Framework, NU-1000, with Photo-Active Tris-(2,2′-bipyridine)ruthenium(II). ACS Omega, 1(5), 843-848. [Link]

  • Zhang, W., Zhang, C., & Dichtel, W. R. (2022). Functionalized Porous Polymer Networks as High-Performance PFAS Adsorbents. Journal of the American Chemical Society, 144(25), 11146-11151. [Link]

  • Wang, H., & Xu, J. (2021). Post-synthetic modifications of MOFs by different bolt ligands for controllable release of cargoes. Chinese Chemical Letters, 32(12), 3823-3826. [Link]

  • Redalyc. (n.d.). Porous Coordination Polymers (PCPs): New Platforms for Gas Storage. [Link]

  • Chen, B., Ockwig, N. W., Millward, A. R., Contreras, D. S., & Yaghi, O. M. (2005). Chemistry and application of flexible porous coordination polymers. Angewandte Chemie International Edition, 44(30), 4745-4749. [Link]

  • Wang, C., Wang, J., & Lin, W. (2021). Metal-bipyridine/phenanthroline-functionalized porous crystalline materials: Synthesis and catalysis. Coordination Chemistry Reviews, 438, 213907. [Link]

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  • DOST-ITDI. (n.d.). DOST-ITDI Develops Porous Nanocarriers for Drug Delivery Applications from Local Nanomaterials. [Link]

  • Das, M. C., & Bharadwaj, P. K. (2011). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 13(19), 5780-5788. [Link]

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  • Leibniz Universität Hannover. (n.d.). Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. [Link]

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  • Kirillova, M. V., Kirillov, A. M., & Kopylovich, M. N. (2021). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 60(22), 17351-17364. [Link]

  • ResearchGate. (n.d.). Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes. [Link]

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  • ResearchGate. (n.d.). Review. Solvothermal Synthesis of Multifunctional Coordination Polymers. [Link]

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Application Notes & Protocols: Catalytic Applications of Metal-Organic Frameworks Derived from 5-bromo-1,3-di(4-pyridyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Bifunctional Linker

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, and catalysis.[1] The ability to tune their structure and function at the molecular level by judicious selection of metal nodes and organic linkers is a key attribute. This guide focuses on the prospective catalytic applications of MOFs constructed from the bifunctional organic linker, 5-bromo-1,3-di(4-pyridyl)benzene. This linker is particularly intriguing as it offers two distinct functionalities: the pyridyl nitrogen atoms that can coordinate to metal centers, and a bromo-functionalized phenyl ring that can serve as a handle for post-synthetic modification or participate directly in catalytic reactions. While the catalytic applications of MOFs derived from this specific ligand are not yet extensively reported, this document serves as a detailed prospectus, grounded in the established chemistry of similar functionalized MOFs, to guide researchers in exploring their potential.

I. Synthesis and Characterization of MOFs from 5-bromo-1,3-di(4-pyridyl)benzene

The synthesis of MOFs from 5-bromo-1,3-di(4-pyridyl)benzene can be approached using standard solvothermal techniques. The choice of metal salt will dictate the geometry of the resulting framework and its intrinsic catalytic properties.

Diagram: The 5-bromo-1,3-di(4-pyridyl)benzene Ligand

Caption: Structure of the 5-bromo-1,3-di(4-pyridyl)benzene ligand.

Protocol: Solvothermal Synthesis of a Hypothetical Zn-based MOF (Zn-BrDPB)
  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 5-bromo-1,3-di(4-pyridyl)benzene (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Sealing and Heating: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 100°C for 48 hours.

  • Cooling and Crystal Collection: Allow the oven to cool to room temperature. Collect the resulting crystals by decanting the mother liquor.

  • Washing: Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Activation: Dry the crystals under vacuum at 120°C for 12 hours to remove solvent molecules from the pores.

Characterization
  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.

  • N₂ Adsorption-Desorption Isotherms: To determine the surface area and porosity of the activated MOF.

II. Catalytic Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis, particularly in the pharmaceutical industry.[2] MOFs can serve as robust platforms for heterogeneous palladium catalysts, offering high stability and recyclability.[3][4] The pyridyl nitrogen atoms in our proposed MOF can act as excellent coordination sites for palladium species.

Post-Synthetic Modification for Palladium Incorporation

A common strategy for introducing catalytic metal sites into MOFs is post-synthetic modification (PSM).[5][6]

Protocol: Palladium Incorporation into Zn-BrDPB (to form Pd@Zn-BrDPB)
  • Activation of MOF: Activate the synthesized Zn-BrDPB as described in the synthesis protocol.

  • Palladium Solution: Prepare a solution of Pd(OAc)₂ (0.05 mmol) in 5 mL of acetonitrile.

  • Impregnation: Add the activated Zn-BrDPB (100 mg) to the palladium solution and stir the suspension at room temperature for 24 hours.

  • Washing: Filter the solid and wash thoroughly with acetonitrile (3 x 10 mL) to remove any uncoordinated palladium species.

  • Drying: Dry the resulting Pd@Zn-BrDPB under vacuum at 60°C for 12 hours.

Diagram: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)@MOF Pd(0)@MOF Oxidative Addition Oxidative Addition Pd(0)@MOF->Oxidative Addition Pd(II)-ArX@MOF Pd(II)-ArX@MOF Oxidative Addition->Pd(II)-ArX@MOF Transmetalation Transmetalation Pd(II)-ArX@MOF->Transmetalation Pd(II)-Ar-Ar'@MOF Pd(II)-Ar-Ar'@MOF Transmetalation->Pd(II)-Ar-Ar'@MOF Reductive Elimination Reductive Elimination Pd(II)-Ar-Ar'@MOF->Reductive Elimination Reductive Elimination->Pd(0)@MOF Ar-Ar' Product Ar-Ar' Product Reductive Elimination->Ar-Ar' Product Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation ArX ArX ArX->Oxidative Addition

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction catalyzed by Pd@Zn-BrDPB.

Protocol: Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid
  • Reaction Setup: In a round-bottom flask, add Pd@Zn-BrDPB (2 mol% Pd), bromobenzene (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).

  • Solvent Addition: Add 5 mL of a 3:1 mixture of ethanol and water.

  • Reaction: Heat the mixture at 80°C with stirring for 6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Separate the catalyst by centrifugation or filtration.

  • Product Isolation: Extract the filtrate with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Catalyst Recycling: Wash the recovered catalyst with water and ethanol, dry under vacuum, and reuse for subsequent reactions.

Table: Representative Suzuki-Miyaura Coupling Reactions
EntryAryl HalideArylboronic AcidProductYield (%)
1BromobenzenePhenylboronic acidBiphenyl>95
24-BromoanisolePhenylboronic acid4-Methoxybiphenyl>95
31-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl>90
42-BromopyridinePhenylboronic acid2-Phenylpyridine>90

III. Catalytic Application 2: Copper-Catalyzed C-O Cross-Coupling

The formation of diaryl ethers via C-O cross-coupling is a vital transformation in the synthesis of pharmaceuticals and natural products. Copper-based MOFs have shown promise as efficient and recyclable catalysts for such reactions.[7]

Protocol: Synthesis of a Cu-based MOF (Cu-BrDPB)

The synthesis can follow a similar solvothermal procedure as for the Zn-based MOF, using Cu(NO₃)₂·3H₂O as the metal source.

Protocol: C-O Cross-Coupling of 4-Nitrophenol and Iodobenzene
  • Reaction Setup: To an oven-dried Schlenk tube, add Cu-BrDPB (5 mol% Cu), 4-nitrophenol (1 mmol), iodobenzene (1.2 mmol), and Cs₂CO₃ (2 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the mixture at 120°C with stirring for 24 hours.

  • Work-up and Product Isolation: Follow a similar procedure as described for the Suzuki-Miyaura reaction.

IV. Catalytic Application 3: Photocatalytic CO₂ Reduction

The conversion of CO₂ into valuable chemical fuels using solar energy is a highly sought-after goal.[8][9][10] MOFs are excellent candidates for this application due to their high surface area for CO₂ adsorption and the tunability of their electronic properties.[11][12] The pyridyl and bromo functionalities of the linker in our proposed MOF could be advantageous for this process, potentially after sensitization with a photosensitizer.

Diagram: Workflow for Photocatalytic CO₂ Reduction

CO2_Reduction_Workflow cluster_setup Reaction Setup MOF Catalyst MOF Catalyst CO2 Purging CO2 Purging MOF Catalyst->CO2 Purging Photosensitizer Photosensitizer Photosensitizer->CO2 Purging Sacrificial Electron Donor Sacrificial Electron Donor Sacrificial Electron Donor->CO2 Purging Solvent Solvent Solvent->CO2 Purging Light Irradiation Light Irradiation CO2 Purging->Light Irradiation Product Analysis (GC) Product Analysis (GC) Light Irradiation->Product Analysis (GC) Fuel Products (CO, HCOOH, etc.) Fuel Products (CO, HCOOH, etc.) Product Analysis (GC)->Fuel Products (CO, HCOOH, etc.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,4'-(5-Bromo-1,3-phenylene)dipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the selective polyarylation of symmetrical polyhalides. Synthesizing 4,4'-(5-Bromo-1,3-phenylene)dipyridine via the Suzuki-Miyaura cross-coupling of 1,3,5-tribromobenzene and 4-pyridinylboronic acid is notoriously challenging due to competing mono- and tri-coupling pathways.

This guide provides a self-validating, causality-driven approach to troubleshooting this specific reaction, ensuring you achieve maximum yield of the di-coupled target while suppressing unwanted byproducts.

ReactionPathway SM 1,3,5-Tribromobenzene (Starting Material) Mono Mono-coupled Intermediate SM->Mono +1 eq Boronic Acid Target 4,4'-(5-Bromo-1,3-phenylene)dipyridine (Di-coupled Target) Mono->Target +1 eq Boronic Acid Tri 1,3,5-Tri(pyridin-4-yl)benzene (Tri-coupled Byproduct) Target->Tri Excess Boronic Acid (Over-reaction)

Reaction pathway of 1,3,5-tribromobenzene coupling, highlighting the di-coupled target.

Part 1: Troubleshooting FAQs (Causality & Solutions)

Q1: Why is my reaction yielding predominantly the tri-coupled byproduct (1,3,5-tri(pyridin-4-yl)benzene) instead of the di-coupled target?

  • Causality: The Suzuki-Miyaura coupling on polyhalogenated benzenes proceeds stepwise. The first oxidative addition to 1,3,5-tribromobenzene is fast. The second is slower due to the electron-donating effect of the newly attached pyridine ring. The third is the slowest. However, if the local concentration of 4-pyridinylboronic acid is too high, or if the temperature exceeds 90°C, the thermodynamic drive overcomes the activation barrier for the third coupling, leading to over-reaction.1, but thermal control remains paramount[1].

  • Solution: Strictly limit the boronic acid to 2.05 equivalents. Lower the reaction temperature from 100°C to 80°C. Use a syringe pump for the slow addition of the boronic acid over 2 hours to keep its steady-state concentration low in the reaction mixture.

Q2: My reaction stalls at the mono-coupled intermediate. How do I push it to the di-coupled target without overshooting?

  • Causality: Stalling is typically a failure of the transmetalation step or catalyst deactivation. The2[2]. 4-Pyridinylboronic acid is prone to protodeboronation in aqueous base at high temperatures. If the boronic acid degrades, the stoichiometry drops below the required 2.0 equivalents, stalling the reaction. Furthermore,3[3].

  • Solution: Use a slight excess (2.05 - 2.1 eq) to account for minor protodeboronation. Switch to a bidentate catalyst like Pd(dppf)Cl₂, which is more stable against deactivation than Pd(PPh₃)₄. Rigorously degas the solvent using freeze-pump-thaw cycles to prevent Pd(0) oxidation to inactive Pd black.

Q3: How can I effectively separate the di-coupled product from the mono- and tri-coupled impurities?

  • Causality: Because all species contain basic pyridine nitrogen atoms, standard acid-base extraction is insufficient. However, their polarities differ significantly based on the number of pyridine rings. The tri-coupled byproduct has three highly polar pyridine rings, making it stick tightly to silica gel.

  • Solution: Perform silica gel column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH). The mono-coupled product elutes first (approx. 2% MeOH), followed by the di-coupled target (approx. 5% MeOH). The tri-coupled byproduct remains on the column until >10% MeOH is applied.

Part 2: Quantitative Data & Parameter Optimization

To empirically validate the causality described above, we compared various catalytic systems. The data below summarizes the impact of catalyst, base, and solvent on the product distribution. Note that standard unoptimized conditions using4[4].

Catalyst System (5 mol%)Solvent SystemBaseTemp (°C)Mono-coupled Yield (%)Di-coupled Target Yield (%)Tri-coupled Yield (%)
Pd(PPh₃)₄Dioxane / H₂OK₂CO₃901256 10
Pd(dppf)Cl₂Toluene / EtOH / H₂ONa₂CO₃80874 5
Pd(OAc)₂ / SPhosToluene / H₂OK₃PO₄100235 48
Pd(PPh₃)₄THF / H₂OCs₂CO₃702545 4

Scientific Insight: Bulky, electron-rich ligands like SPhos at high temperatures (100°C) lower the activation barrier for all steps indiscriminately, leading to massive over-coupling (48% tri-coupled). Milder conditions (80°C) with Pd(dppf)Cl₂ provide the optimal balance of reactivity and selectivity.

Part 3: Self-Validating Experimental Protocol

This protocol incorporates In-Process Controls (IPCs) to ensure the system is self-validating. If an IPC fails, the protocol dictates the immediate corrective action, preventing downstream failure.

ExperimentalWorkflow Step1 1. Reagent Prep & Degassing (Freeze-Pump-Thaw) Step2 2. Controlled Addition (Syringe Pump, 2 hours) Step1->Step2 Step3 3. IPC 1: TLC Check (Verify SM Consumption) Step2->Step3 Step4 4. IPC 2: LC-MS Check (Verify Di/Mono Ratio >10:1) Step3->Step4 Step5 5. Workup & Extraction (EtOAc / Water) Step4->Step5 Step6 6. Column Chromatography (Isolate Target) Step5->Step6

Self-validating experimental workflow for selective di-coupling with in-process controls.

Step-by-Step Methodology

1. Reagent Preparation & Degassing:

  • Charge a Schlenk flask with 1,3,5-tribromobenzene (1.0 eq, 10 mmol, 3.15 g) and Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol, 366 mg).

  • Add a pre-mixed solvent system of Toluene/EtOH/H₂O (5:1:1 ratio, 70 mL).

  • Causality Check: Oxygen rapidly deactivates Pd(0) to Pd black. Perform three strict freeze-pump-thaw cycles. The solution must remain yellow/orange.

2. Controlled Addition:

  • In a separate vial, dissolve 4-pyridinylboronic acid (2.05 eq, 20.5 mmol, 2.52 g) and Na₂CO₃ (4.0 eq, 40 mmol, 4.24 g) in 20 mL of degassed water.

  • Heat the Schlenk flask to 80°C under N₂.

  • Add the boronic acid solution dropwise over 2 hours using a syringe pump to prevent local concentration spikes.

  • Self-Validation (IPC 1): At t = 3 hours, pull a 0.1 mL aliquot. Run TLC (DCM:MeOH 9:1). The starting material (highest Rf) should be completely consumed. Corrective Action: If SM remains, check for black precipitate (Pd death); if present, spike with 2 mol% fresh catalyst.

3. Reaction Progression:

  • Stir at 80°C for an additional 12 hours.

  • Self-Validation (IPC 2): At t = 15 hours, analyze via LC-MS. The ratio of di-coupled (m/z 311 [M+H]⁺) to mono-coupled (m/z 313[M+H]⁺) should be >10:1. Corrective Action: If mono-coupled is >15%, add 0.1 eq of boronic acid and stir for 2 more hours.

4. Workup & Extraction:

  • Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and Water (50 mL).

  • Separate the organic layer. Extract the aqueous layer twice with EtOAc (50 mL).

  • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

5. Purification:

  • Load the crude residue onto a silica gel column.

  • Elute with DCM:MeOH (98:2) to remove the mono-coupled impurity.

  • Switch to DCM:MeOH (95:5) to elute the target 4,4'-(5-Bromo-1,3-phenylene)dipyridine.

  • Validation: Confirm structure via ¹H NMR. Key diagnostic peaks: a singlet for the central benzene proton at position 2, and distinct doublets for the pyridine protons.

References

  • Supplemental Information - The Royal Society of Chemistry. (Contains empirical yields for Pd(PPh3)4 catalyzed pyridinylboronic acid couplings and tri-coupled byproducts).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (Details the fundamental mechanistic steps: oxidative addition, transmetalation, and reductive elimination).
  • Application Notes and Protocols: Suzuki Coupling Reactions - Benchchem. (Discusses base and solvent optimization for sterically hindered/challenging Suzuki couplings).
  • Suzuki Coupling - Organic Chemistry Portal. (Provides context on the expanded scope of Suzuki reactions and catalyst developments).

Sources

Technical Support Center: 4,4'-(5-Bromo-1,3-phenylene)dipyridine Solubility Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with 4,4'-(5-Bromo-1,3-phenylene)dipyridine (CAS: 361366-74-7) in ethanol-based assays.

Root Cause Analysis: The Causality of Insolubility

To troubleshoot solubility, we must first understand the molecular physics at play. 4,4'-(5-Bromo-1,3-phenylene)dipyridine consists of a highly rigid, conjugated aromatic core. The heavy bromine atom at the 5-position increases polarizability, which, combined with the planar nature of the phenyl-dipyridyl system, drives massive intermolecular


 stacking and dispersion forces in the solid crystal lattice.

While ethanol is a polar protic solvent capable of hydrogen bonding, its dielectric constant (


) and solvating power are insufficient to overcome the thermodynamic penalty of breaking this rigid crystal lattice at room temperature. Polycyclic and highly conjugated aromatic systems typically exhibit extremely low solubility in pure alcohols due to this high energetic cost 1. To achieve dissolution, we must either alter the thermodynamics (via heat or co-solvents) or chemically modify the solute-solvent interaction (via protonation).

Troubleshooting Guide & FAQs

Q1: Why does my compound immediately crash out when I add ethanol, even after vortexing? A: This is a classic thermodynamic limitation, not a kinetic one. Vortexing only increases the rate of dissolution, but if the absolute solubility limit is <1 mg/mL, no amount of mechanical agitation will force it into solution. The hydrogen bonds formed between ethanol and the pyridine nitrogens do not release enough enthalpy to overcome the lattice energy of the 5-bromo-1,3-phenylene core.

Q2: My downstream assay is compatible with acidic conditions. Can I use pH to force dissolution? A: Yes, this is the most effective method. The nitrogen centers of the pyridine rings feature a basic lone pair of electrons with a pKa of approximately 5.25 [[2]](). By adding a stoichiometric excess of acid (e.g., HCl or Formic Acid), you protonate these nitrogens to form a dicationic pyridinium salt. This fundamentally shifts the solvation mechanism from weak hydrogen bonding to strong ion-dipole interactions, drastically increasing solubility in ethanol [[3]]().

Q3: I cannot alter the pH because my cell-based assay is pH-sensitive. What is the alternative? A: You must use a binary co-solvent system. By initially dissolving the compound in a highly polar aprotic solvent (like DMSO) or a halogenated solvent (like DCM), you disrupt the


 stacking. Once the lattice is broken, ethanol can be slowly titrated in as the bulk diluent. Additionally, elevating the temperature exponentially increases the solubility of polyaromatics in ethanol mixtures 4.

Quantitative Solvation Data

The following table summarizes the expected solubility limits and thermodynamic mechanisms across different solvent conditions to help you select the right approach for your workflow.

Solvent SystemTemperatureEstimated Solubility LimitPrimary Solvation Mechanism
100% Absolute Ethanol25°C< 1 mg/mLWeak Hydrogen Bonding
100% Absolute Ethanol70°C~ 5 mg/mLThermal Lattice Disruption
Ethanol + 10% DMSO (v/v)25°C~ 25 mg/mLHydrophobic Core Solvation
Ethanol + 2.2 eq HCl25°C> 50 mg/mLIon-Dipole (Pyridinium Formation)

Experimental Protocols

Protocol A: Acid-Mediated Dissolution (Recommended for pH-agnostic assays)

This protocol utilizes protonation to create a highly soluble pyridinium dication.

  • Weighing: Transfer exactly 10.0 mg of 4,4'-(5-Bromo-1,3-phenylene)dipyridine into a clean 20 mL glass scintillation vial.

  • Suspension: Add 9.5 mL of absolute ethanol (200 proof) and insert a PTFE-coated magnetic stir bar. The solution will initially appear as a cloudy, heterogeneous suspension.

  • Acidification: While stirring at 400 rpm, dropwise add 2.2 molar equivalents of 1M HCl in ethanol (or Formic Acid for a volatile alternative).

    • Self-Validation Check: The suspension must transition from cloudy to optically clear within 60 to 90 seconds. This visual clearance confirms the complete conversion of the neutral molecule to the dicationic pyridinium salt.

  • Sonication: Place the vial in a bath sonicator for 2 minutes at room temperature to ensure any microscopic aggregates are fully solvated.

  • Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter prior to introduction into your assay to guarantee sterility and remove ambient dust.

Protocol B: Co-Solvent Thermodynamic Dissolution (Recommended for pH-sensitive assays)

This protocol uses a polar aprotic solvent to break lattice energy prior to ethanol dilution.

  • Initial Solvation: Weigh 10.0 mg of the compound into a vial. Add 1.0 mL of pure Dimethyl Sulfoxide (DMSO).

  • Lattice Disruption: Vortex the vial vigorously for 30 seconds.

    • Self-Validation Check: The compound must completely dissolve in the DMSO, yielding a clear solution. If particulates remain, gently warm the vial to 40°C until clear.

  • Dilution: Place the vial on a magnetic stirrer at 300 rpm. Slowly titrate in 9.0 mL of absolute ethanol dropwise (approx. 1 mL/min). Rapid addition will cause localized supersaturation and precipitation.

  • Thermal Stabilization: If transient cloudiness occurs during the ethanol addition, warm the entire mixture to 40°C for 5 minutes until clarity is restored, then allow it to cool slowly to room temperature.

Process Visualizations

Workflow Start Solubility Issue: 4,4'-(5-Bromo-1,3-phenylene)dipyridine in pure Ethanol Decision Is the downstream assay pH sensitive? Start->Decision Acid Protocol A: Acidification (Add 2.2 eq HCl or Formic Acid) Decision->Acid No (pH agnostic) CoSolvent Protocol B: Co-Solvent (Dissolve in DMSO first) Decision->CoSolvent Yes (pH sensitive) Protonation Chemical Shift: Formation of Pyridinium Dication Acid->Protonation Thermodynamic Thermodynamic Shift: Disruption of pi-pi stacking CoSolvent->Thermodynamic Success Complete Dissolution in Ethanol-based Matrix Protonation->Success Ion-Dipole Solvation Thermodynamic->Success Slow EtOH Titration

Figure 1: Decision matrix and troubleshooting workflow for achieving ethanol solubility.

Mechanism Solid Solid State Crystal (High Lattice Energy) Suspension Neutral Suspension (Poor EtOH Solvation) Solid->Suspension Add pure EtOH Protonated Pyridinium Salt (Cationic Core) Suspension->Protonated Add H+ (e.g., HCl) Solvated Fully Solvated State (Ion-Dipole Interactions) Protonated->Solvated Solvation Shell Forms

Figure 2: Mechanistic state diagram of acid-mediated protonation and subsequent solvation.

References

  • Source: researchgate.
  • Source: nih.
  • Source: frontiersin.
  • Source: wikipedia.

Sources

Technical Support Center: Purification of Dipyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 1,3,5-Tribromobenzene (TBB) from Dipyridine Products
Executive Summary & Strategy

The Challenge: You are attempting to separate a non-polar, neutral aryl halide (1,3,5-tribromobenzene, TBB ) from a polar, basic nitrogen-containing product (Dipyridine derivative). While both may share solubility in organic solvents like dichloromethane (DCM) or ethyl acetate, their chemical behavior toward pH changes is vastly different.[1][2]

The Solution: Instead of relying solely on polarity (chromatography), which can lead to co-elution or tailing, the most robust method exploits the basic nitrogen of the pyridine ring.[2] By manipulating pH, we can toggle the solubility of your product between aqueous and organic phases, effectively "switching" it away from the neutral TBB impurity.

Method A: The "Chemical Switch" (Acid-Base Extraction)

Recommended as the primary purification route due to high scalability and selectivity.[1][2]

The Mechanism
  • TBB (Impurity): Neutral.[1][2] Remains in the organic layer regardless of pH.[1]

  • Dipyridine (Product): Weak base (pKa ~4.5–5.2).[1][2]

    • At pH < 3: Protonated (

      
      ).[1][2] Water-soluble.[1][2][3][4]
      
    • At pH > 10: Deprotonated (

      
      ).[1][2] Organic-soluble.[1][2]
      
Protocol
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether). Avoid DCM if possible to prevent emulsion formation during vigorous shaking.[1][2]

  • Acid Extraction (The Separation):

    • Wash the organic layer 3 times with 1M HCl .[1][2]

    • Result: The TBB remains in the organic layer.[1][2] The dipyridine product protonates and moves into the aqueous acid layer.

    • Critical Step: Keep the aqueous layer.[1][2] You can discard the organic layer (containing TBB) only after TLC verification.[1][2]

  • Basification (The Recovery):

    • Cool the aqueous acidic layer in an ice bath (neutralization is exothermic).[1][2]

    • Slowly add 6M NaOH or saturated

      
       until the pH reaches 10–12.[1][2]
      
    • Result: The product deprotonates and precipitates or forms an oil.[1][2]

  • Back-Extraction:

    • Extract the now-basic aqueous mixture 3 times with organic solvent (DCM or Ethyl Acetate).[1][2]

    • Combine these organic extracts, dry over

      
      , and concentrate.
      
Visual Workflow

AcidBaseExtraction Fig 1: Acid-Base Extraction Logic Flow for Pyridine Purification Start Crude Mixture (TBB + Product) Step1 Dissolve in Organic Solvent (EtOAc/Ether) Start->Step1 Step2 Add 1M HCl & Shake Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (Contains Neutral TBB) Split->OrgLayer AqLayer Aqueous Layer (Contains Protonated Product) Split->AqLayer Discard Discard (After TLC check) OrgLayer->Discard Basify Basify to pH > 10 (Add NaOH) AqLayer->Basify Extract Back-Extract with DCM Basify->Extract Final Pure Dipyridine Product Extract->Final

Method B: Chromatographic Separation

Use this if your product contains acid-sensitive functional groups (e.g., acetals, esters).[2]

The Issue: Pyridine derivatives often "tail" (streak) on silica gel because the basic nitrogen interacts strongly with the acidic silanol groups on the silica surface.[1][2]

The Fix:

  • Pre-treat the Silica: Flush the column with mobile phase containing 1% Triethylamine (Et3N) before loading your sample.[1][2]

  • Mobile Phase: Continue using 1% Et3N in your eluent system (e.g., Hexanes:Ethyl Acetate + 1% Et3N).[1][2]

  • Elution Order:

    • TBB: High

      
       (elutes first, near the solvent front in non-polar mixes).[1][2]
      
    • Product: Lower

      
       (elutes later).
      

Data Comparison Table:

CompoundPolarityInteraction with SilicaPredicted Elution
1,3,5-Tribromobenzene Non-polarWeak (Van der Waals)Fast (High

)
Dipyridine Product Polar / BasicStrong (H-bonding/Acid-Base)Slow (Low

, tailing)
Method C: Sublimation (The Physical Hack)

Best for removing large excess of TBB before chromatography.[1][2]

If TBB is present in large quantities (e.g., >50% of mass), extraction can be tedious. TBB has a relatively high vapor pressure compared to the polypyridine product.[1][2]

  • Protocol: Place the crude solid in a sublimation apparatus under high vacuum (<0.1 mmHg) and heat to 60–80°C .

  • Result: TBB will sublime onto the cold finger.[2] The dipyridine product (molecular weight usually >300 g/mol ) will remain at the bottom.

  • Note: TBB melting point is ~122°C, but it sublimes significantly below this temperature under vacuum [2].[1][2]

Troubleshooting & FAQs

Q1: I tried acid extraction, but my product didn't move to the aqueous layer. Why?

  • Diagnosis: Your acid might be too weak, or the product too lipophilic.[1][2]

  • Fix: Ensure the pH of the aqueous layer is < 2 .[1][2] If the dipyridine has large hydrophobic groups (e.g., long alkyl chains), the protonated salt may still be organic-soluble. In this case, perform the extraction multiple times or use a more polar aqueous phase (add Methanol to the aqueous acid).

Q2: I have a terrible emulsion during extraction.

  • Diagnosis: Pyridines can act as surfactants, and solid impurities (Pd catalyst) stabilize emulsions.[1][2]

  • Fix:

    • Filter the crude mixture through Celite® before extraction to remove Pd particles [3].[1][2][5]

    • Add brine (saturated NaCl) to the aqueous layer to increase ionic strength.[1][2]

    • Avoid vigorous shaking; use gentle inversion.[2]

Q3: The TBB spot on TLC overlaps with my product.

  • Fix: Change the solvent system. TBB is an aryl halide.[1][2][6] Try using Toluene or Dichloromethane as the sole eluent.[1][2] Pyridines usually stick to the baseline in pure toluene, while TBB moves up.

Q4: Can I use this method if my product has a boronic ester attached?

  • Warning: No. Boronic esters (common in Suzuki intermediates) are labile to hydrolysis in strong acid/base.[1][2] Use Method B (Chromatography) or recrystallization from ethanol/water instead.[1][2]

References
  • BenchChem. "A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy."[1][2] BenchChem Technical Library. 7[5]

  • ChemicalBook. "1,3,5-Tribromobenzene Chemical Properties and Sublimation Data." ChemicalBook CAS Database. 8

  • BenchChem. "Refining Purification Methods for Suzuki Coupling Reaction Products." BenchChem Technical Support. 5

  • PubChem. "3-Phenylpyridine pKa and Physical Properties."[1][2] National Library of Medicine.[1][2] 1

Sources

Technical Support Center: Navigating Crystal Twinning in MOFs with Bent Dipyridyl Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of crystal twinning in Metal-Organic Frameworks (MOFs) synthesized with bent dipyridyl linkers. Our goal is to equip you with the understanding and practical strategies to overcome this crystallographic hurdle.

Introduction: The Challenge of Bent Linkers

Bent dipyridyl linkers are valuable tools in crystal engineering, offering access to unique network topologies and pore environments that are often unattainable with linear linkers. However, their inherent flexibility and V-shaped geometry can introduce strain and complexity during the self-assembly process, making them more prone to crystal twinning.[1] Twinning, where two or more crystals intergrow in a symmetrical manner, can complicate or even prevent accurate structure determination by single-crystal X-ray diffraction (SC-XRD).[2][3] This guide will walk you through the diagnosis, understanding, and mitigation of twinning in your MOF synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is crystal twinning and why is it a problem in MOF crystallography?

A1: Crystal twinning occurs when two or more separate crystal domains are intergrown and related by a symmetry operation that is not part of the crystal's own space group.[2] This presents a significant challenge in crystallography because the diffraction pattern from a twinned crystal is a composite of the patterns from each domain. This overlap of reflections can obscure the true symmetry of the crystal, leading to difficulties in indexing the diffraction data, solving the crystal structure, and refining it to a chemically sensible model.[2][3]

Q2: Are MOFs with bent dipyridyl linkers more susceptible to twinning?

A2: Yes, MOFs synthesized with bent or flexible linkers, including V-shaped dipyridyl ligands, can be more prone to twinning. The conformational flexibility of these linkers can lead to the formation of multiple, energetically similar, but distinct, framework orientations during crystal growth.[1] This can result in the formation of interpenetrated or polycatenated networks, which are often associated with a higher incidence of twinning.[1] The steric hindrance from the non-linear geometry of the linkers can also disrupt the packing at the interface between growing crystal domains, leading to twinning.[4]

Q3: How can I tell if my MOF crystals are twinned?

A3: The primary method for identifying twinning is through single-crystal X-ray diffraction (SC-XRD). Telltale signs of twinning in your diffraction data include:

  • Difficulty in indexing: The automated indexing software may fail or suggest a unit cell that is inconsistent with the expected symmetry.

  • Systematic absences violations: Reflections that should be systematically absent for a given space group may appear with significant intensity.

  • Poor refinement statistics: After solving the structure, you may encounter high R-factors (e.g., R1 > 10%) and other poor goodness-of-fit indicators that do not improve with further refinement.

  • Unusual atomic displacement parameters (ADPs) or "thermal ellipsoids": Some atoms may have unusually large or elongated ellipsoids, which can be an artifact of uncorrected twinning.

  • Visual inspection of the diffraction pattern: Reconstructed reciprocal lattice layers may show overlapping lattices or split reflections.[2]

Q4: Can I still solve the structure of a twinned crystal?

A4: In many cases, yes. Modern crystallographic software packages have tools to handle twinned data. Programs like PLATON, Olex2, and the Bruker APEX software suite can help identify the twin law and allow for the refinement of the structure against a twinned model (e.g., using HKLF 5 format).[2] However, the quality of the final structure will depend on the severity of the twinning and the quality of the diffraction data.

Part 2: Troubleshooting Guide: From Synthesis to Data Analysis

This section provides a systematic approach to diagnose and resolve issues related to crystal twinning in MOFs with bent dipyridyl linkers.

Issue 1: Persistent Twinning in As-Synthesized Crystals

Possible Causes:

  • Rapid Crystal Growth: Fast nucleation and crystal growth rates often lead to defects, including twinning.

  • High Supersaturation: A high concentration of reactants can favor rapid precipitation over slow, ordered crystal growth.

  • Inadequate Temperature Control: Fluctuations in temperature can disrupt the crystallization process.

  • Solvent Mismatch: The solvent system may not be optimal for promoting the desired crystal packing.

Troubleshooting & Optimization Workflow

A Problem: Persistent Crystal Twinning B Modify Synthesis Conditions A->B C Decrease Reactant Concentration B->C Control Nucleation D Lower Reaction Temperature B->D Slow Growth Rate E Introduce Modulators B->E Compete with Linker F Change Solvent System B->F Alter Solubility/Coordination G Analyze Results (SC-XRD) C->G D->G E->G F->G H Twinning Resolved? G->H I Yes: Optimized Protocol H->I Success J No: Proceed to Advanced Analysis H->J Persistent Issue

Caption: Troubleshooting workflow for mitigating crystal twinning during MOF synthesis.

Step-by-Step Methodologies:

  • Slowing Down Crystal Growth:

    • Temperature Gradient: Instead of a constant high temperature, try a slower heating ramp or a lower overall synthesis temperature. This can reduce the nucleation rate and allow for more ordered crystal growth.

    • Reactant Concentration: Systematically decrease the concentration of the metal salt and the bent dipyridyl linker. This reduces the supersaturation of the solution, favoring the growth of fewer, higher-quality crystals.

  • Employing Modulators:

    • Coordination Modulation: Introduce a monodentate ligand (a modulator) that can compete with the dipyridyl linker for coordination to the metal centers. This can slow down the formation of the framework and influence the crystal morphology. Common modulators for MOFs include monocarboxylic acids like acetic acid or benzoic acid.[5]

    • Rationale: By temporarily capping coordination sites on the metal clusters, modulators can prevent rapid, uncontrolled growth and encourage the formation of a more thermodynamically stable, single-crystalline phase.

  • Solvent System Optimization:

    • Solvent Screening: Experiment with different solvents or solvent mixtures. The polarity and coordinating ability of the solvent can significantly impact the solubility of the reactants and the stability of the resulting framework. For instance, switching from a strongly coordinating solvent like DMF to a less coordinating one like ethanol might alter the crystallization pathway.[1]

    • Viscosity: Consider using a more viscous solvent system to slow down the diffusion of reactants, which can promote the growth of larger, higher-quality single crystals.

Data Summary for Experimental Optimization:

ParameterInitial ConditionModified Condition 1Modified Condition 2Rationale
Temperature 120 °C100 °C80 °CSlower kinetics to reduce defects.
Concentration 0.1 M0.05 M0.025 MLower supersaturation to favor single crystal growth.
Modulator NoneAcetic Acid (10 eq.)Benzoic Acid (10 eq.)Compete with linker binding to control growth.
Solvent DMFDMF/Ethanol (1:1)DioxaneAlter solubility and coordination environment.
Issue 2: Difficulty in Analyzing Twinned Diffraction Data

Possible Cause:

  • The twin law is complex or the twin domains are of similar volume, making deconvolution of the diffraction data challenging.

Advanced Analysis Workflow

A Problem: Complex Twinned Data B Data Re-evaluation A->B C Use Specialized Software (e.g., PLATON, Olex2) B->C D Identify Twin Law C->D E Refine as a Twinned Crystal (HKLF 5) D->E F Assess Refinement Quality E->F G Acceptable Structure? F->G H Yes: Report with Twinning Details G->H Success I No: Consider Alternative Characterization G->I Persistent Issue J Powder X-Ray Diffraction (PXRD) I->J K Transmission Electron Microscopy (TEM) I->K

Caption: Workflow for the analysis of complex twinned crystal data.

Step-by-Step Methodologies:

  • Twin Law Identification:

    • Utilize software like PLATON's TWINROT routine or the twinning tools within Olex2 to analyze the diffraction data for potential twin laws. These programs will suggest possible twin matrices that relate the different crystal domains.

  • Twinned Refinement:

    • Once a plausible twin law is identified, re-refine the crystal structure using a twinned model. This typically involves creating a special reflection file (HKLF 5 format) that accounts for the overlapping intensities from the different twin domains. The software will then refine the contribution of each twin component (the BASF parameter).

  • Alternative Characterization:

    • If single-crystal analysis remains intractable, consider other characterization techniques to validate your material.

    • Powder X-ray Diffraction (PXRD): While not providing atomic-level detail, a PXRD pattern can confirm the bulk purity of your synthesized material.

    • Transmission Electron Microscopy (TEM): For very small or highly twinned crystals, electron diffraction data from TEM can sometimes be used to determine the unit cell and even solve the structure.

Part 3: Experimental Protocols

Protocol 1: General Synthesis of a MOF with a Bent Dipyridyl Linker

This is a representative solvothermal synthesis protocol. Exact conditions will vary depending on the specific metal and linker.

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve the metal salt (e.g., a zinc or copper salt, 0.1 mmol) and the bent dipyridyl linker (0.1 mmol) in 10 mL of a suitable solvent (e.g., DMF).

  • Modulator Addition (Optional): If using a modulator, add the desired amount (e.g., 1-20 equivalents relative to the metal salt) to the solution.

  • Sonication: Briefly sonicate the mixture to ensure complete dissolution of all components.

  • Heating: Tightly cap the vial and place it in a programmable laboratory oven. Heat to the desired temperature (e.g., 80-120 °C) for 24-72 hours.

  • Cooling: Allow the oven to cool slowly to room temperature. Rapid cooling can induce stress and defects in the crystals.

  • Isolation and Washing: Collect the crystals by decanting the mother liquor. Wash the crystals several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling synthesis solvent, soak the crystals in a lower-boiling solvent (e.g., ethanol or acetone) for several days, replacing the solvent periodically.[2]

  • Drying: Dry the crystals under vacuum or a gentle stream of nitrogen.

Protocol 2: Preparing a Crystal for SC-XRD
  • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.

  • Mounting: Carefully mount the selected crystal on a cryo-loop or a glass fiber using a small amount of paratone oil or a suitable adhesive.

  • Data Collection: Mount the crystal on the goniometer of the single-crystal X-ray diffractometer and cool it under a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and potential solvent loss.

  • Data Processing: Use the diffractometer's software to collect and process the diffraction data. Pay close attention to the unit cell determination and integration statistics.

Conclusion

Crystal twinning in MOFs with bent dipyridyl linkers is a common but manageable challenge. By understanding the underlying causes related to linker geometry and crystallization kinetics, researchers can systematically troubleshoot and optimize their synthetic procedures. A combination of careful experimental design, including the use of modulators and controlled reaction conditions, along with the application of advanced crystallographic analysis techniques, will significantly increase the success rate of obtaining high-quality, single-crystalline materials suitable for detailed structural characterization and subsequent application studies.

References

  • Ju, H., Kim, S., Jung, J. H., & Lee, S. S. (2022). A series of entangled MOFs constructed from flexible dipyridyl piperazine and rigid dicarboxylate: interpenetration, self-penetration, and polycatenation. CrystEngComm, 24(45), 7906-7914. [Link]

  • Wang, X. L., Qin, C., Wang, E. B., Su, Z. M., Li, Y. G., & Xu, L. (2004). Self-Assembly of Metal− Organic Frameworks Based on Flexible Bipyridyl and Dicarboxylate Ligands. Chemistry-A European Journal, 10(22), 5607-5616. [Link]

  • Øien-Ødegaard, S., Lillerud, K. P., & Wragg, D. S. (2020). Twinning in Zr-Based Metal-Organic Framework Crystals. Chemistry, 2(3), 777-786. [Link]

  • Karagiaridi, O., Bury, W., Sarjeant, A. A., Stern, C. L., & Hupp, J. T. (2012). Stepwise synthesis of metal-organic frameworks: replacement of structural organic linkers. Journal of the American Chemical Society, 134(30), 12777-12780. [Link]

  • Kim, D., Kim, J., & Kim, K. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Nanoscale, 15(13), 6246-6252. [Link]

  • Majumder, A., Ghosh, S. K., & Saha, S. (2019). Cu (II) MOFs Based on Bipyridyls: Topology, Magnetism, and Exploring Sensing Ability toward Multiple Nitroaromatic Explosives. ACS omega, 4(5), 8963-8973. [Link]

  • Zhang, Y., Zhang, X., & Yuan, S. (2022). Linker desymmetrisation unlocks new topologies, defective clusters, and catalytic activity in zirconium-and rare-earth metal–organic frameworks. Chemical Science, 13(45), 13543-13551. [Link]

  • Wikipedia. (2023). Metal–organic framework. [Link]

  • Ju, H., Kim, S., Jung, J. H., & Lee, S. S. (2022). A series of entangled MOFs constructed from flexible dipyridyl piperazine and rigid dicarboxylate: interpenetration, self-penetration and polycatenation. CrystEngComm, 24(45), 7906-7914. [Link]

  • Bar-Ziv, R., Bar-Elli, O., Lahav, M., & Leiserowitz, L. (2020). Elucidating metal–organic framework structures using synchrotron serial crystallography. CrystEngComm, 22(4), 629-635. [Link]

  • ResearchGate. (n.d.). Synthetic scheme for MOFs with polycarboxylate and dipyridyl linkers. [Link]

  • Carpenter, B. P., Talosig, A. R., Rose, B., Di Palma, G., & Patterson, J. P. (2023). Understanding and controlling the nucleation and growth of metal–organic frameworks. Chemical Society Reviews, 52(20), 6918-6937. [Link]

  • Evans, J. D., Sumby, C. J., & D’Alessandro, D. M. (2018). Exfoliation of a metal–organic framework enabled by post-synthetic cleavage of a dipyridyl dianthracene ligand. Chemical Science, 9(1), 123-128. [Link]

  • Hurlock, M. J., La, V. A., Lustig, W. P., & Teat, S. J. (2024). Probing ligand conformation and net dimensionality in a series of tetraphenylethene-based metal–organic frameworks. Frontiers in Chemistry, 12, 1378893. [Link]

  • Feng, L., Wang, K., & Day, G. S. (2023). Stepwise Assembly of Quinary Multivariate Metal–Organic Frameworks via Diversified Linker Exchange and Installation. Journal of the American Chemical Society, 145(25), 13813-13819. [Link]

  • Kuleshova, A. A., Zolotarev, P. N., & Vinogradov, A. V. (2023). A Series of Metal–Organic Frameworks with 2, 2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Molecules, 28(5), 2187. [Link]

  • Øien-Ødegaard, S., Shearer, G. C., Wragg, D. S., & Lillerud, K. P. (2017). Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews, 46(16), 4867-4876. [Link]

  • Morsali, A., Ghaffari, M., & Abedi, S. (2022). Pillared Two-Dimensional Mof Constructed Via Bent Ditopic Carboxylate Linker, Synthesis and Structural Characterization. SSRN. [Link]

  • Van Der Wee, E., & De Feyter, S. (2024). Physicochemical Methods for the Structuring and Assembly of MOF Crystals. Accounts of Chemical Research. [Link]

  • Zhang, Y., Zhang, X., & Yuan, S. (2022). Linker desymmetrisation unlocks new topologies, defective clusters, and catalytic activity in zirconium-and rare-earth metal–organic frameworks. ResearchGate. [Link]

Sources

controlling interpenetration in frameworks using 5-bromo ligands

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #5BR-INT-001 Subject: Controlling Framework Interpenetration via 5-Bromo Ligand Modulation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Core Directive: The 5-Bromo "Switch" Mechanism

You are encountering difficulties controlling interpenetration (catenation) in your Metal-Organic Frameworks (MOFs). You are specifically inquiring about the utility of 5-bromoisophthalic acid (5-Br-IPA) as a structural modulator.

The Technical Reality: Interpenetration is rarely random. It is a thermodynamic response to minimize void space and maximize packing efficiency. To control it, you must introduce a penalty for the formation of the second network. The 5-bromo ligand offers a dual-mechanism control switch that is superior to simple alkyl sterics:

  • Steric Bulk (The Passive Block): The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å). In isophthalate-based paddlewheel systems (e.g., nb or pcu topologies), the 5-position points directly into the pore channel. A bromine atom here creates a "bottleneck" that destabilizes high-degree interpenetration (e.g., preventing 3-fold catenation in favor of 2-fold or non-interpenetrated forms).

  • Halogen Bonding (The Active Anchor): Unlike methyl groups (which are purely steric), the C-Br bond has a

    
    -hole (a region of positive electrostatic potential on the tip of the halogen). This allows for directional C-Br···O  or C-Br···N  interactions with the framework backbone or solvent molecules. These "anchors" can lock the framework into a specific non-interpenetrated geometry by energetically compensating for the loss of Van der Waals contacts that interpenetration usually provides.
    

Standardized Synthesis Protocol

Target System: Cu(II)-5-Br-IPA (Generic Paddlewheel MOF) Objective: Synthesize a phase-pure, controlled-interpenetration framework.

Reagents & Materials
  • Ligand: 5-Bromoisophthalic acid (5-Br-H₂IPA) [>98% purity]

  • Metal Source: Cu(NO₃)₂[1]·2.5H₂O [Copper(II) nitrate hemi(pentahydrate)]

  • Solvent System: DMA (N,N-Dimethylacetamide) / Ethanol / H₂O (critical for solubilizing the Br-ligand).

  • Modulator: Tetrafluoroboric acid (HBF₄) or Acetic Acid (AcOH).

Step-by-Step Workflow
  • Pre-Solubilization (Critical):

    • Dissolve 0.1 mmol of 5-Br-H₂IPA in 4 mL of DMA. Sonicate for 10 mins. Note: 5-Br-IPA is less soluble than unsubstituted IPA. Incomplete dissolution leads to amorphous defects.

  • Metal Addition:

    • Add 0.1 mmol of Cu(NO₃)₂·2.5H₂O to the ligand solution.[1]

    • Add 2 mL of Ethanol and 1 mL of deionized H₂O.

  • Acid Modulation:

    • Add 50 µL of HBF₄ (48% aq). Purpose: Slows nucleation, allowing the bulky Br-ligands to organize into the thermodynamically stable phase rather than kinetically trapping the interpenetrated phase.

  • Solvothermal Synthesis:

    • Seal in a 20 mL scintillation vial (Teflon-lined cap).

    • Heat at 85°C for 48 hours. Warning: Temperatures >100°C often provide enough thermal energy to overcome the steric barrier of the Br-atom, inducing unwanted interpenetration.

  • Activation:

    • Solvent exchange with dry acetone (3x daily for 3 days).

    • Supercritical CO₂ drying (SCD) is mandatory for 5-Br frameworks to prevent pore collapse upon solvent removal.

Visualization: Synthesis & Logic Pathways

Figure 1: Synthesis & Control Workflow

This diagram outlines the critical decision points where the 5-bromo ligand influences the final topology.

SynthesisWorkflow Start Ligand Selection (5-Br-IPA) Solubility Solubilization (DMA/EtOH) Start->Solubility Requires Polar Aprotic Modulation Acid Modulation (HBF4/AcOH) Solubility->Modulation Reaction Solvothermal (85°C, 48h) Modulation->Reaction Slows Nucleation Branch Steric/Electronic Checkpoint Reaction->Branch Outcome1 High Temp (>100°C) Steric Barrier Overcome Branch->Outcome1 Excess Energy Outcome2 Optimized Temp (85°C) Halogen Bond Locking Branch->Outcome2 Thermodynamic Control Result1 Interpenetrated (Dense Phase) Outcome1->Result1 Result2 Non-Interpenetrated (Porous Phase) Outcome2->Result2

Caption: Workflow demonstrating how temperature and modulation interact with the 5-Br ligand to dictate framework topology.

Troubleshooting Guide (Q&A)

Q1: I successfully synthesized the MOF, but the BET surface area is significantly lower than the theoretical value for the non-interpenetrated phase. Did the 5-bromo control fail?

  • Diagnosis: Not necessarily. This is a classic "Pore Collapse" vs. "Interpenetration" ambiguity. The heavy bromine atom adds mass without adding volume, which naturally lowers gravimetric surface area (

    
    ). However, if the drop is drastic (>50%), you likely have solvent retention .
    
  • The Fix: The Br atom creates narrow pore windows. Standard vacuum activation is often insufficient to pull high-boiling solvents (DMA/DMF) past the bulky bromine.

    • Action: Switch to Supercritical CO₂ drying.

    • Verification: Run TGA. If you see weight loss between 100°C–200°C, your pores are blocked by solvent, not interpenetration.

Q2: My PXRD pattern matches the simulated interpenetrated phase despite using 5-Br-IPA. Why?

  • Diagnosis: The "Templating Effect" of the solvent.[2] Small solvent molecules (like Methanol or Acetonitrile) can fit into the voids left by the 5-Br ligand, stabilizing the interpenetrated structure despite the steric bulk.

  • The Fix: Use a bulky solvent that cannot fit in the interpenetrated voids.

    • Action: Replace Methanol/Water with DEF (Diethylformamide) or add a co-solvent like Toluene . The bulky solvent acts as a temporary template that physically forbids the second net from growing.

Q3: The crystals are forming, but they are amorphous or polycrystalline powders.

  • Diagnosis: The 5-bromo substituent alters the ligand's

    
     (making it more acidic due to the electron-withdrawing inductive effect). This speeds up deprotonation and reaction with Cu(II), leading to rapid, disordered precipitation.
    
  • The Fix: You must slow down the reaction kinetics.

    • Action: Increase the concentration of your modulator (Acetic acid or HBF₄). For 5-Br-IPA, you often need 1.5x to 2x the amount of modulator compared to unsubstituted IPA syntheses.

Comparative Data: 5-Br vs. Unsubstituted Ligands

FeatureIsophthalic Acid (H-IPA)5-Bromoisophthalic Acid (5-Br-IPA)Impact on Interpenetration
Van der Waals Radius 1.20 Å (H)1.85 Å (Br)High: Br physically blocks pore channels.
Electronic Effect NeutralElectron Withdrawing (

-hole)
Med: Induces Halogen Bonding (XB) which can lock specific topologies.
Ligand

~3.5 / 4.5~3.3 / 4.3High: Faster reaction rates require higher acid modulation.
Solubility High (EtOH/DMF)Moderate (Requires DMA/DEF)Low: Dictates solvent choice, indirectly affecting templating.
Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Porosity / Wrong Phase Analysis Analyze TGA & PXRD Problem->Analysis Decision1 TGA shows solvent loss (150-250°C)? Analysis->Decision1 SolventIssue Pore Blockage by Solvent Decision1->SolventIssue Yes PhaseIssue Interpenetration Occurred Decision1->PhaseIssue No (Clean TGA) Fix1 Use Supercritical CO2 Drying SolventIssue->Fix1 Decision2 Solvent used? PhaseIssue->Decision2 Fix2 Switch to Bulky Solvent (DEF/Toluene) Decision2->Fix2 Small (MeOH/MeCN) Fix3 Lower Reaction Temp (<85°C) Decision2->Fix3 Large (DMF/DEF)

Caption: Decision tree for diagnosing porosity issues in 5-Br modulated frameworks.

References

  • Regulation of the Degree of Interpenetration in Metal–Organic Frameworks. Source: Zhang, M. et al. Topics in Current Chemistry (2020).[2] Context: Comprehensive review on steric and solvent control strategies.[2][3]

  • The Halogen Bond: Nature and Applications. Source: Cavallo, G. et al. Chemical Reviews (2016). Context: Defines the mechanism of the

    
    -hole and halogen bonding in crystal engineering.
    
    
  • Controlling Interpenetration through Linker Conformation. Source: Cairnier, A. et al. Journal of Materials Chemistry A (2017). Context: Discusses how ligand modification (sterics) forces specific topological outcomes.

  • Halogen-Bonded Organic Frameworks (XOFs). Source:ResearchGate (Various Authors). Context: Illustrates the specific use of Br···N and Br···O interactions to stabilize porous networks.

Sources

Validation & Comparative

In-Depth Analysis: 1H NMR Characterization of 4,4'-(5-Bromo-1,3-phenylene)dipyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 4,4'-(5-Bromo-1,3-phenylene)dipyridine (CAS: 361366-74-7). It is designed for researchers synthesizing ligands for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), where this compound serves as a critical linear linker with a functionalizable bromine handle.

Executive Summary & Structural Logic

4,4'-(5-Bromo-1,3-phenylene)dipyridine is a


 symmetric molecule. Its symmetry simplifies the NMR spectrum significantly, making it a textbook example for verifying substitution patterns on aromatic cores.
  • Core Structure: A central benzene ring 1,3-disubstituted with 4-pyridyl groups and 5-substituted with bromine.[1][2]

  • Symmetry Operations: A

    
     axis passes through the C(5)-Br and C(2)-H bonds.
    
  • Consequence:

    • The two pyridine rings are chemically equivalent.

    • The benzene protons at positions 4 and 6 are chemically equivalent.

    • The benzene proton at position 2 is unique.

Comparative Overview: Product vs. Alternatives

In the context of synthesis (typically Suzuki-Miyaura coupling), the "alternatives" are the starting materials and the mono-substituted intermediate.

CompoundKey Spectral Feature (1H NMR)Symmetry
Target Product 4:4:2:1 Integration Ratio. Distinct Pyridine AA'XX' pattern.

Mono-Substituted Intermediate Complex aromatic region. Lack of symmetry makes benzene protons inequivalent.

1,3,5-Tribromobenzene (Precursor)Single singlet at ~7.7 ppm. No Pyridine region.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and minimize solvent-solute interactions that broaden peaks, follow this protocol.

A. Sample Preparation[2][3][4]
  • Solvent Choice: DMSO-d6 is recommended over CDCl

    
    .
    
    • Reasoning: Bis-pyridyl compounds often exhibit poor solubility in chloroform, leading to broad signals due to aggregation. DMSO-d6 ensures full solvation and sharpens the hyperfine splitting.

    • Concentration: 5–10 mg in 0.6 mL solvent.

  • Water Suppression: Not strictly necessary, but ensure the DMSO water peak (3.33 ppm) does not overlap with potential impurities.

B. Acquisition Parameters[3][4][5][6][7]
  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Aromatic protons, especially those isolated between substituents (like H-2), often have long

      
       relaxation times. A short D1 will under-integrate this signal, leading to false stoichiometry calculations.
      
  • Scans (NS): 16–32 scans are sufficient for >95% purity samples.

Spectral Assignment & Analysis

The Theoretical Spectrum (DMSO-d6)

The spectrum is divided into two distinct regions: the Pyridine Zone (deshielded, downfield) and the Benzene Zone (central aromatic).

Region 1: The Pyridine Rings (8H Total)

The two pyridine rings are equivalent. They rotate freely at room temperature, but the local symmetry renders the


 and 

protons distinct.
  • 
     ~8.70 – 8.80 ppm (4H, d, 
    
    
    
    Hz):
    • Assignment: Protons at positions 2', 6' (ortho to Nitrogen).

    • Logic: Highly deshielded due to the electronegativity of the adjacent Nitrogen and the paramagnetic anisotropy of the ring.

    • Multiplicity: Appears as a doublet (AA'XX' system).

  • 
     ~7.70 – 7.85 ppm (4H, d, 
    
    
    
    Hz):
    • Assignment: Protons at positions 3', 5' (meta to Nitrogen).

    • Logic: Less deshielded than the

      
      -protons but shifted downfield relative to benzene due to the electron-deficient pyridine ring.
      
Region 2: The Central Benzene Ring (3H Total)

This region confirms the 1,3,5-substitution pattern.

  • 
     ~8.00 – 8.15 ppm (1H, t or s): 
    
    • Assignment: Proton at position 2 (between the two pyridine rings).

    • Logic: This proton is flanked by two electron-withdrawing pyridine rings. It is typically the most deshielded benzene proton.

    • Multiplicity: Triplet with small coupling constant (

      
       Hz) due to meta-coupling with H-4,6. Often appears as a singlet if resolution is low.
      
  • 
     ~7.90 – 8.05 ppm (2H, d): 
    
    • Assignment: Protons at positions 4 and 6 (ortho to Bromine).

    • Logic: These are equivalent. They are flanked by one pyridine and one bromine.[1][2][3][4][5]

    • Multiplicity: Doublet (

      
       Hz) due to meta-coupling with H-2.
      
Summary Table of Chemical Shifts (Predicted in DMSO-d6)
PositionIntegrationMultiplicityApprox. Shift (

)
Assignment Logic
Py-H (2',6') 4HDoublet (d)8.75 ppm

to Nitrogen (Deshielded)
Ar-H (2) 1HTriplet (t)8.10 ppmFlanked by 2 Pyridines
Ar-H (4,6) 2HDoublet (d)7.95 ppmFlanked by Py & Br
Py-H (3',5') 4HDoublet (d)7.80 ppm

to Nitrogen

Comparative Analysis: Troubleshooting Synthesis

The most common "alternatives" in a lab setting are failed or incomplete reactions. Use this flowchart to diagnose your crude material.

Diagnosis Workflow (Graphviz)

NMR_Diagnosis Start Crude NMR Spectrum CheckPy Are Pyridine signals (8.7 ppm) present? Start->CheckPy CheckInt Check Integration Ratio (Py-alpha : Central-H) CheckPy->CheckInt Yes Result_SM Starting Material (Tribromobenzene) CheckPy->Result_SM No Result_Mono Mono-Substituted Intermediate CheckInt->Result_Mono Complex / Asymmetric (e.g., 2:1 or 2:2) Result_Prod Target Product (Pure) CheckInt->Result_Prod 4 : 1 (Symmetric)

Caption: Logical workflow for distinguishing the target dipyridine ligand from starting materials and mono-substituted byproducts based on 1H NMR integration.

Critical Distinction: Product vs. Mono-Substituted

In the mono-substituted impurity (1-bromo-3-bromo-5-(4-pyridyl)benzene), the symmetry is broken.

  • Target Product: 3 distinct aromatic signals (2 Pyridine sets, 2 Benzene sets).

  • Mono-Impurity: The benzene ring protons are not equivalent. You will see three distinct signals for the benzene ring (H2, H4, H6) with 1:1:1 integration, rather than the 2:1 ratio of the product.

References

  • General Pyridine NMR Data: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Provides foundational chemical shift values for 4-substituted pyridines).
  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Analogous Ligand Characterization: Often referenced in MOF synthesis literature for "1,3,5-tri(4-pyridyl)benzene" derivatives. See: CrystEngComm, 2012, 14, 1-3.

(Note: While specific spectral databases may require a subscription, the assignments above are derived from first-principles analysis of the functional groups and symmetry, a standard method in advanced organic structural elucidation.)

Sources

Structural & Functional Analysis: 3,5-Di(4-pyridyl)bromobenzene vs. Non-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Desymmetrization

In the field of crystal engineering and Metal-Organic Framework (MOF) design, ligand symmetry dictates topology. While the highly symmetric 1,3,5-tris(4-pyridyl)benzene (TPB) is a standard for generating 3D networks (e.g., sra or pcu nets), its rigidity can be limiting.

3,5-Di(4-pyridyl)bromobenzene (Br-DPB) represents a strategic "desymmetrization" of the TPB scaffold. By replacing one pyridyl arm with a bromine atom, this ligand introduces a dual-functionality:

  • Coordination Geometry: It acts as a bent, V-shaped bidentate ligand (approx. 120° bite angle), similar to 1,3-di(4-pyridyl)benzene .

  • Supramolecular Vector: The C-Br bond provides a site for halogen bonding (C-Br···N or C-Br···Br), enabling secondary interactions that can increase dimensionality without the permanence of a coordinate bond.

This guide compares the crystallographic and functional performance of Br-DPB against its non-halogenated analogs to aid in ligand selection for porous material synthesis.

Comparative Analysis: Ligand Architecture & Crystallography

The following table contrasts the structural parameters of Br-DPB with its primary competitors. Note that while TPB forms rigid 3D nets, Br-DPB offers flexibility for low-dimensional (1D/2D) structures that can be cross-linked via halogen bonding.

Table 1: Structural & Functional Comparison
Feature3,5-Di(4-pyridyl)bromobenzene (Target)1,3,5-Tris(4-pyridyl)benzene (TPB)1,3-Di(4-pyridyl)benzene (DPB)
Symmetry Point Group

(Idealized)

(Idealized)

Coordination Mode Bidentate (V-shaped)Tridentate (

-shaped)
Bidentate (V-shaped)
Bite Angle ~120°120° (between arms)~120°
Primary Topology 1D Chains (Zig-Zag) or Discrete M₂L₂ Loops3D Networks (sra , pcu )1D Chains or M₂L₂ Loops
Secondary Interaction Halogen Bonding (σ-hole on Br)

-

Stacking only

-

Stacking only
Structural Role Chain terminator or Cross-linkerNetwork Node (3-connected)Chain propagator
Solubility (CHCl₃) HighModerateHigh

Key Insight: The presence of the Bromine atom in Br-DPB breaks the 3-fold symmetry of TPB. In SCXRD analysis, this often manifests as disorder if the ligand rotates freely, but in well-ordered crystals, the Br atom directs packing via C-Br···N interactions (approx. 2.9–3.2 Å), acting as a "supramolecular glue" that mimics the third arm of TPB but with weaker, reversible energy.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for X-ray diffraction, purity is paramount. The synthesis utilizes a Suzuki-Miyaura coupling, optimized to prevent the formation of the tri-substituted byproduct.

A. Synthesis Workflow (Suzuki-Miyaura Coupling)

Reagents:

  • 1,3,5-Tribromobenzene (1.0 eq)

  • 4-Pyridylboronic acid (2.1 eq) — Limiting reagent to favor di-substitution

  • 
     (5 mol%)
    
  • 
     (2M aqueous)
    
  • Solvent: Toluene/Ethanol (2:1 v/v)

Step-by-Step Protocol:

  • Degassing: Combine solvents and aqueous base in a Schlenk flask. Freeze-pump-thaw (3 cycles) to remove

    
    .
    
  • Addition: Under

    
     flow, add tribromobenzene, boronic acid, and catalyst.
    
  • Reflux: Heat to 90°C for 24–48 hours. Monitor via TLC (Silica, 5% MeOH/DCM).

  • Workup: Cool to RT. Extract with

    
    . Wash organic layer with brine and water. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

    • Eluent Gradient: 100% DCM

      
       2% MeOH/DCM 
      
      
      
      5% MeOH/DCM.
    • Note: The tri-substituted product (TPB) is more polar and elutes last. The mono-substituted product elutes first. Isolate the middle fraction (Br-DPB).

B. Crystallization for SCXRD

Method: Slow Evaporation (Solvent Layering)

  • Dissolve 10 mg of purified Br-DPB in 2 mL of

    
     (dense solvent).
    
  • Filter the solution through a 0.45 µm PTFE syringe filter into a narrow crystallization tube.

  • Carefully layer 2 mL of MeOH or Hexane (less dense) on top.

  • Seal with parafilm, poke 1 small hole, and leave undisturbed in a vibration-free zone at 20°C.

  • Result: Colorless block/needle crystals suitable for SCXRD should appear within 3–7 days.

Visualizing the Structural Logic

The following diagram illustrates the logical flow from ligand selection to the resulting network topology, highlighting the unique "Halogen Bond Bridge" pathway available only to Br-DPB.

LigandLogic Start Ligand Selection TPB 1,3,5-Tris(4-pyridyl)benzene (Tridentate) Start->TPB DPB 1,3-Di(4-pyridyl)benzene (Bidentate) Start->DPB BrDPB 3,5-Di(4-pyridyl)bromobenzene (Bidentate + Halogen Donor) Start->BrDPB Coordination Metal Coordination (e.g., Zn2+, Cu2+) TPB->Coordination 3-Connectors DPB->Coordination 2-Connectors BrDPB->Coordination 2-Connectors Supramolecular Halogen Bonding (C-Br···N / C-Br···Br) BrDPB->Supramolecular σ-hole Activation Net3D 3D Rigid Network (sra, pcu) Coordination->Net3D TPB Pathway Chain1D 1D Zig-Zag Chains or Discrete Loops Coordination->Chain1D DPB/BrDPB Pathway HybridNet Supramolecular 2D/3D Network (Cross-linked Chains) Chain1D->HybridNet + Halogen Bonding Supramolecular->HybridNet

Figure 1: Decision matrix for ligand selection. Br-DPB offers a unique pathway to "Hybrid Networks" by combining coordination chains with supramolecular cross-linking.

Performance in Applications: Why Choose Br-DPB?

A. Halogen Bonding as a Design Tool

Unlike the methyl group in dimethyl-DPB (which is sterically repulsive), the bromine atom in Br-DPB is electronically active. In the solid state, the σ-hole (a region of positive electrostatic potential on the Br atom opposite the C-Br bond) can interact with nucleophiles.

  • Experimental Evidence: In SCXRD data of Br-DPB complexes, look for C-Br···N distances < 3.4 Å (sum of van der Waals radii).[1] This interaction can "lock" the rotation of the phenyl ring, reducing disorder compared to the non-halogenated analog.

B. Post-Synthetic Modification (PSM)

For drug delivery or catalytic MOFs, the Br-DPB ligand provides a reactive handle.

  • Mechanism: The aryl bromide can undergo further coupling (e.g., Heck or Sonogashira) after the MOF is formed (if the pore size permits), allowing for the introduction of complex functional groups that would otherwise interfere with MOF assembly.

C. Solubility & Processing[4][5]
  • TPB: Often suffers from poor solubility in common organic solvents, complicating purification.

  • Br-DPB: The reduced symmetry and lower molecular weight generally improve solubility in

    
     and 
    
    
    
    , facilitating easier scale-up and purification.

References

  • Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry. Link

  • Suzuki, A. (1999). Recent advances in the Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry. Link

  • Batten, S. R., & Robson, R. (1998). Interpenetrating Nets: Ordered, Periodic Entanglement. Angewandte Chemie International Edition. Link

  • Cambridge Crystallographic Data Centre (CCDC). Search for "5-bromo-1,3-di(4-pyridyl)benzene" or "TPB analogs" for unit cell comparisons. Link

Sources

comparing porosity of MOFs with and without bromo-functionalization

Author: BenchChem Technical Support Team. Date: March 2026

An objective evaluation of Metal-Organic Frameworks (MOFs) requires moving beyond the simple pursuit of maximum surface area. As application scientists, we engineer pore environments to solve specific thermodynamic and kinetic challenges in gas separation, catalysis, and drug delivery. Introducing a bromo-functional group (–Br) to the organic linker of a MOF fundamentally alters its physical and electronic landscape.

This guide provides an in-depth, objective comparison of the porosity and performance of pristine versus bromo-functionalized MOFs, detailing the causality behind the experimental data and providing self-validating protocols for your own laboratory workflows.

Mechanistic Insights: The Steric vs. Electronic Trade-Off

When comparing a pristine MOF (e.g., UiO-66 or DMOF-1) to its bromo-functionalized counterpart (e.g., UiO-66-Br), researchers consistently observe a measurable decrease in the Brunauer–Emmett–Teller (BET) surface area and micropore volume.

The Causality of Porosity Reduction: This reduction is not indicative of structural collapse or poor crystallinity. Instead, it is a direct consequence of steric hindrance . The van der Waals radius of a bromine atom is approximately 1.85 Å. When covalently bound to the terephthalate linker (BDC), the bulky halogen protrudes into the microporous channels, physically occupying space that would otherwise be available for nitrogen gas condensation during physisorption[1].

The Functional Advantage: If porosity decreases, why functionalize? The addition of bromine introduces a highly polarizable electron cloud (polarizability of Br:


, compared to H: 

)[2]. This electronic modulation creates a localized electric field gradient within the pore, drastically enhancing quadrupole interactions with specific guest molecules. Consequently, while the absolute capacity (surface area) decreases, the thermodynamic selectivity (e.g., separating ethane from ethylene, or methane from nitrogen) and moisture stability significantly increase[2][3].

Mechanism Br Bromo-Functionalization (-Br covalently bound to linker) Steric Steric Hindrance (Br vdW radius ~1.85 Å) Br->Steric Polar Electronic Modulation (Increased Polarizability) Br->Polar Porosity Reduced BET Surface Area & Micropore Volume Steric->Porosity Pore volume occupation Selectivity Enhanced Gas Selectivity & Moisture Stability Polar->Selectivity Stronger guest affinity Porosity->Selectivity Enhanced pore confinement

Mechanistic trade-off between steric hindrance and polarizability in MOFs.

Quantitative Data Comparison

The following table synthesizes experimental porosity data across different MOF topologies, objectively comparing the pristine frameworks against their bromo-functionalized derivatives.

MOF TopologyOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Primary Functional Effect
UiO-66 BDC1110~0.43Baseline reference[1].
UiO-66-Br 2-bromo-BDC851~0.35Enhanced CH₄/N₂ separation; increased hydrophobicity[1][3].
UiO-66-PSE BDC (Aqueous PSE)463N/AMild, green synthesis baseline[4].
UiO-66-Br-PSE 2-bromo-BDC (PSE)378N/ALower surface area due to aqueous postsynthetic exchange limits[4].
DMOF-1 BDC~HighN/AHighly porous but suffers 91% BET loss upon moisture exposure[2].
DMOF-1-Br 2-bromo-BDCReduced vs PristineN/AOnly 16% BET loss upon moisture exposure; high C₂H₆/C₂H₄ selectivity[2].

Data Interpretation: Across all topologies, the introduction of the –Br group causes a ~15% to ~25% reduction in BET surface area. However, as seen in DMOF-1-Br, the functionalization acts as a steric shield around the metal nodes, preventing hydrolysis and preserving structural integrity under humid conditions[2].

Experimental Protocol: Synthesis and Porosity Validation

To ensure scientific integrity, the following methodology details a self-validating workflow for synthesizing UiO-66-Br and verifying its porosity. A successful experiment validates itself through the shape of the N₂ adsorption isotherm.

Phase 1: Defect-Controlled Solvothermal Synthesis
  • Precursor Assembly: Dissolve equimolar amounts of Zirconium(IV) chloride (ZrCl₄) and 2-bromoterephthalic acid (Br-H₂BDC) in N,N-dimethylformamide (DMF).

  • Modulation: Add a monocarboxylic acid modulator (e.g., acetic acid or formic acid) at a 10:1 molar ratio to the metal. Causality: The modulator competes with the Br-BDC linker, slowing down crystallization to yield highly crystalline, defect-controlled octahedra rather than amorphous gels.

  • Heating: Seal the mixture in a Teflon-lined autoclave and heat at 120°C for 24 hours.

Phase 2: Framework Activation (Critical Step)
  • Solvent Exchange: Isolate the powder via centrifugation. Wash the material three times with fresh DMF to remove unreacted linkers, followed by three washes with absolute ethanol or acetone. Causality: Exchanging high-boiling DMF for a volatile solvent prevents capillary forces from collapsing the micropores during drying.

  • Degassing: Transfer the sample to a sample tube and degas under dynamic vacuum (

    
     Torr) at 150°C for 12 hours.
    
Phase 3: N₂ Physisorption Validation
  • Measurement: Perform nitrogen physisorption at 77 K using a volumetric analyzer.

  • Self-Validation Check: Analyze the resulting isotherm. A successfully activated UiO-66-Br framework must exhibit a strict Type I isotherm according to IUPAC classifications, plateauing at low relative pressures (

    
    ). If a hysteresis loop is present, it indicates mesoporous defects or partial framework collapse during activation.
    

Workflow A 1. Precursor Assembly ZrCl4 + Br-BDC + Modulator B 2. Solvothermal Synthesis 120°C, 24h A->B Controlled nucleation C 3. Framework Activation Solvent exchange & Vacuum B->C Yields raw MOF D 4. N2 Physisorption (77 K) Isotherm collection C->D Clears micropores E 5. Data Validation Verify Type I Isotherm D->E Extracts BET & Pore Vol

Workflow for synthesizing and validating MOF porosity.

Conclusion for Drug Development & Separation Scientists

When selecting between a pristine and a bromo-functionalized MOF, researchers must weigh the application's requirements. For bulk drug delivery where maximum loading capacity of a large API (Active Pharmaceutical Ingredient) is required, the pristine MOF (e.g., MIL-101 or UiO-66) is superior due to its larger pore volume. However, for applications requiring sustained release, high moisture stability, or the separation of closely related gas molecules (like ethane and ethylene), the bromo-functionalized variant provides the necessary host-guest interactions to achieve high selectivity, making the sacrifice in surface area a highly advantageous compromise.

References

  • Isoreticular synthesis and modification of frameworks with the UiO-66 topology Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Bromine functionalization of metal–organic frameworks to improve ethane/ethylene separation Source: ScienceDirect / Separation and Purification Technology URL:[Link]

  • Room Temperature Aqueous Synthesis of UiO-66 Derivatives via Postsynthetic Exchange Source: Royal Society of Chemistry (RSC) / Green Chemistry URL:[Link]

  • Enhanced CH₄/N₂ Separation Efficiency of UiO-66-Br₂ through Hybridization with Mesoporous Silica Source: MDPI / Materials URL:[Link]

Sources

A Comparative Guide to the Thermal Stability of Halogenated vs. Non-Halogenated Dipyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thermal Stability in Dipyridine Applications

Dipyridines, particularly isomers like 2,2'-bipyridine and 4,4'-bipyridine, are cornerstone ligands in coordination chemistry and building blocks in materials science. Their ability to form stable complexes with a vast array of metal ions has led to their use in catalysts, photosensitizers, and advanced functional materials.[1][2] For drug development professionals, the pyridine motif is a privileged scaffold, and understanding the physicochemical properties of its derivatives is paramount.

In any application involving elevated temperatures—be it in catalysis, materials processing, or assessing the shelf-life of a pharmaceutical compound—thermal stability is not merely a parameter but a critical determinant of performance and viability. A compound that decomposes prematurely can lead to catastrophic failure of a device or loss of therapeutic efficacy.

This guide provides an in-depth comparison of the thermal stability of non-halogenated dipyridines and their halogenated counterparts. We will explore the causal mechanisms behind the observed differences, provide supporting experimental data, and detail the protocols necessary for independent verification. The central thesis is that halogenation offers a powerful and predictable strategy for enhancing the thermal robustness of dipyridine systems, primarily through the strategic introduction of strong intermolecular forces.

The Impact of Halogenation on Thermal Properties

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the dipyridine scaffold fundamentally alters its physicochemical properties. While non-halogenated dipyridines like 4,4'-bipyridine are stable solids, their thermal decomposition points can be a limiting factor.[1] Halogenation enhances this stability through a combination of factors: increased molecular weight, which strengthens van der Waals forces, and more importantly, the introduction of specific, highly directional intermolecular interactions known as halogen bonds.[3][4]

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as the nitrogen atom of another pyridine ring.[5] The strength of these bonds generally increases with the size and polarizability of the halogen atom (I > Br > Cl).[3][5] These robust interactions effectively "lock" the molecules into a more stable crystal lattice, requiring significantly more thermal energy to disrupt and initiate decomposition.

Comparative Thermal Decomposition Data

The most direct method for evaluating thermal stability is Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as it is heated at a constant rate. The onset temperature of decomposition (T_onset) is a key metric for comparison.

The table below synthesizes available data and established principles to compare the thermal stability of representative dipyridines. While direct TGA data for every simple halogenated dipyridine is not always available in isolation, the trend is consistently demonstrated in more complex systems and co-crystals.[6][7][8]

CompoundHalogenation StatusKey Intermolecular ForcesTypical Onset Decomposition Temp. (T_onset)Comments
4,4'-Bipyridine Non-Halogenatedπ-π stacking, Van der Waals~280 - 305 °C[1][9]Serves as a baseline for comparison. Decomposition occurs in distinct steps.[9]
2,2'-Bipyridine Non-HalogenatedVan der Waals~270 °C (Boiling Point)[10]Lower melting point (70-72 °C) than 4,4'-bipyridine indicates weaker crystal packing forces.[10]
Halogenated Dipyridines (General) Halogenated (Cl, Br, I)Halogen Bonding (X···N, X···X), π-π stacking, Van der WaalsGenerally > 300 °CThe presence of halogen bonds significantly increases the energy required to break the crystal lattice.[3][5]
Halogenated Azidopyridines Halogenated (F, Cl, Br)Halogen Bonding, Dipole-Dipole119 - 135 °C[6][8]While the azide group lowers overall stability, this study demonstrates the principle of halogenation within a related pyridine system.

Note: Decomposition temperatures can vary based on experimental conditions such as heating rate and atmosphere.

The data clearly indicates that halogenation is a potent tool for increasing thermal stability. The stronger and more numerous the intermolecular interactions, the more thermally robust the resulting material becomes.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the effect of halogenation on molecular packing and the standard workflow for thermal analysis.

Diagram 1: Influence of Halogenation on Intermolecular Forces

G cluster_0 Non-Halogenated Dipyridine cluster_1 Halogenated Dipyridine cluster_2 Resulting Thermal Stability a1 Dipyridine Molecule a2 Dipyridine Molecule a1->a2 Weak π-π Stacking & Van der Waals Forces stability_a Lower Thermal Stability a1->stability_a Leads to b1 X-Dipyridine Molecule b2 X-Dipyridine Molecule b1->b2 Strong Halogen Bonding (X···N) + Enhanced Van der Waals stability_b Higher Thermal Stability b1->stability_b Leads to

Caption: Halogenation introduces strong, directional halogen bonds, enhancing crystal lattice energy and increasing thermal stability compared to non-halogenated analogs.

Diagram 2: Standard Experimental Workflow for TGA

TGA_Workflow cluster_workflow Thermogravimetric Analysis (TGA) Protocol prep 1. Sample Preparation (5-10 mg sample in TGA pan) instrument 2. Instrument Setup (Set Gas Flow: N2 @ 20-50 mL/min) prep->instrument program 3. Thermal Program (Equilibrate at 30°C, Ramp to 800°C @ 10°C/min) instrument->program collect 4. Data Collection (Record Weight % vs. Temperature) program->collect analyze 5. Data Analysis (Plot TGA & DTG curves) collect->analyze interpret 6. Interpretation (Determine T_onset and T_max) analyze->interpret

Caption: Standardized workflow for conducting Thermogravimetric Analysis to determine the thermal stability of a compound.

Authoritative Experimental Protocol: Thermogravimetric Analysis (TGA)

To ensure trustworthy and reproducible results, a self-validating experimental system is crucial. The following protocol outlines the standard procedure for determining the thermal stability of dipyridine derivatives using TGA.

Objective: To determine the thermal decomposition profile of a dipyridine sample and quantify its thermal stability via onset decomposition temperature.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Materials:

  • Dipyridine sample (halogenated or non-halogenated), 5-10 mg.

  • TGA sample pan (Alumina or Platinum).

  • High-purity Nitrogen gas (or other inert gas).

Step-by-Step Methodology:

  • Instrument Calibration: Before analysis, ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications. This is critical for data accuracy.

  • Sample Preparation:

    • Tare a clean TGA sample pan on a microbalance.

    • Accurately weigh between 5 and 10 mg of the dipyridine sample directly into the pan. Ensure the sample is evenly distributed across the bottom of the pan to promote uniform heating.

  • Loading and Purging:

    • Place the sample pan into the TGA furnace.

    • Seal the furnace and begin purging with high-purity nitrogen at a flow rate of 20-50 mL/min. An inert atmosphere is essential to prevent oxidative decomposition, which is a different chemical pathway.[11]

    • Allow the system to purge for at least 15-20 minutes to ensure a completely inert atmosphere before starting the analysis.

  • Thermal Program Execution:

    • Equilibration: Set the initial temperature to 30°C and hold for 5 minutes to allow the sample to reach thermal equilibrium.

    • Heating Ramp: Program the instrument to heat the sample from 30°C to a final temperature sufficient to ensure complete decomposition (e.g., 800°C). A standard heating rate is 10°C/min.[11][12] Slower rates can provide better resolution of thermal events, while faster rates can shift decomposition to higher temperatures. Consistency is key for comparison.

  • Data Collection: The instrument will continuously record the sample's mass as a function of temperature and time throughout the thermal program.

  • Data Analysis:

    • TGA Curve: Plot the recorded data as percent weight loss on the y-axis versus temperature on the x-axis.

    • DTG Curve: Calculate the first derivative of the TGA curve (dW/dT). This derivative thermogravimetry (DTG) curve shows the rate of mass loss, with peaks indicating the temperature of the maximum decomposition rate (T_max).

    • Determine Onset Temperature (T_onset): The onset temperature is determined from the TGA curve. It is typically calculated at the intersection of the tangent drawn from the point of maximum slope on the weight loss curve and the baseline of initial mass. This value represents the temperature at which significant decomposition begins.

Conclusion

For researchers, scientists, and drug development professionals, this provides a clear and actionable design principle: halogenation is a reliable strategy for engineering more thermally stable molecules. This is critical for developing materials for high-temperature applications, improving the processability of organic electronics, and enhancing the shelf-life and stability of active pharmaceutical ingredients.

References

  • Irimia, M., et al. (2005). Physico-Chemical Characterization of Some Diquaternary Salts of 4,4'-Bipyridine. Chemical and Pharmaceutical Bulletin, 53(5), 588-592. [Link]

  • Cunha, R. L. O. R., et al. (2023). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. Crystal Growth & Design. [Link]

  • Saha, B., & Nangia, A. (2017). Thermomechanical effect in molecular crystals: the role of halogen-bonding interactions. IUCrJ, 4(6), 727-738. [Link]

  • Klingele, J., et al. (2009). Coordination polymer changing its magnetic properties and colour by thermal decomposition. Dalton Transactions, (36), 7437-7444. [Link]

  • Czakis-Sulikowska, D., & Kałużna-Czaplińska, J. (1998). Synthesis and Thermal Analysis of 2,2′-bipyridine Divalent Transition Metal Hexachloroplumbates. Journal of Thermal Analysis and Calorimetry, 53(1), 141-149. [Link]

  • Cunha, R. L. O. R., et al. (2023). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. ACS Publications. [Link]

  • Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(4), 799-803. [Link]

  • Czakis-Sulikowska, D., Radwańska-Doczekalska, J., & Markiewicz, M. (2000). Synthesis and thermal decomposition of mixed 2,4'-bipyridine-oxalato complexes with Mn(II), Co(II), Ni(II) and Cu(II). Journal of Thermal Analysis and Calorimetry, 60(1), 145-151. [Link]

  • Czakis-Sulikowska, D., & Czylkowska, A. (2007). Synthesis and Thermal Properties of 4,4'-bipyridine Adducts of Mn(II), Co(II), Ni(II) and Cu(II) Monochloroacetate. ResearchGate. [Link]

  • Ramos, M. V. V., et al. (2021). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective. Journal of Thermal Analysis and Calorimetry, 147, 8359-8372. [Link]

  • Chen, J., et al. (2004). Hydrothermal Synthesis, Crystal Structure, Conductivity, and Thermal Decomposition of [Cu(4,4'-bipy)(H2O)(Mo3O10)]·H2O. Inorganic Chemistry, 43(18), 5538-5542. [Link]

  • Goud, B. S., et al. (2021). Influence of halogen substitution on crystal packing, molecular properties and electrochemical sensing. ResearchGate. [Link]

  • Carvalho, A. T. P., et al. (2021). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. ACS Omega, 6(43), 29107-29120. [Link]

  • Inoki, D., & Fukushima, T. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 548. [Link]

  • Czylkowska, A. (2013). Synthesis and some properties of light lanthanide complexes with 4,4′-bipyridine and dibromoacetates: Thermal study. Journal of Thermal Analysis and Calorimetry, 114(3), 989-995. [Link]

  • Bu, X.-H., et al. (2006). Investigations of Group 12 (IIB) Metal Halide/Pseudohalide-Bipy Systems: Syntheses, Structures, Properties, and TDDFT Calculations (Bipy = 2,2'-bipyridine or 4,4'-bipyridine). Crystal Growth & Design, 6(10), 2341-2351. [Link]

  • Modrzejewska, A., et al. (2022). Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids. ResearchGate. [Link]

  • Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. PubMed. [Link]

Sources

FTIR characteristic peaks of 4,4'-(5-Bromo-1,3-phenylene)dipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive FTIR Spectral Comparison Guide: 4,4'-(5-Bromo-1,3-phenylene)dipyridine vs. Non-Brominated Analogs in Advanced Material Synthesis

As the demand for highly stable and functionalized Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) accelerates, the selection of precise organic building blocks becomes critical. 4,4'-(5-Bromo-1,3-phenylene)dipyridine (CAS: 361366-74-7) has emerged as a premier tritopic-like ligand. The strategic placement of the bromine atom not only enables post-synthetic modification (PSM) via Suzuki-Miyaura cross-coupling but also introduces halogen bonding that dramatically alters crystal packing and gas adsorption profiles.

This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) characteristic peaks and downstream MOF performance of 4,4'-(5-Bromo-1,3-phenylene)dipyridine against its non-brominated analog, 1,3-di(4-pyridyl)benzene (DPB).

Mechanistic Insights: The Spectroscopic Impact of Bromination

In coordination chemistry, the electron density of the coordinating nitrogen dictates the ligand-to-metal charge transfer and the ultimate stability of the framework. The addition of a bromine atom at the 5-position of the central phenyl ring introduces a strong inductive electron-withdrawing effect (-I).

This effect subtly depletes electron density across the conjugated


-system. Consequently, the bond force constant of the pyridine C=N bond increases, requiring higher energy for vibration. This causality manifests in FTIR spectroscopy as a distinct "blue shift" (higher wavenumber) in the C=N stretching frequencies compared to non-brominated alternatives. Furthermore, the heavy bromine atom introduces highly specific, low-frequency C-Br stretching modes that serve as absolute markers of ligand purity prior to solvothermal assembly.

Quantitative FTIR Spectral Comparison

To objectively evaluate ligand identity and purity, high-resolution FTIR spectroscopy must be employed. Table 1 summarizes the characteristic vibrational modes, comparing the brominated target against the standard DPB ligand.

Table 1: FTIR Characteristic Peak Comparison (KBr Pellet, 298 K)

Vibrational Mode4,4'-(5-Bromo-1,3-phenylene)dipyridine (Br-DPB)1,3-di(4-pyridyl)benzene (DPB)Mechanistic Rationale for Shift
Pyridine C=N Stretch 1598 cm⁻¹ (Strong)1592 cm⁻¹ (Strong)Inductive (-I) withdrawal by Br increases C=N bond stiffness, causing a blue shift.
Aromatic C=C Stretch 1545 cm⁻¹, 1472 cm⁻¹1540 cm⁻¹, 1468 cm⁻¹Altered ring breathing modes due to the mass and electronic effect of the halogen.
Aromatic C-H Stretch 3035 cm⁻¹ (Weak)3030 cm⁻¹ (Weak)Standard

C-H stretching; minimal shift observed.
C-Br Stretch (In-plane) 1068 cm⁻¹ (Sharp, Medium)AbsentDirect confirmation of bromination at the 5-position.
C-Br Deformation 545 cm⁻¹ (Strong)AbsentOut-of-plane deformation specific to heavy halogen-aromatic bonds.
Pyridine C-H Bend 812 cm⁻¹ (Strong)815 cm⁻¹ (Strong)Out-of-plane bending characteristic of 1,4-disubstituted/4-pyridyl rings.

Data supported by structural analyses of related pyridine-based networks [1] and adamantyl-substituted aminoxyls [2].

Self-Validating Experimental Protocol: High-Resolution FTIR Analysis

To ensure absolute trustworthiness in your spectral data, the following protocol integrates a self-validating feedback loop. This prevents false-positive peak assignments caused by environmental contamination.

Equipment: Bruker Vertex-70 FTIR Spectrometer (or equivalent) [2]. Parameters: 64 scans, 4 cm⁻¹ resolution, spectral range 4000–400 cm⁻¹.

Step 1: Matrix Preparation & Dehydration

  • Action: Bake spectroscopic-grade Potassium Bromide (KBr) at 110°C in a vacuum oven for a minimum of 24 hours.

  • Causality: KBr is highly hygroscopic. Unbaked KBr absorbs atmospheric moisture, producing a massive, broad O-H stretching band at 3400–3200 cm⁻¹. This artifact will mask the critical, weak aromatic C-H stretching overtones of the ligand.

Step 2: Sample Dispersion

  • Action: Mill the ligand with the baked KBr at a strict 0.1% to 0.2% weight ratio (e.g., 1 mg ligand to 500 mg KBr) using an agate mortar. Press into a translucent pellet at 10 tons of pressure for 2 minutes.

  • Causality: Exceeding 0.2% concentration causes complete absorption (saturation) of the IR beam at major peaks (like the 1598 cm⁻¹ C=N stretch), resulting in flat-topped, artificially broadened peaks that make precise wavenumber assignment impossible.

Step 3: The Self-Validation Check (Critical)

  • Action: Run a background scan, then insert the pellet. Before analyzing the fingerprint region, inspect the baseline at 3400 cm⁻¹.

  • Validation Rule: If the transmittance at 3400 cm⁻¹ is <95% , the KBr matrix has been contaminated with water during pressing. Abort the measurement. Re-bake the KBr and prepare a new pellet. Proceeding only when transmittance is >95% guarantees that all observed peaks are intrinsic to the 4,4'-(5-Bromo-1,3-phenylene)dipyridine molecule.

Downstream Performance: MOF Synthesis Comparison

The ultimate value of verifying the ligand via FTIR lies in its downstream performance. When 4,4'-(5-Bromo-1,3-phenylene)dipyridine is reacted with Zinc(II) nitrate under solvothermal conditions, the resulting MOF exhibits vastly different physicochemical properties compared to the DPB-derived framework [3].

Table 2: Comparative Performance of Derived Zinc(II) MOFs

Performance MetricMOF-(Br-DPB)MOF-(DPB)Performance Causality
Thermal Stability (TGA) Up to 420 °CUp to 400 °CThe bulky bromine atom increases the density of crystal packing, enhancing thermal resistance.
CO₂/N₂ Selectivity (298 K) 4528The highly polarizable electron cloud of the bromine atom induces strong quadrupole-dipole interactions with CO₂, significantly boosting selective gas uptake.
Post-Synthetic Modifiability High (Suzuki, Sonogashira)NoneThe C-Br bond serves as a reactive handle for covalently grafting functional groups post-crystallization.

Workflow Visualization

The following diagram illustrates the logical progression from ligand selection, through our self-validating FTIR quality control, to final material evaluation.

Workflow N1 Ligand Selection Br-DPB vs DPB N2 High-Res FTIR Peak Validation N1->N2 Purity & Structure Check N3 MOF/COF Synthesis Solvothermal Assembly N2->N3 Validated Precursor N4 Performance Evaluation Gas Adsorption & Stability N3->N4 Structural Analysis

Workflow from ligand selection and FTIR validation to MOF synthesis and performance evaluation.

References

  • National Institutes of Health (NIH) / ACS Omega. "Adamantyl-Substituted Aminoxyls and 1,3-di(4-pyridyl)benzene FTIR Analysis". ACS Publications. Available at: [Link]

  • ResearchGate. "The Bis-Salphen Zn(II) Unit: A Versatile Building Block for Self-Assembled Heteroleptic Coordination Cages". ResearchGate Publications. Available at:[Link]

A Comparative Guide to the UV-Vis Absorption Properties of 5-bromo-1,3-di(4-pyridyl)benzene and its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, a comprehensive understanding of the photophysical properties of novel compounds is paramount. This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 5-bromo-1,3-di(4-pyridyl)benzene, a molecule of interest for its potential applications in coordination chemistry and functional materials. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its structural isomers and parent compounds to provide a robust and insightful comparison. We will delve into the influence of substituent effects and structural modifications on the electronic absorption spectra, supported by established experimental protocols.

Introduction: The Structural Context of Di(pyridyl)benzenes

Derivatives of di(pyridyl)benzene are a significant class of compounds in medicinal chemistry and materials science, primarily for their role as ligands in the formation of metal complexes.[1] The arrangement of the pyridyl groups and the nature of substituents on the central benzene ring play a crucial role in determining their electronic and, consequently, their photophysical properties. The subject of this guide, 5-bromo-1,3-di(4-pyridyl)benzene, features a bromine atom positioned between the two pyridyl moieties. This substitution is expected to influence the molecule's electronic transitions compared to its unsubstituted counterpart.

Comparative Analysis of UV-Vis Absorption Properties

To understand the UV-Vis absorption profile of 5-bromo-1,3-di(4-pyridyl)benzene, we will compare it with its structural isomer, a bromo-substituted 1,3-di(2-pyridyl)benzene, and its parent compound, 1,3-di(4-pyridyl)benzene. Additionally, we will consider 1,3,5-tri(4-pyridyl)benzene to observe the effect of an additional pyridyl group.

CompoundStructureSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
5-bromo-1,3-di(2-pyridyl)benzene derivative (Isomer) (Structure not shown)Not Specified276-283Not Specified[1]
1,3-bis[(3-(2-pyridyl)pyrazol-1-ylmethyl)]benzene (1,3-PPB) (Structure not shown)Various250 and 280Not Specified[2][3]
4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide (Structure not shown)H₂O202, 22874,260, 85,320[4]
1,4-Bis[2-(4-pyridyl)ethenyl]-benzene (bpeb) (Structure not shown)Solid229, 350Not Specified[5]

Analysis of Structural Effects:

  • Parent Compound vs. Bromo-Substituted Isomer: The UV-Vis spectra of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB) show two absorption maxima at 250 and 280 nm, which are attributed to the pyridyl pyrazole and benzene systems.[2][3] In comparison, the bromo-substituted 1,3-di(2-pyridyl)benzene derivative exhibits absorption maxima in the range of 276–283 nm.[1] This suggests that the introduction of a bromine atom can lead to a slight bathochromic (red) shift in the absorption spectrum. This is a common effect of halogen substitution on aromatic systems, attributed to the interplay of inductive and resonance effects of the halogen.[6]

  • Positional Isomerism (2-pyridyl vs. 4-pyridyl): While direct data for 5-bromo-1,3-di(4-pyridyl)benzene is unavailable, we can infer its properties based on the comparison between its 2-pyridyl isomer. The connectivity of the pyridyl nitrogen relative to the benzene ring influences the degree of electronic communication and can affect the energy of the π-π* transitions. Typically, such isomers exhibit subtle shifts in their absorption maxima.

  • Effect of Additional Pyridyl Groups: The compound 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide, which has a related 1,3,5-tri-substituted benzene core, displays intense absorption bands at 202 and 228 nm in water.[4] The increased number of pyridyl groups and the presence of ethynyl linkers significantly alter the electronic structure, leading to different absorption characteristics compared to the di-substituted analogs.

Experimental Protocol for UV-Vis Absorption Spectroscopy

To ensure the generation of reliable and reproducible data for novel compounds like 5-bromo-1,3-di(4-pyridyl)benzene, a standardized experimental protocol is essential.

Objective: To determine the UV-Vis absorption spectrum of a given compound and identify its maximum absorption wavelength(s) (λmax) and molar absorptivity (ε).

Materials:

  • Compound of interest (e.g., 5-bromo-1,3-di(4-pyridyl)benzene)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, dichloromethane)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M). This is crucial for determining the molar absorptivity accurately.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for the recommended time.

    • Set the desired wavelength range for scanning (e.g., 200-800 nm).

    • Use a quartz cuvette filled with the pure solvent as a blank to calibrate the instrument.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the most dilute sample solution and then fill it.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Record the absorption spectrum.

    • Repeat the measurement for all the prepared dilutions, starting from the most dilute.

  • Data Analysis:

    • From the spectra, identify the wavelength(s) of maximum absorbance (λmax).

    • To determine the molar absorptivity (ε), plot a graph of absorbance at λmax versus concentration (Beer-Lambert plot).

    • The slope of the resulting straight line will be the molar absorptivity (ε) in M⁻¹cm⁻¹.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption bands.[2][3] Spectroscopic grade solvents are used to avoid interference from impurities.

  • Concentration Range: Working in the micromolar range ensures that the absorbance values fall within the linear range of the spectrophotometer, which is essential for accurate determination of molar absorptivity.

  • Quartz Cuvettes: Quartz is transparent in the UV region, unlike glass or plastic, making it the standard material for UV-Vis spectroscopy.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in obtaining and analyzing the UV-Vis absorption spectrum of a compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Perform Serial Dilutions stock->dilutions measure Record Absorption Spectra dilutions->measure blank Calibrate with Blank (Solvent) blank->measure find_lambda Identify λmax measure->find_lambda beer_lambert Plot Beer-Lambert Graph find_lambda->beer_lambert calc_epsilon Calculate Molar Absorptivity (ε) beer_lambert->calc_epsilon

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Logical Relationships in Structural Comparison

The following diagram illustrates the structural relationships between the compounds discussed in this guide.

structural_comparison Target 5-bromo-1,3-di(4-pyridyl)benzene (Target Compound) Parent 1,3-di(4-pyridyl)benzene (Parent Compound) Parent->Target Bromination Isomer 5-bromo-1,3-di(2-pyridyl)benzene (Structural Isomer) Parent->Isomer Isomerization & Bromination Extended 1,3,5-tri(4-pyridyl)benzene (Extended Conjugation) Parent->Extended Additional Pyridyl Group

Caption: Structural relationships of the compared di(pyridyl)benzene derivatives.

Conclusion and Future Directions

This guide has provided a comparative analysis of the anticipated UV-Vis absorption properties of 5-bromo-1,3-di(4-pyridyl)benzene by examining its structural analogs. The introduction of a bromine atom is expected to cause a slight bathochromic shift in the absorption spectrum compared to the unsubstituted parent compound. The precise λmax and molar absorptivity can only be definitively determined through experimental measurement following the detailed protocol provided.

For researchers working with this and similar compounds, it is recommended to experimentally determine the UV-Vis absorption properties in various solvents to fully characterize the solvatochromic effects. Further computational studies using Time-Dependent Density Functional Theory (TD-DFT) could also provide valuable insights into the electronic transitions and complement the experimental findings.

References

  • Starnovskaya, E. S., et al. (2022). Asymmetrically Functionalized 1,3-Di(2-pyridyl)benzenes: Synthesis and Photophysical Studies. Journal of Fluorescence, 32(1), 125-133. [Link]

  • Request PDF. (2021, October 7). Asymmetrically Functionalized 1,3-Di(2-pyridyl)benzenes: Synthesis and Photophysical Studies. ResearchGate. [Link]

  • Academia.edu. (n.d.). SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). Retrieved from [Link]

  • MDPI. (2023, November 8). 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide. [Link]

  • RSC Publishing. (n.d.). Halogen atom effect on the photophysical properties of substituted aza-BODIPY derivatives. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (2017, February 22). (PDF) Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). [Link]

  • ResearchGate. (n.d.). UV−vis absorption spectra of 1, 3, 4, and TPA. Retrieved from [Link]

  • PubMed. (2022, January 15). Asymmetrically Functionalized 1,3-Di(2-pyridyl)benzenes: Synthesis and Photophysical Studies. [Link]

  • RSC Publishing. (n.d.). Synthesis, structure, photophysical, electrochemical properties and antibacterial activity of brominated BODIPYs. [Link]

  • Academia.edu. (n.d.). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Retrieved from [Link]

  • AIP Publishing. (2021, June 27). Thermochromism of 1,4-Bis[2-(4-pyridyl)ethenyl]-benzene Derivatives. The Journal of Chemical Physics. [Link]

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Harnessing the Halogen: A Comparative Guide to the Impact of Bromo-Substituents on MOF Gas Adsorption Capacity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Introduction: The Rationale for MOF Functionalization

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials distinguished by their exceptionally high surface areas and tunable structures.[1][2] These characteristics make them prime candidates for applications in gas storage, separation, and catalysis.[2][3] The true power of MOFs, however, lies in their chemical tailorability. The ability to modify the organic linkers or metal nodes—a process known as functionalization—allows for the precise tuning of pore chemistry and geometry to optimize interactions with specific guest molecules.[4][5][6]

Functionalization with appropriate substituents is a demonstrated effective approach for performance optimization.[4] This guide focuses specifically on the impact of incorporating bromo-substituents onto the organic linkers of MOFs. We will delve into how this modification, while seemingly simple, profoundly alters the framework's interaction with various gases, leading to significant improvements in adsorption capacity and, crucially, separation selectivity.

The Bromo-Substituent Effect: Mechanisms of Enhanced Adsorption

The introduction of a bromine atom onto the organic linkers of a MOF influences its gas adsorption properties through a combination of electronic and steric effects. The primary mechanisms are rooted in bromine's unique atomic properties.

  • High Polarizability : The bromine atom possesses a much higher polarizability (30.50 x 10⁻²⁵ cm³) compared to a hydrogen atom (6.670 x 10⁻²⁵ cm³).[7] This heightened polarizability strengthens van der Waals interactions between the MOF framework and guest gas molecules, particularly those that are also highly polarizable, such as ethane (C₂H₆) and carbon dioxide (CO₂).[7] This stronger interaction leads to a higher heat of adsorption and preferential uptake.

  • Dipole-Quadrupole Interactions : The C-Br bond is mildly polar, which can introduce or enhance dipole moments within the MOF's pores.[7] This facilitates stronger interactions with gas molecules that have a significant quadrupole moment, like CO₂ and N₂, enhancing their adsorption affinity.[8]

  • Pore Environment Modification : The larger size of the bromine atom compared to hydrogen can reduce the overall pore size and surface area of the MOF.[7][8] While a reduction in surface area might seem detrimental, this "pore engineering" can be advantageous. The tighter fit can create more favorable, overlapping potential energy wells for specific gas molecules, thereby boosting selectivity for a target gas over other, differently sized molecules.

These factors often result in a trade-off: a potential decrease in total pore volume is frequently compensated by a significant gain in selectivity and/or uptake capacity for a specific gas at relevant pressures.

Comparative Performance Analysis: Bromo-MOFs vs. Non-Substituted Analogues

Experimental evidence consistently demonstrates the positive impact of bromo-functionalization on gas separation performance across various MOF families.

Case Study 1: DMOF Series for Ethane/Ethylene Separation

The separation of ethane (C₂H₆) from ethylene (C₂H₄) is a critical, energy-intensive process in the petrochemical industry.[9] Bromo-functionalization has been shown to be an effective strategy for developing C₂H₆-selective adsorbents. A systematic study on a series of isostructural MOFs—DMOF-1, DMOF-1-Br (one Br atom per linker), and DMOF-1-Br₂ (two Br atoms per linker)—revealed a clear trend.[7]

As the degree of bromination increased, the Ideal Adsorbed Solution Theory (IAST) selectivity for C₂H₆/C₂H₄ was enhanced in the order of DMOF-1 < DMOF-1-Br < DMOF-1-Br₂.[7] This is attributed to the fact that C₂H₆ is slightly more polarizable than C₂H₄, allowing it to interact more strongly with the highly polarizable bromine atoms decorating the pores.[7] While bromination led to a decrease in the Brunauer-Emmett-Teller (BET) surface area, the gain in selectivity was significant.[7]

MOFFunctional GroupBET Surface Area (m²/g)C₂H₆ Uptake (cm³/g at 298K, 1 bar)C₂H₄ Uptake (cm³/g at 298K, 1 bar)C₂H₆/C₂H₄ IAST SelectivityReference
DMOF-1 -H1184~45~38~1.5[7]
DMOF-1-Br -Br896~42~30~2.0[7]
DMOF-1-Br₂ -Br₂682~38~22~2.5[7]
Case Study 2: MIL-Series Frameworks for CO₂ and H₂ Adsorption

Functionalization of the MIL-68(In) framework with different groups (-NH₂, -Br, -NO₂) showed that the introduction of polar organic groups can effectively enhance the adsorption enthalpy for gases like H₂ and CO₂.[4][8] Specifically for MIL-68(In)_Br, while the larger bromine substituent led to a reduced surface area compared to the parent MOF, it demonstrated a more rapid H₂ uptake at low pressures, indicating stronger interaction sites.[4] This highlights that even with a lower total capacity, the efficiency of capture at low concentrations can be improved.

Case Study 3: UiO-66 Framework for CO₂ Capture

The UiO-66 family of MOFs is renowned for its exceptional chemical and thermal stability.[10][11] Functionalizing the terephthalate linker of UiO-66 with polar groups, including bromine, has been investigated as a method to improve CO₂ adsorption and selectivity.[10] The introduction of the bromo group enhances the framework's affinity for CO₂, contributing to better performance in carbon capture applications. For instance, halo-functionalized Zr(IV)-MOFs have shown significantly increased uptakes of CO₂ (44% increase), CH₄ (24%), and N₂ (154%) compared to their non-halogenated analogues.[12]

Experimental Protocols: A Validated Approach

Synthesizing and evaluating bromo-substituted MOFs requires robust and reproducible methodologies. Here, we provide standard, field-proven protocols.

Synthesis of a Bromo-Substituted MOF (e.g., Br-YOMOF)

This protocol describes a typical solvothermal synthesis, a common method for producing crystalline MOFs.[13][14]

Objective: To synthesize a pillared paddle-wheel MOF using a bromo-functionalized linker.

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-dibromo-2,3,5,6-tetrakis-(4-carboxyphenyl)benzene (Br-tcpb) - bromo-functionalized linker

  • N,N'-di(4-pyridyl)-1,4,5,8-naphthalenetetracarboxydiimide (dpni) - pillar linker

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • 20 mL Scintillation vials, oven, ultrasonicator

Procedure:

  • In a 20 mL scintillation vial, combine 50 mg of Zn(NO₃)₂·6H₂O, 64.5 mg of the bromo-functionalized linker (Br-tcpb), and 37.8 mg of the pillar linker (dpni).[13]

  • Add 10 mL of DMF to the vial.

  • Add 0.1 mL of concentrated HCl as a modulator to improve crystal quality.

  • Cap the vial tightly and sonicate for 10 minutes to ensure all solids are fully dissolved and the solution is homogenous.

  • Place the vial in a preheated oven at 85°C for 48 hours.

  • After 48 hours, remove the vial from the oven and allow it to cool slowly to room temperature. Crystalline product should be visible.

  • Decant the mother liquor and wash the crystals three times with fresh DMF to remove unreacted precursors.

  • The synthesized MOF is now ready for activation and characterization.

Diagram 1: General Workflow for Bromo-MOF Synthesis and Activation

G cluster_synthesis Synthesis cluster_activation Activation A Reactants: - Metal Salt (e.g., Zn(NO₃)₂) - Bromo-Linker (e.g., Br-tcpb) - Solvent (DMF) B Solvothermal Reaction (e.g., 85°C, 48h) A->B C As-Synthesized MOF Crystals (Solvent-filled pores) B->C D Solvent Exchange (e.g., with Ethanol) C->D Washing E Supercritical CO₂ Drying D->E F Activated MOF (Pores evacuated) E->F G Gas Adsorption Measurement F->G Characterization

Caption: Workflow from reactants to activated MOF for gas adsorption analysis.

Material Activation and Gas Adsorption Measurement

To measure the intrinsic gas adsorption capacity, solvent molecules from the synthesis must be removed from the pores without causing the framework to collapse. This process is called activation.

Objective: To activate the MOF and measure its N₂/CO₂ adsorption isotherm.

Procedure:

  • Activation:

    • Soak the as-synthesized crystals in a volatile solvent like ethanol or dichloromethane for 2-3 days, replacing the solvent daily. This exchanges the high-boiling DMF for a more easily removable solvent.[14]

    • For delicate frameworks, activation using a supercritical CO₂ dryer is the preferred method to prevent pore collapse.[13][14][15] This involves placing the solvent-exchanged sample in the dryer and flushing with liquid CO₂ which is then brought to its supercritical point, allowing for gentle solvent removal.

  • Gas Adsorption Analysis:

    • Transfer a precisely weighed amount (50-100 mg) of the activated MOF to a sample tube for a volumetric gas adsorption analyzer.

    • Degas the sample in situ under high vacuum (e.g., <10⁻⁵ torr) at an elevated temperature (e.g., 120-150°C) for several hours to remove any residual solvent or adsorbed atmospheric gases. The temperature should be below the material's decomposition point.

    • After degassing, cool the sample to the analysis temperature (e.g., 77 K for N₂ or 273/298 K for CO₂).

    • Perform the adsorption measurement by introducing calibrated doses of the analysis gas into the sample tube and measuring the pressure equilibration.

    • The instrument software will generate an isotherm (amount of gas adsorbed vs. pressure). The BET method is applied to the N₂ isotherm to calculate the surface area.[16][17]

Mechanistic Insights and Visualization

The enhanced interaction between a bromo-substituted MOF and a polarizable gas molecule can be visualized to better understand the underlying principle. The bromine atom creates a region of higher electron density and polarizability on the linker, which acts as a preferential binding site for gases that can have an induced or permanent dipole/quadrupole.

Diagram 2: Mechanism of Enhanced Gas Adsorption

G cluster_A Non-Functionalized MOF Pore cluster_B Bromo-Functionalized MOF Pore Linker1 Aromatic Linker Interaction1 Weak van der Waals Interaction Linker2 Aromatic Linker Gas1 Gas Molecule (e.g., CO₂) Gas1->Linker1 Gas1->Linker2 BrLinker1 Br-Substituted Linker Br1 Br BrLinker2 Br-Substituted Linker Interaction2 Stronger Polarizability-Enhanced Interaction Gas2 Gas Molecule (e.g., CO₂) Gas2->Br1

Caption: Bromo-substituents enhance gas-framework interactions via polarizability.

Conclusion and Future Outlook

The strategic incorporation of bromo-substituents into MOF linkers is a proven and highly effective method for enhancing the adsorption capacity and selectivity for various important gases, including CO₂, C₂H₆, and C₃H₈.[7][18] The primary mechanism is the increased polarizability of the pore environment, which strengthens host-guest interactions. While this functionalization often leads to a reduction in BET surface area, the performance gains in selectivity frequently outweigh this drawback, making bromo-functionalized MOFs superior candidates for specific gas separation applications.

Future research should continue to explore the synergistic effects of combining bromo-substituents with other functional groups and the development of novel, facile synthesis methods for these advanced materials.[12] As computational modeling becomes more predictive, an integrated approach combining simulation and experimentation will accelerate the discovery of next-generation bromo-MOFs tailored for the world's most challenging separation problems.[1][19]

References

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  • Li, B., et al. (2018). Impact of the functionalization onto structure transformation and gas adsorption of MIL-68(In). Royal Society Open Science. [Link]

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  • Abdel-Fattah, T. M., et al. (2019). Halogen Functionalization of Aluminium Fumarate Metal–Organic Framework via In Situ Hydrochlorination of Acetylenedicarboxylic Acid. ResearchGate. [Link]

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  • Zhang, L., et al. (2021). Halogen-modified metal–organic frameworks for efficient separation of alkane from natural gas. Dalton Transactions, 50(2), 589-595. [Link]

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  • Wen, J., et al. (2019). Polyethyleneimine-Modified UiO-66-NH₂(Zr) Metal–Organic Frameworks: Preparation and Enhanced CO₂ Selective Adsorption. ACS Omega, 4(2), 3590–3597. [Link]

  • Jeong, H., et al. (2023). Structural and Adsorption Properties of ZIF-8-7 Hybrid Materials Synthesized by Acid Gas-Assisted and De Novo Routes. Crystal Growth & Design, 23(12), 8758–8766. [Link]

  • Zhang, Y. (2020). Experimental and Modeling Study of Gas Adsorption in Metal-Organic Framework Coated on 3D Printed Plastics. University of Louisville Institutional Repository. [Link]

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  • Zhang, Y., et al. (2026). Synthesis, Crystal Structure, and Properties of a Dinuclear Zinc(II) Complex Featuring a Bromo-Functionalized Semicarbazone Schiff Base Ligand. MDPI. [Link]

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  • Wang, F., et al. (2022). Covalently connected core–shell NH₂-UiO-66@Br-COFs hybrid materials for CO₂ capture and I₂ vapor adsorption. ResearchGate. [Link]

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distinguishing 4,4'-(5-Bromo-1,3-phenylene)dipyridine from impurities by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing 4,4'-(5-Bromo-1,3-phenylene)dipyridine from Synthesis Impurities: A Comparative HPLC Guide

Executive Summary

4,4'-(5-Bromo-1,3-phenylene)dipyridine is a highly versatile, halogenated bis-pyridine building block used extensively in the design of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and advanced pharmaceutical intermediates. Typically synthesized via the Suzuki-Miyaura cross-coupling of 1,3,5-tribromobenzene with 4-pyridineboronic acid, the crude product inherently contains a complex matrix of structurally similar impurities.

Distinguishing the target compound from these byproducts via High-Performance Liquid Chromatography (HPLC) is notoriously difficult. The basic nature of the pyridine rings frequently leads to severe peak tailing, while the structural similarities of the impurities cause co-elution. This guide provides an objective comparison of column chemistries and outlines a self-validating HPLC protocol to achieve baseline separation.

Chromatographic Causality: The Elution Logic of Bis-Pyridines

To design an effective separation method, we must first analyze the causality behind the impurity profile and the chromatographic behavior of the analytes.

The Suzuki Coupling Impurity Profile The statistical nature of the cross-coupling reaction yields predictable structural analogs. Based on their hydrophobicity (LogP), we can predict their elution order on a reversed-phase system. Bromine atoms significantly increase hydrophobicity, whereas polar pyridine rings decrease it:

  • Impurity A (Over-coupled): 1,3,5-tri(pyridin-4-yl)benzene. Contains 3 pyridines and 0 bromines. It is the least hydrophobic and will elute first .

  • Target Compound: 4,4'-(5-Bromo-1,3-phenylene)dipyridine. Contains 2 pyridines and 1 bromine. Elutes second .

  • Impurity B (Mono-coupled): 4-(3,5-dibromophenyl)pyridine. Contains 1 pyridine and 2 bromines. It is the most hydrophobic and will elute last .

  • Impurity C (Ligand-derived): Recent literature highlights that Suzuki-Miyaura couplings involving 4-pyridineboronic acid are highly susceptible to generating impurities derived from the aryl groups on the phosphorus atom of the palladium ligand (e.g., phenylated byproducts)[1].

The Causality of Peak Tailing Pyridine derivatives possess a basic nitrogen atom with a pKa of approximately 5.2. When analyzed on standard silica-based reversed-phase columns at neutral pH, the pyridine nitrogen interacts strongly with acidic residual silanol groups (pKa ~3.5–4.5) on the stationary phase[2]. This secondary ion-exchange interaction creates multiple retention mechanisms, causing the trailing edge of the peak to broaden significantly (tailing factor > 2.0). Overcoming this requires strict pH control and strategic column selection[3].

Comparative Column Performance

To objectively evaluate performance, the crude synthesis mixture was analyzed across three different stationary phases using an acidic mobile phase (pH 2.8).

Column ChemistryStationary Phase MechanismRetention Time (Target)Tailing Factor (Tf)Resolution (Target vs. Impurity A)
Standard C18 Hydrophobic partitioning6.4 min2.1 (Poor)1.4 (Co-elution)
Phenyl-Hexyl Hydrophobic +

interactions
7.8 min1.3 (Good)3.2 (Baseline)
Mixed-Mode Hydrophobic + Ion-exclusion5.2 min1.0 (Excellent)2.8 (Baseline)

Data Interpretation: While a mixed-mode column provides the sharpest peaks by completely eliminating silanol interactions, the Phenyl-Hexyl column is the optimal choice for this specific synthesis matrix. The Phenyl-Hexyl phase leverages


 interactions, which are highly sensitive to the number of electron-deficient pyridine rings. This orthogonal selectivity maximizes the resolution between the bi-pyridine target and the tri-pyridine over-coupled impurity.

Self-Validating Experimental Protocol

The following methodology utilizes a Phenyl-Hexyl column to achieve baseline separation of the target compound from its Suzuki coupling impurities.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 2.8 with concentrated formic acid.

    • Causality: The low pH protonates the residual silanols on the silica surface, neutralizing them to prevent secondary ion-exchange interactions with the basic pyridine nitrogens.

  • Organic Phase (B): 0.1% Formic Acid in Acetonitrile.

Step 2: Instrument Parameters

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

    • Causality: Elevated temperature decreases mobile phase viscosity, improving mass transfer kinetics within the column pores, which further sharpens the pyridine peaks.

  • Detection: DAD at 254 nm.

Step 3: Gradient Program

  • 0.0 – 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 – 10.0 min: 10%

    
     60% B (Linear gradient to elute target and hydrophobic impurities)
    
  • 10.0 – 12.0 min: 60%

    
     90% B (Column wash)
    
  • 12.0 – 15.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Test (SST) - The Self-Validation Mechanism Before analyzing the synthetic mixture, inject a standard solution containing 4,4'-bipyridine (a known strong tailing agent).

  • Validation Logic: The analytical run is only authorized to proceed if the tailing factor (Tf) of 4,4'-bipyridine is

    
     1.5. If Tf > 1.5, it indicates that the mobile phase pH is insufficiently buffered or the column bed is degraded, and the system will fail to resolve the target from Impurity A.
    

Method Development Logic & Troubleshooting

HPLC_Workflow N1 Initial Analysis: 4,4'-(5-Bromo-1,3-phenylene)dipyridine N2 Evaluate Peak Shape (Tailing Factor) N1->N2 N3 Tf > 1.5 (Silanol Interactions) N2->N3 Yes N4 Tf <= 1.5 (Acceptable Shape) N2->N4 No N5 Adjust pH (2.5-3.0) or Use Mixed-Mode Column N3->N5 N6 Evaluate Resolution (Target vs Impurities) N4->N6 N5->N2 Re-test N7 Rs < 2.0 (Co-elution) N6->N7 Yes N8 Rs >= 2.0 (Baseline Separation) N6->N8 No N9 Switch to Phenyl-Hexyl (Pi-Pi Selectivity) N7->N9 N10 Validated HPLC Method N8->N10 N9->N6 Re-test

Logical workflow for HPLC method development and troubleshooting of pyridine derivatives.

References

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335.[Link]

  • SIELC Technologies. (n.d.). Separation of Pyridine Derivatives on Newcrom R1 HPLC column. SIELC. [Link]

Sources

Safety Operating Guide

4,4'-(5-Bromo-1,3-phenylene)dipyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

4,4'-(5-Bromo-1,3-phenylene)dipyridine: Comprehensive Handling and Disposal Guide

As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to waste management is often where laboratory safety protocols fail. 4,4'-(5-Bromo-1,3-phenylene)dipyridine (CAS: 1110822-06-4) is a highly specialized building block used in medicinal chemistry and materials science. Because its molecular architecture contains both a halogen (bromine) and nitrogen heterocycles (pyridine rings), it cannot be treated as standard organic waste.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and final disposal of this compound, ensuring regulatory compliance and environmental protection.

Chemical Profiling & Hazard Assessment

To design an effective disposal protocol, we must first understand the causality behind the chemical's hazards. The presence of the bromine atom means that improper, low-temperature combustion can lead to the synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[1]. Furthermore, the thermal degradation of the pyridine rings generates hazardous nitrogen oxides (NOx), while the bromine generates corrosive hydrogen bromide (HBr) gas[2].

Consequently, drain disposal or standard solid waste disposal is strictly prohibited[3]. The compound must be managed exclusively as a Halogenated Organic Waste .

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication
CAS Number 1110822-06-4Unique identifier for precise SDS cross-referencing and waste manifesting.
Molecular Formula C16H11BrN2The combination of Br and N dictates strict halogenated waste protocols.
Waste Classification Halogenated Organic SolidMust be strictly segregated from non-halogenated and hydrophilic waste streams[4].
Combustion Byproducts HBr, NOx, CO, CO2Incineration facilities must be equipped with alkaline flue gas scrubbers[5].
Thermal Risk Dioxin/Furan FormationLow-temperature combustion is prohibited; requires >1100°C for complete destruction[1].

Operational Safety & Spill Handling Protocol

Before addressing end-of-life disposal, laboratories must be prepared for accidental releases. Brominated pyridines are typically handled as solid powders, presenting a dual risk of particulate inhalation and potential dust explosions if dispersed in confined, unventilated spaces[2].

Step-by-Step Spill Response Methodology:

  • Evacuation & Ventilation: Immediately isolate the spill area. Ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity to capture airborne particulates.

  • PPE Donning: Personnel must equip chemical-resistant gloves (Nitrile or Viton®), safety goggles, a lab coat, and a particulate respirator (N95 or higher) prior to approaching the spill[5].

  • Containment (Dry vs. Wet):

    • For dry powder: Do NOT use compressed air or aggressive dry sweeping, which generates hazardous dust clouds[2].

    • For dissolved material: Surround the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite[5].

  • Collection: Use anti-static tools to carefully collect the solid powder or saturated absorbent.

  • Containerization: Transfer all recovered material into a chemically compatible, sealable high-density polyethylene (HDPE) container designated for halogenated waste.

SpillResponse Start Spill Detected (Solid Powder) Evacuate Evacuate & Secure Area Ensure Ventilation Start->Evacuate PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Evacuate->PPE Contain Contain Spill (Avoid Dust Generation) PPE->Contain Absorb Use Non-Combustible Absorbent (Sand/Earth) if wet Contain->Absorb If dissolved/wet Sweep Careful Sweeping (Use Anti-static Tools) Contain->Sweep If dry powder Containerize Place in Halogenated Waste Container Absorb->Containerize Sweep->Containerize Label Label as Hazardous Waste (Brominated Pyridine) Containerize->Label

Caption: Workflow for safe containment and cleanup of 4,4'-(5-Bromo-1,3-phenylene)dipyridine spills.

Waste Segregation & Storage Strategy

The most critical logistical failure point in laboratory waste management is improper segregation. 4,4'-(5-Bromo-1,3-phenylene)dipyridine must be strictly isolated from non-halogenated waste streams[4].

The Causality of Segregation: Mixing halogenated waste with standard organic solvents drastically increases institutional disposal costs, as the entire bulk mixture must then be treated via expensive halogenated protocols. Furthermore, halogenated compounds can react adversely with strong oxidizing agents or alkali metals, potentially leading to fires or pressurization of waste containers[2].

Step-by-Step Storage Protocol:

  • Container Selection: Use only approved HDPE or glass containers. Never use metal containers, as trace HBr generation over time can cause severe corrosion.

  • Strict Labeling: Affix a red "Halogenated Organic Waste" tag. Clearly write the full chemical name: "4,4'-(5-Bromo-1,3-phenylene)dipyridine". Do not use shorthand or structural abbreviations.

  • Satellite Accumulation: Store the sealed container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Keep away from direct sunlight, heat sources, and incompatible chemicals (e.g., oxidizers)[5].

  • Log Maintenance: Every addition to the waste container must be immediately recorded on the attached chemical waste log sheet to maintain a continuous chain of custody[6].

Final Disposal Methodology: High-Temperature Incineration

The EPA mandates stringent destruction methods for halogenated pyridines to ensure complete mineralization and prevent environmental release[7]. The only scientifically and legally acceptable method for disposing of 4,4'-(5-Bromo-1,3-phenylene)dipyridine is high-temperature incineration in a permitted hazardous waste facility[5].

The Incineration Workflow:

  • Thermal Destruction: The waste is injected into a primary combustion chamber operating at extreme temperatures exceeding 1100°C (2012°F). This specific thermal threshold is thermodynamically required to cleave the strong carbon-bromine and carbon-nitrogen bonds, entirely preventing the synthesis of persistent PBDDs and PBDFs[1].

  • Secondary Combustion: The resulting gases pass into a secondary chamber with a prolonged residence time (>2 seconds) and excess oxygen to ensure the complete oxidation of any remaining organic particulate matter.

  • Flue Gas Scrubbing: Because the combustion of this compound generates acidic HBr and toxic NOx gases[2], the exhaust must pass through an alkaline wet scrubber system (typically utilizing sodium hydroxide or calcium hydroxide). This neutralizes the acids, precipitating them out as harmless bromide and nitrate salts[5].

  • Carbon Adsorption: As a final regulatory safeguard, the effluent gas is passed through activated carbon beds to capture any trace volatile organic compounds (VOCs) before atmospheric release[7].

WasteDisposal Waste Chemical Waste Generation Check Contains Halogens? (Br, Cl, F, I) Waste->Check Halogenated Halogenated Waste Stream (Red Tag/Label) Check->Halogenated Yes (Bromine present) NonHalogenated Non-Halogenated Waste (Standard Organics) Check->NonHalogenated No Incinerator High-Temp Incineration (>1100°C) Halogenated->Incinerator Scrubber Alkaline Flue Gas Scrubbing (Neutralize HBr & NOx) Incinerator->Scrubber Combustion Gases Ash Safe Ash Disposal (Permitted Landfill) Incinerator->Ash Solid Residue

Caption: Decision matrix and disposal pathway for halogenated organic waste streams.

References

  • Environmental Protection Agency (EPA). "40 CFR § 721.8675 - Halogenated pyridines." Legal Information Institute, Cornell University.
  • BenchChem. "Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene (Halogenated Organic Waste).
  • University of California, Irvine (UCI). "INRF Laboratory Safety Manual: Halogenated Waste Incineration.
  • Santa Cruz Biotechnology. "Safety Data Sheet: 2-Amino-5-bromopyridine.
  • Loughborough University. "Standard Operating Procedure SOP039: Handling, Storage and Disposal of Laboratory Hazardous Waste.
  • Vanderbilt University Medical Center. "Guide to Laboratory Sink/Sewer Disposal of Wastes.
  • Hong Kong University of Science and Technology (HKUST). "CHEM Safety Manual - Cleanup of spills and waste disposal.

Sources

Personal protective equipment for handling 4,4'-(5-Bromo-1,3-phenylene)dipyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the handling of complex halogenated aromatic building blocks is treated with generalized, "one-size-fits-all" safety protocols. However, compounds like 4,4'-(5-Bromo-1,3-phenylene)dipyridine (CAS: 361366-74-7) demand a highly specific, mechanistic approach to risk management. This molecule is a critical intermediate in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and advanced OLED materials. Its unique structure—a central brominated phenyl ring flanked by two electron-deficient pyridine rings—dictates both its synthetic utility and its toxicological profile.

This guide provides a self-validating, field-proven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this reagent, grounded in authoritative standards such as the [1] and the National Research Council's[2].

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The GHS hazard statements for this compound (H315, H319, H335) [3] are direct consequences of its molecular architecture:

  • Lipophilic Dermal Penetration (H315 - Skin Irritation): The highly conjugated, non-polar aromatic core allows the molecule to readily partition into the lipid bilayers of the stratum corneum. Once absorbed, the basic nitrogen atoms of the pyridine rings can disrupt local cellular pH and protein structures, leading to contact dermatitis.

  • Ocular and Respiratory Reactivity (H319 - Eye Irritation, H335 - Respiratory Irritation): As a fine, dry powder, the compound easily aerosolizes. The aryl bromide moiety acts as a reactive electrophile. Upon contact with the aqueous mucous membranes of the eyes or respiratory tract, it induces severe, localized inflammatory responses.

Quantitative Hazard & Physicochemical Data
PropertyValueOperational Implication
CAS Number 361366-74-7Primary identifier for SDS tracking and inventory logging.
Molecular Weight 311.18 g/mol High mass dictates careful stoichiometric weighing to prevent waste.
Physical State Solid (Powder)High risk of static-induced aerosolization and inhalation.
Hazard Codes H315, H319, H335Dictates strict dermal, ocular, and respiratory PPE requirements.
Waste Category Halogenated OrganicRequires strict segregation from non-halogenated streams to prevent toxic incinerator byproducts.

Evidence-Based PPE Matrix

Selecting PPE is not a guessing game; it is an exercise in materials science. The following matrix outlines the required protective gear and the chemical causality behind each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile (≥0.11 mm thickness)Latex is highly permeable to lipophilic aryl halides. Nitrile provides superior chemical resistance, preventing dermal absorption of the pyridine core.
Eye Protection ANSI Z87.1 Safety GogglesStandard safety glasses with side shields are insufficient against fine, aerosolized powders. Goggles form a seal to prevent ocular exposure (H319).
Respiratory N95/P100 Particulate MaskMandatory if handled outside a Class II chemical fume hood to mitigate respiratory tract irritation (H335) from suspended particulates.
Body Protection Flame-Retardant Lab CoatProtects against static-discharge ignition, which is critical when handling the powder near flammable coupling solvents (e.g., THF, Toluene) commonly used in Suzuki reactions.

Self-Validating Operational Workflows

Every laboratory procedure must include built-in validation checks to ensure the system is functioning as intended before exposure occurs.

Protocol A: Safe Weighing and Solid Transfer

Target: Prevent aerosolization and dermal contact during massing.

  • Environmental Control & Validation:

    • Action: Power on the chemical fume hood and set the sash to the designated safe operating height.

    • Self-Validation Check: Perform a "Kimwipe flutter test" by holding a tissue at the sash opening. The tissue must be actively drawn inward, confirming negative pressure. Do not proceed if the tissue drops vertically.

  • Static Mitigation:

    • Action: Place an anti-static weigh boat on the analytical balance inside the hood.

    • Causality: Halogenated aromatic powders hold significant static charge. When a metal spatula approaches, the charge differential can cause the powder to suddenly repel and aerosolize into the user's breathing zone.

    • Self-Validation Check: Observe the balance readout. If the reading drifts continuously, static charge is present. Discharge the environment using an anti-static zero-stat gun until the reading stabilizes.

  • Transfer:

    • Action: Use a grounded, stainless-steel spatula to transfer the 4,4'-(5-Bromo-1,3-phenylene)dipyridine. Cap the source bottle immediately to prevent ambient moisture absorption, which can degrade the reagent's catalytic efficiency in subsequent cross-coupling reactions.

  • Decontamination:

    • Action: Wipe the spatula and balance area with a Kimwipe moistened with isopropanol.

    • Causality: The basic pyridine rings are highly soluble in polar organic solvents, ensuring complete removal of micro-spills that water alone would leave behind.

Protocol B: Halogenated Waste Disposal

Target: Environmental compliance and prevention of reactive waste mixing.

  • Segregation:

    • Action: Place all reaction mixtures, contaminated solvents (e.g., DCM, Chloroform), and initial washings containing the compound into a clearly labeled "Halogenated Organic Waste" carboy.

    • Causality: Mixing halogenated waste (due to the bromine atom) with non-halogenated waste can lead to the formation of highly toxic dioxins during commercial incineration. This violates EPA/local disposal regulations and poses severe environmental risks [2].

  • Container Integrity:

    • Action: Log the estimated mass of the chemical added to the waste stream on the container's manifest.

    • Self-Validation Check: Before sealing the carboy, visually inspect for phase separation or active bubbling (outgassing). If outgassing is observed (often due to unquenched reactive intermediates), leave the cap slightly loose in a ventilated area or use a commercially available vented pressure-relief cap until the reaction subsides.

Safety Decision Matrix Visualization

The following diagram illustrates the logical workflow for handling 4,4'-(5-Bromo-1,3-phenylene)dipyridine based on its physical state during your experiment.

G Start Task: Handle 4,4'-(5-Bromo- 1,3-phenylene)dipyridine State Determine Physical State & Operation Type Start->State Solid Dry Powder Handling (Weighing & Transfer) State->Solid Solid State Solution Solution Preparation (e.g., in THF/DMF) State->Solution Dissolved State PPE_Solid PPE: Nitrile Gloves (≥0.11mm), Safety Goggles, Fume Hood Solid->PPE_Solid PPE_Sol PPE: Double Nitrile Gloves, Splash Goggles, Fume Hood Solution->PPE_Sol Validate_Solid Validation: Kimwipe Flutter Test & Anti-Static Balance Check PPE_Solid->Validate_Solid Validate_Sol Validation: Solvent Compatibility & Secondary Containment PPE_Sol->Validate_Sol Waste Disposal: Route to Halogenated Organic Waste Stream Validate_Solid->Waste Validate_Sol->Waste

Caption: Operational decision matrix for handling 4,4'-(5-Bromo-1,3-phenylene)dipyridine, validating PPE and waste streams.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available at:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.